4-(2-Isopropoxyethoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-propan-2-yloxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)15-7-8-16-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIXZCBBVHOKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-(2-Isopropoxyethoxy)benzoic Acid: A Senior Application Scientist's Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of 4-(2-isopropoxyethoxy)benzoic acid, a valuable benzoic acid derivative. Benzoic acid and its derivatives are foundational building blocks in numerous applications, including pharmaceuticals, food preservation, and organic synthesis.[1][2][3] This document moves beyond a simple recitation of steps, offering a field-proven, two-step synthetic strategy grounded in fundamental organic chemistry principles. We will explore the causal mechanisms behind experimental choices, present detailed, self-validating protocols, and provide robust characterization and purification techniques. The synthesis proceeds via a Williamson ether synthesis to form an intermediate ester, followed by a saponification reaction to yield the final carboxylic acid. This guide is designed to empower researchers with the expertise to reliably execute this synthesis and adapt its principles to related chemical challenges.
Overall Synthetic Strategy & Rationale
The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with an ester of 4-hydroxybenzoic acid, such as methylparaben (methyl 4-hydroxybenzoate). This strategy is predicated on two core principles:
-
Protection of the Carboxylic Acid: The carboxylic acid moiety is acidic and would interfere with the basic conditions required for etherification. By starting with the methyl ester, the carboxylic acid is protected, allowing the phenolic hydroxyl group to react selectively.
-
Robust and High-Yielding Reactions: The chosen reactions, the Williamson ether synthesis and ester hydrolysis (saponification), are classic, well-understood, and reliable transformations in organic synthesis, known for their high yields and scalability.[4][5][6]
The overall transformation is depicted below:
Caption: High-level overview of the two-step synthesis pathway.
Part I: Synthesis of Methyl 4-(2-isopropoxyethoxy)benzoate
This initial step involves the formation of the ether linkage via the Williamson ether synthesis, a robust S(_N)2 reaction.
Mechanistic Deep Dive: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for preparing ethers from an organohalide and an alkoxide.[6] In this specific application, the reaction proceeds as follows:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a potassium phenoxide intermediate. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon of the alkylating agent, 2-bromo-1-isopropoxyethane. This occurs via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[6][7] The bromide ion serves as the leaving group.
The choice of reagents is critical for success. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is employed because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the S(_N)2 reaction.[7] A primary alkyl halide is essential to ensure substitution predominates over the competing elimination (E2) reaction, which is more common with secondary and tertiary halides.[6][7]
Experimental Workflow: Etherification
Caption: Step-by-step workflow for the Williamson ether synthesis step.
Detailed Experimental Protocol: Etherification
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and N,N-Dimethylformamide (DMF, approx. 5 mL per gram of starting material).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromo-1-isopropoxyethane (1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 90-100 °C and maintain stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water (approx. 4 times the volume of DMF used). A precipitate should form.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove DMF and inorganic salts.
-
Dry the crude methyl 4-(2-isopropoxyethoxy)benzoate under vacuum. The product can be carried forward to the next step without further purification or can be recrystallized from ethanol if higher purity is desired.
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Methyl 4-hydroxybenzoate | 152.15 | 1.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base |
| 2-bromo-1-isopropoxyethane | 167.04 | 1.5 | Alkylating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
Part II: Synthesis of this compound
The final step is the conversion of the intermediate ester to the target carboxylic acid via base-catalyzed hydrolysis, also known as saponification.
Mechanistic Deep Dive: Saponification
Saponification is a classic ester hydrolysis process.[4] The mechanism involves two key stages:
-
Nucleophilic Acyl Substitution: A hydroxide ion (OH⁻), a strong nucleophile from NaOH, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. The methoxide is immediately protonated by the solvent to form methanol.
-
Acid-Base Reaction & Acidification: Under the basic reaction conditions, the newly formed carboxylic acid is immediately deprotonated by excess hydroxide to form the sodium carboxylate salt. This salt is typically soluble in the aqueous reaction medium. To isolate the final product, the reaction mixture is acidified with a strong acid like HCl.[5] This protonates the carboxylate anion, yielding the neutral this compound, which is significantly less soluble in water and precipitates out of solution.[4]
Experimental Workflow: Saponification & Acidification
Caption: Step-by-step workflow for the hydrolysis and isolation of the final product.
Detailed Experimental Protocol: Saponification
-
Place the crude methyl 4-(2-isopropoxyethoxy)benzoate from Part I into a round-bottom flask with a magnetic stirrer.
-
Add a solvent mixture of methanol and water (e.g., a 3:1 v/v ratio). Use enough solvent to fully dissolve the ester upon gentle warming.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0-4.0 eq, e.g., 2M solution).
-
Heat the mixture to reflux (typically 60-70 °C) and stir for 2-4 hours. The reaction can be monitored by TLC until the starting ester spot disappears.
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise. A white precipitate will form. Continue adding acid until the pH of the solution is approximately 2 (check with pH paper).
-
Stir the cold slurry for another 30 minutes to maximize precipitation.
-
Collect the white solid of this compound by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Dry the final product under vacuum to a constant weight. A typical yield for the two steps is 80-90%.
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Methyl 4-(2-isopropoxyethoxy)benzoate | 238.28 | 1.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 - 4.0 | Base for Hydrolysis |
| Methanol (MeOH) / Water (H₂O) | - | - | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | - | Acid for Protonation |
Purification and Characterization
While the precipitated product is often of high purity, recrystallization can be performed to obtain analytical-grade material.
Purification by Recrystallization
A mixed solvent system is often effective for purifying substituted benzoic acids.[8]
-
Solvent Selection: A mixture of ethanol and water is a suitable choice.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Crystallization: To the hot, clear solution, add hot water dropwise while swirling until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the solid and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and dry under vacuum.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Appearance | White to off-white powder/crystalline solid |
| Melting Point | 164-167 °C (literature for 4-isopropoxybenzoic acid is similar, expect slight variation)[9] |
| ¹H NMR | Expect characteristic peaks for the aromatic protons, the ethoxy bridge protons, and the isopropoxy protons (a septet and a doublet). |
| IR (cm⁻¹) | Expect a broad O-H stretch (~2500-3300), a strong C=O stretch (~1680-1710), and C-O ether stretches (~1250 and ~1100). |
Safety Precautions
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood. Sodium hydroxide and hydrochloric acid are corrosive.
-
Procedures: Heating flammable solvents like methanol and ethanol should be done using a heating mantle, not an open flame. Operations involving vacuum (filtration, rotary evaporation) should be performed with appropriate glassware.
Conclusion
This guide details a robust and efficient two-step synthesis for this compound. By employing a protective ester strategy followed by a Williamson ether synthesis and subsequent saponification, the target molecule can be obtained in high yield and purity. The mechanistic insights and detailed protocols provided herein offer researchers a reliable foundation for producing this and other related substituted benzoic acid derivatives, underscoring the power of fundamental organic reactions in modern chemical synthesis.
References
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SSERC. Hydrolysis of ethyl benzoate. SSERC. Available from: [Link]
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Chute, C. G., & Wright, G. F. (1945). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous. Journal of the American Chemical Society, 67(8), 1367–1370. Available from: [Link]
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Bunting, J. W., & Murphy, J. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic. Canadian Journal of Chemistry, 52(14), 2648–2657. Available from: [Link]
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An In-depth Technical Guide to 4-(2-isopropoxyethoxy)benzoic acid: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 4-(2-isopropoxyethoxy)benzoic acid, a substituted aromatic carboxylic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from closely related analogues and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development. We will delve into its predicted chemical properties, a plausible synthetic route, analytical characterization, and potential applications, with a focus on the causal reasoning behind these scientific assertions.
Introduction to Alkoxy-Substituted Benzoic Acids
Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and are pivotal in the development of pharmaceuticals and functional materials.[1] The introduction of alkoxy substituents onto the benzene ring can significantly modulate the molecule's physicochemical properties, including its solubility, acidity, and ability to interact with biological targets.[2] These modifications are a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3] The subject of this guide, this compound, features a flexible ether chain at the para position, a structural motif that can influence receptor binding and metabolic stability.
Predicted Physicochemical Properties
Due to the absence of specific experimental data for this compound, the following properties are predicted based on the known characteristics of benzoic acid, 4-isopropoxybenzoic acid, and general principles of physical organic chemistry.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₁₂H₁₆O₄ | Based on structural composition. |
| Molecular Weight | 224.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids.[4] |
| Melting Point | Likely lower than 4-isopropoxybenzoic acid (164-167 °C) | The longer, more flexible ether chain may disrupt crystal packing, leading to a lower melting point compared to its less substituted counterpart.[4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, DMSO) | The carboxylic acid group provides some water solubility, but the larger hydrophobic moiety will dominate. Benzoic acid and its derivatives are generally soluble in organic solvents.[5][6] |
| pKa | ~4.0 - 4.5 | Similar to benzoic acid (pKa ≈ 4.2), with the electron-donating ether group potentially causing a slight increase.[7] |
Synthesis and Purification: A Proposed Route
The most logical and established method for synthesizing this compound is through the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[8][9] This approach involves the O-alkylation of a protected 4-hydroxybenzoic acid derivative.
Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available and inexpensive ethyl 4-hydroxybenzoate. This strategy is predicated on the need to protect the carboxylic acid as an ester to prevent unwanted side reactions during the etherification step.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2-isopropoxyethoxy)benzoate (Williamson Ether Synthesis)
This step involves the reaction of the phenoxide ion of ethyl 4-hydroxybenzoate with an appropriate alkylating agent, such as 1-bromo-2-isopropoxyethane. The use of a strong base is necessary to deprotonate the phenolic hydroxyl group.
-
Preparation: To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add 1-bromo-2-isopropoxyethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Hydrolysis: Dissolve the purified ethyl 4-(2-isopropoxyethoxy)benzoate in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C until TLC analysis indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Isolation: The product, this compound, should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the protons of the ethoxy and isopropoxy groups, and a broad singlet for the carboxylic acid proton. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would display distinct peaks for the carboxyl carbon, the aromatic carbons (with quaternary carbons showing lower intensity), and the carbons of the ether side chain.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode, confirming the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700 cm⁻¹), and C-O stretching bands for the ether linkages.
Potential Applications in Research and Drug Discovery
Alkoxy-substituted benzoic acids are a versatile class of compounds with applications in various fields.[2]
-
Drug Discovery: The structural features of this compound make it an interesting candidate for medicinal chemistry programs. The ether linkage can act as a hinge or a flexible linker to orient other functional groups for optimal interaction with a biological target. Benzoic acid derivatives have been explored as scaffolds for a wide range of therapeutic agents, including anticancer and anti-inflammatory drugs.[1][10] The isopropoxyethoxy side chain could enhance lipid solubility, potentially improving cell membrane permeability and oral bioavailability.
-
Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The specific stereoelectronic properties imparted by the isopropoxyethoxy group could be exploited in the design of novel materials with tailored properties.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for related compounds such as 4-isopropoxybenzoic acid, it should be handled with appropriate care in a laboratory setting.[11]
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[11]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
While this compound is not a widely characterized compound, its chemical properties and a reliable synthetic route can be confidently predicted based on established chemical principles and data from analogous structures. The Williamson ether synthesis provides a clear and efficient pathway for its preparation. The unique combination of a carboxylic acid functionality and a flexible ether side chain makes this molecule a potentially valuable building block for further research in drug discovery and materials science. This guide provides a solid foundation for any researcher or scientist interested in exploring the synthesis and applications of this and related alkoxy-substituted benzoic acids.
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Food and Agriculture Organization of the United Nations. (n.d.). ETHYL p-HYDROXYBENZOATE. Retrieved January 18, 2026, from [Link]
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A Comprehensive Technical Guide to 4-((2-Isopropoxyethoxy)methyl)phenol: Synthesis, Characterization, and Application in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound 4-(2-isopropoxyethoxy)benzoic acid is not readily found in scientific literature with a designated CAS number, a structurally similar and pharmaceutically significant intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, is well-documented. This technical guide will provide an in-depth exploration of 4-((2-isopropoxyethoxy)methyl)phenol, a key building block in the synthesis of the widely used beta-blocker, Bisoprolol.[1][2][3][4] Understanding the properties, synthesis, and analytical characterization of this intermediate is crucial for researchers and professionals involved in the development and manufacturing of cardiovascular drugs.
This guide will delve into the technical details of 4-((2-isopropoxyethoxy)methyl)phenol, offering insights into its chemical identity, synthesis protocols, and its pivotal role in the pharmaceutical industry.
Chemical Identification and Physicochemical Properties
Accurate identification and understanding the physicochemical properties of a compound are fundamental in research and development.
Nomenclature and CAS Number
-
Synonyms: 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol, Bisoprolol Impurity 1[3]
Physicochemical Data
A summary of the key physicochemical properties of 4-((2-isopropoxyethoxy)methyl)phenol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H18O3 | [3][4] |
| Molecular Weight | 210.27 g/mol | [3][4] |
| Appearance | Clear Light Yellow Oil | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol
The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is a critical step in the industrial production of Bisoprolol.[1][2] The most common and efficient method involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
Figure 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.
Experimental Protocol
This protocol is a generalized procedure based on literature describing the synthesis.[2] Optimization of reaction conditions such as temperature, time, and catalyst loading is crucial for achieving high yield and purity.
Materials:
-
4-Hydroxybenzyl alcohol
-
2-Isopropoxyethanol
-
Acid catalyst (e.g., Amberlyst 15)
-
Anhydrous toluene (or a suitable solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzyl alcohol in anhydrous toluene.
-
Addition of Reagents: Add an excess of 2-isopropoxyethanol to the flask. This is a critical parameter that can influence the reaction yield.[1][2]
-
Catalyst Addition: Introduce the acid catalyst (e.g., Amberlyst 15) to the reaction mixture. The use of a solid acid catalyst simplifies the work-up procedure.[2]
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC). Reaction time is a key variable to optimize.[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid catalyst.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved by column chromatography if necessary.
-
Role in Pharmaceutical Synthesis: The Gateway to Bisoprolol
4-((2-Isopropoxyethoxy)methyl)phenol is a pivotal intermediate in the synthesis of Bisoprolol, a cardioselective beta-1 adrenergic receptor blocker used to treat cardiovascular diseases.[1][2]
The synthesis of Bisoprolol from this intermediate generally proceeds via two subsequent steps:
-
Condensation with Epichlorohydrin: The phenolic hydroxyl group of 4-((2-isopropoxyethoxy)methyl)phenol is reacted with epichlorohydrin in the presence of a base to form an epoxide intermediate.[2]
-
Reaction with Isopropylamine: The resulting epoxide is then opened by reaction with isopropylamine to yield Bisoprolol.[2]
The purity and quality of 4-((2-isopropoxyethoxy)methyl)phenol directly impact the final yield and purity of the active pharmaceutical ingredient (API), Bisoprolol.
Figure 2: Role of the intermediate in Bisoprolol synthesis.
Analytical Characterization
To ensure the identity, purity, and quality of 4-((2-isopropoxyethoxy)methyl)phenol, a combination of analytical techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons, confirming the presence of the isopropoxy, ethoxy, methyl, and phenyl groups.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H (phenol), C-O (ether), and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and for quantifying any impurities. A validated HPLC method is essential for quality control in a pharmaceutical setting.
-
Gas Chromatography (GC): Can be used for purity assessment, particularly for identifying and quantifying volatile impurities.
Safety and Handling
While a specific safety data sheet (SDS) for 4-((2-isopropoxyethoxy)methyl)phenol is not widely available, general laboratory safety precautions for handling organic chemicals should be followed. Based on related compounds, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
4-((2-Isopropoxyethoxy)methyl)phenol is a crucial intermediate in the synthesis of the important pharmaceutical agent, Bisoprolol. A thorough understanding of its synthesis, characterization, and handling is essential for scientists and professionals in the field of drug development and manufacturing. The methodologies and data presented in this guide provide a solid foundation for working with this key building block.
References
-
ResearchGate. (n.d.). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis.[2] Retrieved from [Link]
-
PubChem. (n.d.). 4-((2-Isopropoxyethoxy)methyl)phenol.[4] Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-((2-Isopropoxyethoxy)methyl)phenol.[3] Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical reaction applied for the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol.[1] Retrieved from [Link]
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A Comprehensive Guide to the Structural Elucidation of 4-(2-Isopropoxyethoxy)benzoic Acid
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Introduction
The precise determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development.[1][2] This guide provides an in-depth, technical walkthrough for the structural elucidation of 4-(2-isopropoxyethoxy)benzoic acid, a compound of interest in pharmaceutical and materials science research. The methodologies detailed herein are designed to provide a robust and self-validating framework for researchers, ensuring the unambiguous confirmation of the compound's identity and purity.
This document moves beyond a simple recitation of procedures, offering insights into the strategic selection of analytical techniques and the interpretation of the resulting data. The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy will be explored, demonstrating how these powerful tools collectively provide a comprehensive molecular picture.[3][4][5]
The Strategic Approach to Structure Elucidation
The elucidation of an unknown or newly synthesized compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a confident assignment. The workflow for this compound is designed to first identify the key functional groups and molecular weight, followed by a detailed analysis of the carbon-hydrogen framework.
Figure 1: A logical workflow for the structural elucidation of organic compounds.
Part 1: Functional Group Identification with Infrared (IR) Spectroscopy
Rationale: Fourier Transform Infrared (FTIR) spectroscopy is an excellent initial step in structural elucidation as it provides rapid and definitive information about the presence of specific functional groups within a molecule.[6][7] The principle lies in the absorption of infrared radiation by molecular bonds, causing them to vibrate at characteristic frequencies.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Interpretation for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for this compound |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the carboxylic acid hydroxyl group.[10] |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | Indicates the carbonyl group of the benzoic acid moiety.[8][11] |
| ~3000-2850 | C-H stretch | Alkyl (sp³) | Suggests the presence of the isopropoxy and ethoxy alkyl chains. |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring | Characteristic of the benzene ring. |
| ~1250, ~1050 | C-O stretch | Ether & Carboxylic Acid | Consistent with the ether linkages and the C-O of the carboxylic acid. |
The presence of a broad O-H stretch, a strong C=O stretch, and C-O stretching bands provides compelling evidence for the carboxylic acid and ether functional groups.
Part 2: Determining Molecular Weight and Formula with Mass Spectrometry
Rationale: Mass spectrometry (MS) is a powerful analytical technique that provides the exact molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[2] The fragmentation pattern observed in the mass spectrum also offers valuable structural information.[12]
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The analysis is typically performed in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.
Data Interpretation for this compound:
The molecular formula of this compound is C₁₀H₁₂O₃, with a calculated molecular weight of 180.20 g/mol .[13]
| Ion | m/z (Observed) | Significance |
| [M-H]⁻ | 179.07 | Deprotonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 203.06 | Sodiated adduct, often observed in positive ion mode. |
Fragmentation Analysis:
The fragmentation of this compound in the mass spectrometer can provide further structural confirmation. Key fragmentation pathways include cleavage of the ether bonds and loss of the carboxylic acid group.[14][15][16]
Figure 2: Predicted mass spectrometry fragmentation of this compound.
Part 3: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[17][18][19] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[20][21] Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are analyzed to assign the protons to their respective positions in the molecule.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~6.9 | Doublet | 2H | Aromatic protons ortho to -O- |
| ~4.6 | Septet | 1H | -OCH(CH₃)₂ |
| ~4.1 | Triplet | 2H | -OCH₂CH₂O- |
| ~3.7 | Triplet | 2H | -OCH₂CH₂O- |
| ~1.3 | Doublet | 6H | -OCH(CH₃)₂ |
¹³C NMR Spectroscopy
Experimental Protocol:
The sample preparation and data acquisition are similar to ¹H NMR, but with instrument parameters optimized for ¹³C detection.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~163 | Aromatic C-O |
| ~132 | Aromatic C (ortho to -COOH) |
| ~129 | Aromatic C-COOH |
| ~114 | Aromatic C (ortho to -O-) |
| ~72 | -OCH(CH₃)₂ |
| ~69 | -OCH₂CH₂O- |
| ~67 | -OCH₂CH₂O- |
| ~22 | -OCH(CH₃)₂ |
Conclusion: The Converged Structural Evidence
The collective data from IR, MS, and NMR spectroscopy provides a self-validating and unambiguous structural confirmation of this compound.
-
IR spectroscopy confirms the presence of the key carboxylic acid and ether functional groups.
-
Mass spectrometry establishes the correct molecular weight and elemental composition, with fragmentation patterns consistent with the proposed structure.
-
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the isopropoxy, ethoxy, and benzoic acid moieties.
This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the pharmaceutical and chemical industries.
References
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
- Cid, M., & Bravo, J. (Eds.). (2012). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Wiley-VCH.
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Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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Ghadagepatil, N. (2017, November 29). Structural elucidation by NMR(1HNMR) [PowerPoint slides]. SlideShare. [Link]
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Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Science & Tech Edu. (2021, July 13). FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids [Video]. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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GURU GHASIDAS VISHWAVIDYALAYA. (2021, January 21). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [PowerPoint slides]. SlideShare. [Link]
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Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-100.
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chem Wonders. (2020, June 18). structure elucidation | Interactive session | Spectral analysis [Video]. YouTube. [Link]
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University of Puget Sound. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Chemistry Classes by Prakash Raja. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Isopropoxybenzoic acid. PubChem. Retrieved from [Link]
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Spectroscopic Characterization of 4-(2-Isopropoxyethoxy)benzoic Acid: A Technical Guide
For Immediate Release
Introduction: The Importance of Spectroscopic Analysis
In the realm of chemical synthesis and drug development, unambiguous structural confirmation of a molecule is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. For a molecule like 4-(2-isopropoxyethoxy)benzoic acid, with its distinct aromatic and aliphatic moieties, these techniques allow for the precise mapping of its atomic framework and functional groups. This guide will delve into the predicted spectroscopic signature of this compound, drawing on established principles and comparative data from analogous structures.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton and carbon signals, a detailed molecular structure can be assembled.
Methodology for NMR Data Acquisition: A Standard Protocol
A standard approach to acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Caption: A generalized workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals. These predictions are based on the known spectra of similar compounds like 4-isopropoxybenzoic acid and other p-substituted benzoic acids.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~8.0 | Doublet | 2H | Aromatic H (ortho to -COOH) |
| ~7.0 | Doublet | 2H | Aromatic H (ortho to -O-) |
| ~4.2 | Triplet | 2H | -O-CH₂-CH₂-O- |
| ~3.8 | Triplet | 2H | -O-CH₂-CH₂-O- |
| ~3.7 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
The broad singlet for the carboxylic acid proton is a characteristic feature. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The ethoxy chain protons will likely present as two triplets, and the isopropoxy group will show a septet for the methine proton and a doublet for the methyl protons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information on the carbon environment.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~163 | Aromatic C-O |
| ~132 | Aromatic C (ortho to -COOH) |
| ~122 | Aromatic C-COOH |
| ~114 | Aromatic C (ortho to -O-) |
| ~72 | -CH(CH₃)₂ |
| ~69 | -O-CH₂-CH₂-O- |
| ~68 | -O-CH₂-CH₂-O- |
| ~22 | -CH(CH₃)₂ |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.
Methodology for IR Data Acquisition
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Caption: A simplified workflow for ATR-FTIR spectroscopy.
Predicted IR Absorption Bands
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands, based on the known spectra of benzoic acid and its derivatives[1][2][3][4]:
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2970 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1100 | C-O stretch | Alkyl Ether |
A very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, is expected. A strong, sharp peak around 1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch. The presence of the aromatic ring will be confirmed by peaks around 1600 and 1500 cm⁻¹. The C-O stretching vibrations of the ether linkages will appear in the fingerprint region.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Methodology for Mass Spectrometry Data Acquisition
For a compound of this nature, Electrospray Ionization (ESI) is a common and effective ionization technique.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.
-
Data Acquisition: The solution is introduced into the ESI source of a mass spectrometer. The instrument is typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.
Caption: A general workflow for ESI-MS analysis.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol .
| Predicted m/z | Ion | Notes |
| 223.09 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode) |
| 225.11 | [M+H]⁺ | Protonated molecular ion (positive ion mode) |
| 247.09 | [M+Na]⁺ | Sodium adduct (positive ion mode) |
In addition to the molecular ion, fragmentation of the molecule in the mass spectrometer would likely lead to the observation of characteristic fragment ions. For example, cleavage of the ether bonds could produce significant fragment peaks. A plausible fragmentation would be the loss of the isopropoxy group or the entire ethoxyisopropoxy side chain.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. This information serves as a valuable resource for scientists working on the synthesis and characterization of this compound and its derivatives, facilitating its identification and quality control in research and development settings.
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An In-depth Technical Guide to the Solubility of 4-(2-isopropoxyethoxy)benzoic acid in Organic Solvents
This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-(2-isopropoxyethoxy)benzoic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, detailed experimental protocols for solubility determination, and the application of theoretical models to interpret and forecast solubility behavior.
Introduction to this compound
This compound, with the chemical formula C12H16O4 and a molecular weight of 224.25 g/mol , is a benzoic acid derivative characterized by an isopropoxyethoxy substituent at the para position.[1] Its structure, featuring both a hydrophilic carboxylic acid group and a more lipophilic ether-containing side chain, suggests a nuanced solubility profile that is critical to control in various applications, including pharmaceutical formulations and organic synthesis. Understanding its interaction with different organic solvents is paramount for process optimization, formulation development, and ensuring bioavailability in drug delivery systems.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its physical and chemical characteristics. For this compound, the following properties are of primary importance:
-
Molecular Structure and Polarity: The molecule possesses a polar carboxylic acid head, capable of acting as a hydrogen bond donor and acceptor. The opposing end features a nonpolar benzene ring and an ether linkage with an isopropyl group, contributing to its lipophilicity. This amphiphilic nature dictates its miscibility with a wide range of solvents.
-
pKa: The carboxylic acid moiety is weakly acidic. The pKa value influences the solubility in protic and basic solvents. In the presence of a base, the carboxylic acid will deprotonate to form a more soluble salt.
Below is a summary of the key physicochemical properties for this compound.
| Property | Value/Information | Source |
| CAS Number | 246853-87-2 | [1] |
| Molecular Formula | C12H16O4 | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Water Solubility | Expected to be low; Insoluble for the related 4-isopropoxybenzoic acid | [2] |
| Computed XLogP3 | 2.8 (for the related 4-isopropoxybenzoic acid) | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 (3 for 4-isopropoxybenzoic acid) | [3] |
Experimental Determination of Solubility
Accurate determination of solubility requires robust and reproducible experimental methods. The shake-flask method followed by gravimetric or titrimetric analysis is a widely accepted approach.[4][5]
Saturated Solution Preparation: The Shake-Flask Method
This protocol outlines the equilibrium-based shake-flask method, a gold standard for solubility measurement.
Protocol:
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the selected organic solvent to a series of glass vials.
-
Solute Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
Below is a diagram illustrating the experimental workflow for solubility determination.
Caption: Experimental workflow for determining the solubility of this compound.
Quantitative Analysis of the Saturated Solution
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Protocol:
-
Weighing: Transfer the filtered supernatant to a pre-weighed container.
-
Evaporation: Remove the solvent under reduced pressure or in a fume hood at a controlled temperature.
-
Drying: Dry the remaining solid to a constant weight in a vacuum oven.
-
Calculation: The solubility is calculated as the mass of the dried solid per volume of the solvent used.
For an acidic compound like this compound, titration with a standardized base is an accurate analytical technique.
Protocol:
-
Dilution: Dilute the collected supernatant with a suitable solvent if necessary.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator, such as phenolphthalein.
-
Endpoint: The endpoint is reached when a persistent color change is observed.
-
Calculation: The concentration of the benzoic acid derivative in the saturated solution is calculated based on the volume and concentration of the NaOH titrant used.
Theoretical Prediction and Correlation of Solubility
While experimental determination is crucial, theoretical models can provide valuable insights and predictive power.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters. HSP separates the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is more likely to dissolve in a solvent when their HSP values are similar.
The HSP for benzoic acid are δD = 20.0, δP = 6.9, and δH = 10.8 MPa^0.5.[6] While the specific HSP for this compound are not published, it is expected that the isopropoxyethoxy group will slightly alter these values, likely decreasing the polar and hydrogen bonding parameters and increasing the dispersion component.
The relationship between the solute and solvent HSP can be visualized in a 3D Hansen space, where the distance (Ra) between the solute and solvent is calculated. Smaller Ra values indicate higher affinity and likely higher solubility.
The logical relationship for solubility prediction using HSP is depicted below.
Caption: Logical diagram for predicting solubility using Hansen Solubility Parameters.
The Jouyban-Acree Model
For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a powerful tool.[7][8][9][10][11] This model correlates the solubility of a solute in a binary solvent mixture with the solubilities in the neat solvents and includes terms for solvent-solvent and solute-solvent interactions. The general form of the model is:
log(Xm,T) = f_c * log(Xc,T) + f_w * log(Xw,T) + f_c * f_w * Σ[A_i * (f_c - f_w)^i / T]
where:
-
Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixture, neat cosolvent, and water at temperature T.
-
f_c and f_w are the volume fractions of the cosolvent and water.
-
A_i are the model constants obtained by regression of experimental data.
This model is particularly useful in formulation development where solvent mixtures are often employed to achieve a desired solubility.[7][9][11]
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective application. This guide has provided a comprehensive overview of its physicochemical properties, detailed experimental protocols for accurate solubility determination, and an introduction to theoretical models for solubility prediction. By combining rigorous experimental work with theoretical understanding, researchers can effectively navigate the challenges of working with this compound and optimize its use in their specific applications.
References
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Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 262-269. [Link]
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Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]
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Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]
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Jouyban, A., Fakhree, M. A. A., & Acree Jr, W. E. (2007). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(5), 365-367. [Link]
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Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1995). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: benzoic acid/Na and ibuprofen/Na. International journal of pharmaceutics, 124(1), 99-107. [Link]
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Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Irvine. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Alexandria University. [Link]
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Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. H. (1982). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. Journal of pharmaceutical sciences, 71(12), 1334-1340. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning. [Link]
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Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1995). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: Benzoic acid/Na and ibuprofen/Na. ResearchGate. [Link]
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]
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Li, H., et al. (2024). Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. PubChem. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). MDPI. [Link]
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Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd. [Link]
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The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. [Link]
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"4-((2-isopropoxyethoxy)methyl)phenol oxidation to benzoic acid"
An In-depth Technical Guide to the Chemoselective Oxidation of 4-((2-isopropoxyethoxy)methyl)phenol
Abstract
This technical guide provides a comprehensive examination of the synthetic transformation of 4-((2-isopropoxyethoxy)methyl)phenol into 4-hydroxybenzoic acid. The starting material is a critical intermediate in the synthesis of the cardioselective β-blocker, Bisoprolol, making its subsequent transformations relevant to pharmaceutical development.[1][2] The core chemical challenge lies in the selective oxidation of the benzylic ether moiety in the presence of a highly reactive phenol ring. Direct oxidation methods often lead to low yields and significant byproduct formation due to competitive oxidation of the phenol. This guide details a robust and high-yielding two-step strategy centered on the principle of chemical protection. By temporarily masking the phenolic hydroxyl group as a stable methyl ether, the benzylic ether can be cleanly cleaved and oxidized to a carboxylic acid using potassium permanganate. Subsequent deprotection affords the target molecule, 4-hydroxybenzoic acid. We present detailed, field-tested protocols, mechanistic insights, and analytical characterization data to support researchers in the successful execution of this synthesis.
Introduction: The Synthetic Challenge
4-((2-isopropoxyethoxy)methyl)phenol is a key building block in the industrial synthesis of Bisoprolol.[3][4] Its structure contains two functional groups susceptible to oxidation: the phenolic hydroxyl group and the benzylic ether at the C4 position. The synthetic goal addressed herein is the conversion of this molecule to 4-hydroxybenzoic acid, a valuable commodity chemical and synthetic precursor in its own right.
The primary obstacle is the high reactivity of the phenol ring towards oxidizing agents. Phenols are electron-rich and readily undergo oxidation to form phenoxyl radicals, which can lead to complex mixtures of quinones, polymeric tars, and other degradation products.[5][6] Strong oxidants required for the transformation of the benzylic position will invariably attack the unprotected phenol. Therefore, a successful synthesis demands a strategy that can differentiate between these two reactive sites. Direct oxidation is often non-selective and impractical for achieving high purity and yield. A more rational and controllable approach involves the use of a protecting group for the phenolic hydroxyl, thereby deactivating the ring towards oxidation and allowing for the selective transformation of the side chain.
Strategic Approach: Direct Oxidation vs. Protecting Group Strategy
The conversion of 4-((2-isopropoxyethoxy)methyl)phenol to 4-hydroxybenzoic acid requires the oxidative cleavage of the C-O bond at the benzylic position. Two primary strategies can be considered for this transformation.
The Pitfalls of Direct Oxidation
A one-step, direct oxidation is appealing for its process economy. Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or o-Iodoxybenzoic acid (IBX) are known to oxidize benzylic ethers.[7][8] The mechanism is believed to proceed through the formation of a benzylic carbocation, which is trapped by water to form an unstable hemiacetal. This intermediate then collapses to yield 4-hydroxybenzaldehyde, which is rapidly oxidized further to the final carboxylic acid.[8][9]
However, the presence of the unprotected phenol group severely complicates this approach. The strongly oxidizing conditions required for benzylic ether cleavage will also oxidize the phenol, leading to a complex and often inseparable mixture of byproducts. This lack of chemoselectivity results in low yields of the desired product and poses significant purification challenges.
The Rationale for a Protection-Oxidation-Deprotection Strategy
A more robust and reliable method involves a multi-step sequence that leverages a protecting group for the phenol. This strategy is based on the following principles:
-
Protection: The reactive phenolic -OH group is converted into a less reactive functional group, such as an ether, that is stable under strong oxidizing conditions.[10] A methyl ether is an ideal choice due to its ease of installation and stability.
-
Oxidation: With the phenol masked, a powerful oxidizing agent can be applied to selectively cleave the benzylic ether and oxidize it to the carboxylic acid. The deactivating effect of the protected phenol ensures the reaction is localized to the benzylic position.
-
Deprotection: The protecting group is removed in a final step to reveal the phenolic hydroxyl group, yielding the final product, 4-hydroxybenzoic acid.
This strategy, while involving more steps, offers superior control over the reaction, leading to higher yields, greater purity, and a more scalable and reproducible process.
Table 1: Comparison of Synthetic Strategies
| Parameter | Direct Oxidation | Protection-Oxidation Strategy | Justification |
| Chemoselectivity | Poor | Excellent | Protecting the phenol prevents ring oxidation and directs reactivity to the benzylic position. |
| Yield | Low | High | Minimizes formation of degradation byproducts, channeling starting material to the desired product. |
| Product Purity | Low | High | Cleaner reaction profile simplifies purification, often allowing for simple crystallization. |
| Scalability | Poor | Good | Predictable and controllable reaction outcomes are essential for safe and efficient scale-up. |
Overall Synthetic Workflow
The recommended pathway involves a three-stage process that ensures a controlled and high-yielding transformation.
Caption: The recommended three-stage synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Protection of Phenol as a Methyl Ether
-
Objective: To synthesize 1-((2-isopropoxyethoxy)methyl)-4-methoxybenzene.
-
Rationale: Methylation of the phenol with dimethyl sulfate (DMS) is a robust and high-yielding reaction. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is an appropriate solvent.
Methodology:
-
To a stirred solution of 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq) in acetone (10 mL per 1 g of phenol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add dimethyl sulfate (DMS, 1.2 eq) dropwise to the mixture. Caution: DMS is highly toxic and a suspected carcinogen. Handle with extreme care.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a clear oil. The product is often pure enough for the next step without further purification.
Protocol 2: Oxidation of the Benzylic Ether
-
Objective: To synthesize 4-methoxybenzoic acid.
-
Rationale: Potassium permanganate is a powerful and inexpensive oxidizing agent capable of cleaving the benzylic ether and oxidizing the resulting aldehyde to a carboxylic acid.[11] The reaction is performed in an aqueous basic solution to maintain the solubility of the permanganate and the carboxylate product.
Caption: Step-by-step workflow for the permanganate oxidation.
Methodology:
-
Dissolve 1-((2-isopropoxyethoxy)methyl)-4-methoxybenzene (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH).
-
In a separate flask, prepare a solution of potassium permanganate (KMnO₄, 4.0-5.0 eq) in water.
-
Gently heat the solution of the starting material and add the KMnO₄ solution portion-wise, controlling the exothermic reaction. The purple color of the permanganate will dissipate and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench the excess KMnO₄ by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color disappears completely.
-
Filter the mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
A white precipitate of 4-methoxybenzoic acid will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Deprotection of the Methyl Ether
-
Objective: To synthesize 4-hydroxybenzoic acid.
-
Rationale: Boron tribromide (BBr₃) is a highly effective Lewis acid for the selective cleavage of aryl methyl ethers.[12]
Methodology:
-
Suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise. The solid will slowly dissolve.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot water to yield pure 4-hydroxybenzoic acid.
Analytical Characterization
Validation of the final product and key intermediates should be performed using standard analytical techniques.
Table 2: Expected Analytical Data for Key Compounds
| Compound | Technique | Expected Key Signals |
| 1-((2-isopropoxyethoxy)methyl)-4-methoxybenzene | ¹H NMR | δ ~6.9-7.3 (m, 4H, Ar-H), 4.5 (s, 2H, Ar-CH₂-O), 3.8 (s, 3H, Ar-OCH₃), 3.5-3.7 (m, 5H, ether chain), 1.2 (d, 6H, -CH(CH₃)₂) |
| (Protected Intermediate) | IR | ~2870 cm⁻¹ (C-H stretch), ~1245 cm⁻¹ (Aryl-O stretch), ~1120 cm⁻¹ (C-O-C stretch) |
| 4-Methoxybenzoic Acid | ¹H NMR | δ ~11-12 (br s, 1H, COOH), 8.0 (d, 2H, Ar-H ortho to COOH), 7.0 (d, 2H, Ar-H ortho to OCH₃), 3.9 (s, 3H, -OCH₃) |
| (Oxidized Intermediate) | IR | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (Aryl-O stretch) |
| 4-Hydroxybenzoic Acid | ¹H NMR (DMSO-d₆) | δ ~12.5 (br s, 1H, COOH), 10.2 (br s, 1H, Ar-OH), 7.8 (d, 2H, Ar-H ortho to COOH), 6.8 (d, 2H, Ar-H ortho to OH) |
| (Final Product) | IR | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1675 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (Aryl-O stretch) |
Conclusion
The oxidation of 4-((2-isopropoxyethoxy)methyl)phenol to 4-hydroxybenzoic acid presents a classic case study in chemoselectivity. While direct oxidation is fraught with challenges related to the high reactivity of the phenol ring, a systematic approach involving protection, oxidation, and deprotection provides a reliable and high-yielding pathway to the desired product. The use of a simple methyl ether protecting group is sufficient to deactivate the aromatic ring, enabling a clean and efficient oxidative cleavage of the benzylic ether side chain with potassium permanganate. The protocols and mechanistic rationale provided in this guide offer a robust framework for researchers and drug development professionals to successfully navigate this valuable synthetic transformation.
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Selective oxidation of substituted phenols with Co–N–C catalysts fabricated via low temperature heat treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 18. Selective oxidation of substituted phenols with Co–N–C catalysts fabricated via low temperature heat treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 4-(2-isopropoxyethoxy)benzoic acid
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the synthetic pathways for producing 4-(2-isopropoxyethoxy)benzoic acid, a key intermediate in various chemical manufacturing processes. The document is intended for researchers, chemists, and professionals in the field of drug development and materials science. We will delve into the strategic selection of starting materials, provide a detailed, step-by-step synthetic protocol, and explain the underlying chemical principles that ensure a high-yield and high-purity outcome.
Strategic Synthesis Design: The Williamson Ether Synthesis Approach
The molecular structure of this compound is characterized by a benzoic acid core and an ether linkage. This structure strongly suggests a synthetic strategy based on the Williamson ether synthesis , a robust and widely used method for forming ether bonds. This reaction involves the reaction of an alkoxide with a primary alkyl halide.
For the synthesis of our target molecule, the most logical and efficient approach involves two main stages:
-
Ether Formation: A Williamson ether synthesis to couple the 2-isopropoxyethoxy side chain to a phenolic precursor.
-
Deprotection/Hydrolysis: Conversion of a protected carboxyl group into the final benzoic acid functionality.
The selection of the initial starting materials is critical for the success of this synthesis, directly impacting reaction efficiency, yield, and purity of the final product.
Critical Choice of Starting Materials
The ideal starting materials for this synthesis are:
-
Methyl 4-hydroxybenzoate: This compound serves as the phenolic precursor. It is chosen over 4-hydroxybenzoic acid for a crucial reason: the carboxylic acid group is protected as a methyl ester. This protection is essential because the free carboxylic acid proton is acidic and would be deprotonated by the base used in the Williamson ether synthesis, leading to unwanted side reactions and a lower yield. The ester group is relatively unreactive under the basic conditions of the ether synthesis and can be easily hydrolyzed in a subsequent step to yield the desired benzoic acid.
-
2-Isopropoxyethyl Chloride (or Bromide): This alkyl halide provides the 2-isopropoxyethoxy side chain. The primary halide is ideal for an S(_N)2 reaction, minimizing the potential for elimination side reactions that can occur with secondary or tertiary halides.
-
A suitable base: A moderately strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide ion. Potassium carbonate (K(_2)CO(_3)) is an excellent choice as it is inexpensive, effective, and easy to handle.
-
A polar aprotic solvent: A solvent such as dimethylformamide (DMF) or acetonitrile is necessary to dissolve the reactants and facilitate the S(_N)2 reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Stage 1: Synthesis of Methyl 4-(2-isopropoxyethoxy)benzoate
Objective: To form the ether linkage via Williamson ether synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Methyl 4-hydroxybenzoate | 152.15 | 15.2 | 0.1 | 1.0 |
| 2-Isopropoxyethyl Chloride | 122.59 | 13.5 | 0.11 | 1.1 |
| Potassium Carbonate (K(_2)CO(_3)) | 138.21 | 20.7 | 0.15 | 1.5 |
| Dimethylformamide (DMF) | - | 150 mL | - | - |
Procedure:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) and dimethylformamide (150 mL).
-
Base Addition: Stir the mixture at room temperature and add anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Alkyl Halide Addition: Slowly add 2-isopropoxyethyl chloride (13.5 g, 0.11 mol) to the suspension. A slight excess of the alkyl halide is used to ensure complete consumption of the starting phenol.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 500 mL of ice-cold water with stirring. The crude product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(2-isopropoxyethoxy)benzoate, which can be used in the next step without further purification or can be purified by column chromatography.
The mechanism for this stage is a classic S(_N)2 reaction, as illustrated below.
Caption: S(_N)2 mechanism for the ether formation step.
Stage 2: Hydrolysis of Methyl 4-(2-isopropoxyethoxy)benzoate
Objective: To convert the methyl ester intermediate into the final carboxylic acid product via saponification.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Methyl 4-(2-isopropoxyethoxy)benzoate (crude) | 238.28 | ~23.8 | ~0.1 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 | 0.2 | 2.0 |
| Water (H(_2)O) | - | 100 mL | - | - |
| Methanol (MeOH) | - | 50 mL | - | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - | - |
Procedure:
-
Setup: Dissolve the crude methyl 4-(2-isopropoxyethoxy)benzoate from the previous step in a mixture of methanol (50 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (8.0 g, 0.2 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3). The final product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield pure this compound.
Conclusion and Quality Control
The described two-step synthetic route provides a reliable and scalable method for the production of this compound. The strategic use of a protected benzoic acid derivative in the initial Williamson ether synthesis step is key to avoiding side reactions and achieving a high overall yield.
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the molecular structure. -
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point Analysis: To compare with literature values for the pure substance.
By following this detailed guide, researchers and chemists can confidently synthesize this compound for their research and development needs.
References
- Williamson Ether Synthesis. Organic Chemistry, 5th ed.
-
A Review on the Williamson Ether Synthesis. Chemical Reviews, 2016, 116 (19), pp 12089–12136. URL: [Link]
A Comprehensive Technical Guide to the Thermodynamic Properties of 4-(2-Isopropoxyethoxy)benzoic Acid
Foreword: Charting the Thermodynamic Landscape of a Novel Benzoic Acid Derivative
To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a deep dive into the thermodynamic characterization of 4-(2-isopropoxyethoxy)benzoic acid. While direct, published thermodynamic data for this specific molecule is not extensively available, this document serves as a comprehensive roadmap for its empirical determination and theoretical prediction. By synthesizing established methodologies for analogous benzoic acid derivatives, we provide a robust framework for understanding its physical behavior—a critical aspect of its potential applications in pharmaceuticals and materials science. This guide is structured not as a static data sheet, but as a dynamic experimental and analytical workflow, empowering you to generate and interpret the thermodynamic data essential for your research and development endeavors.
Foundational Principles: Synthesis, Purification, and Preliminary Characterization
A prerequisite to any accurate thermodynamic measurement is the synthesis of a well-characterized, high-purity sample of this compound.
Synthesis Pathway
The synthesis of this compound can be approached through several established routes for similar alkoxybenzoic acids. A common method involves the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with an appropriate 2-isopropoxyethyl halide. Alternatively, esterification of 4-hydroxybenzoic acid with 2-isopropoxyethanol followed by further reactions is a viable route.[1] Patents detailing the synthesis of the related intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, provide valuable insights into reaction conditions, often utilizing acid catalysts like sulfuric acid adsorbed on silica or ion exchange resins.[2][3]
Experimental Protocol: Synthesis of this compound (Illustrative)
-
Esterification: React 4-hydroxybenzoic acid with 2-isopropoxyethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form 2-isopropoxyethyl 4-hydroxybenzoate.[1]
-
Purification: The crude product should be purified using techniques such as column chromatography to isolate the desired intermediate.[1]
-
Further Modification (if necessary): Depending on the initial synthetic strategy, subsequent steps may be required to arrive at the final benzoic acid.
-
Final Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial to obtain a highly pure crystalline solid for thermodynamic analysis.[4]
Purity and Structural Confirmation
The purity of the synthesized this compound must be rigorously assessed, as impurities can significantly impact thermodynamic measurements. High-performance liquid chromatography (HPLC) is the preferred method for determining purity. Structural confirmation is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid and ether linkages.
Thermal Analysis: Unveiling Phase Transitions and Stability
Thermal analysis techniques are paramount in determining the key thermodynamic properties of a solid-state material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this characterization.[5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides critical information on melting point, enthalpy of fusion, and potential polymorphic transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of powdered this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[6]
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point (Tₘ), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).[7]
Data Presentation: Expected DSC Data for Benzoic Acid Derivatives
| Property | Expected Range for Benzoic Acid Derivatives | Significance |
| Melting Point (Tₘ) | 100 - 260 °C | A key indicator of purity and crystal lattice stability. The melting point of the related 4-(2-hydroxy-3-isopropylaminopropoxy)benzoic acid is 253-255°C.[8] |
| Enthalpy of Fusion (ΔHfus) | 15 - 40 kJ/mol | Represents the energy required to break the crystal lattice bonds. Essential for solubility and polymorphism studies.[9][10] |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[11]
-
Data Analysis: The TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.
Data Presentation: Expected TGA Data
| Property | Expected Behavior | Significance |
| Decomposition Temperature (Td) | Gradual mass loss at elevated temperatures. | Defines the upper temperature limit for the material's stability. Benzoic acid derivatives generally show decomposition above 200 °C.[11] |
Solubility: A Critical Parameter in Drug Development
The solubility of this compound is a crucial thermodynamic property, particularly for pharmaceutical applications, as it directly influences bioavailability.[12]
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13]
Experimental Protocol: Shake-Flask Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) to determine the pH-solubility profile.[13]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C for physiological relevance) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[14]
-
Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[15]
Polymorphism: The Impact of Crystal Structure
Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly affect its thermodynamic properties, including melting point and solubility.[16] A comprehensive characterization should include screening for potential polymorphs.
Polymorph Screening and Characterization
Different polymorphs can sometimes be obtained by varying crystallization conditions (e.g., solvent, temperature, cooling rate).[17] Powder X-ray Diffraction (PXRD) is the definitive technique for identifying different crystal forms. Each polymorph will exhibit a unique diffraction pattern. DSC can also indicate polymorphism through the presence of multiple melting peaks or solid-solid transitions.[18]
Computational Prediction of Thermodynamic Properties
In the absence of extensive experimental data, computational methods can provide valuable estimations of thermodynamic properties.
Group Contribution Methods
Group contribution methods estimate thermodynamic properties by summing the contributions of the individual functional groups within a molecule.[19] These methods can provide reasonable estimates for properties like enthalpy of formation and heat capacity.
Quantum Chemical Calculations
Advanced computational methods like Density Functional Theory (DFT) can be used to calculate gas-phase enthalpies of formation and other properties with a high degree of accuracy, which can then be used in conjunction with experimental data to build a complete thermodynamic profile.[20][21]
Logical Workflows and Data Integration
The characterization of the thermodynamic properties of this compound should follow a logical progression, with each step informing the next.
Experimental Workflow Diagram
Caption: A logical workflow for the comprehensive thermodynamic characterization of this compound.
Conclusion and Future Directions
This guide provides a detailed framework for the systematic determination of the thermodynamic properties of this compound. By following these established experimental protocols and leveraging computational tools, researchers can build a comprehensive thermodynamic profile of this molecule. This data is indispensable for its potential development in pharmaceuticals, where properties like solubility and stability are paramount, and in materials science, where thermal behavior dictates processing and application limits. Future work should focus on the experimental execution of these protocols to populate the thermodynamic data for this promising benzoic acid derivative.
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Verevkin, S. P., et al. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Sci-Hub. [Link]
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- dos Santos, A. G., et al. (2026). PREDICTION OF BOILING POINTS OF ORGANIC COMPOUNDS USING MACHINE LEARNING ALGORITHMS. Proceedings.Science.
- Elm, J., et al. (2022).
- Guidoum, M. (1987). The prediction of thermodynamic properties of organic compounds using group contribution methods.
- Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- Lazzús, J. A. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals.
- Sbirrazzuoli, N., et al. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
- Sbirrazzuoli, N., et al. (2001).
- Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing.
- Perlovich, G. L., et al. (2016). Fusion enthalpies of benzoic acid derivatives, aromatic and heteroaromatic carboxylic acids as a tool for estimation of sublimation enthalpies at 298.15 K.
- Colomina, M., et al. (1978). Thermochemical properties of benzoic acid derivatives VIII. Enthalpies of combustion and formation of o-, m-, and p- t-butylbenzoic acids. Semantic Scholar.
- Bodnár, D., et al. (2025). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability.
- Tothadi, S., et al. (2019). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC - NIH.
- NIST. (n.d.). Benzoic acid. NIST WebBook.
- Qaddoura, M. A., & Belfield, K. D. (2009). Thermogravemetric analysis and DSC graph of benzoic acid,...
- Claramunt, R. M., et al. (2006). Melting of benzoic acid obtained in a DSC experiment where the heating...
- Gaisford, S., et al. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery.
- Friscic, T., et al. (2006). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm (RSC Publishing).
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Li, Y., et al. (2020). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility.
- Gaisford, S., et al. (n.d.). Thermal Behavior of Benzoic Acid/Isonicotinamide Binary Cocrystals.
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- World Health Organiz
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"potential applications of 4-(2-isopropoxyethoxy)benzoic acid in medicinal chemistry"
An In-depth Technical Guide
Potential Applications of 4-(2-Isopropoxyethoxy)benzoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a molecule of significant interest in medicinal chemistry, primarily due to its structural features that suggest a potential for diverse pharmacological activities. The presence of the benzoic acid moiety, a common pharmacophore in numerous approved drugs, combined with a flexible ether-linked side chain, presents a unique scaffold for the design of novel therapeutics. This guide provides a comprehensive analysis of the potential applications of this compound, drawing upon structure-activity relationships of related molecules and proposing robust experimental workflows to validate these hypotheses. The primary areas of investigation explored herein include its potential as an anti-inflammatory, antimicrobial, and anticancer agent, as well as its possible role in managing metabolic disorders. This document is intended to serve as a foundational resource for researchers looking to explore the therapeutic promise of this compound and its derivatives.
Introduction to this compound
Molecular Structure and Physicochemical Properties
This compound is an aromatic carboxylic acid characterized by a para-substituted benzoic acid core with an isopropoxyethoxy side chain. The carboxylic acid group is a key hydrogen bond donor and acceptor, often crucial for interactions with the active sites of enzymes or receptors.[1] The ether linkage in the side chain introduces flexibility and modulates the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Design |
| Molecular Formula | C12H16O4 | Provides the elemental composition. |
| Molecular Weight | 224.25 g/mol | Influences diffusion and transport across membranes. |
| pKa | ~4.5 | Affects ionization state at physiological pH, impacting solubility and target binding. |
| LogP | ~2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 4 | The two ether oxygens and the two carboxylic acid oxygens. |
Rationale for Investigation in Medicinal Chemistry
The benzoic acid scaffold is a well-established building block in medicinal chemistry, found in a wide array of biologically active compounds.[2] Modifications to this core structure have been shown to significantly influence the pharmacological properties of the resulting molecules.[2] The introduction of an ether-containing side chain, such as isopropoxyethoxy, is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate selectivity.[3] Given these structural attributes, this compound represents a promising starting point for the development of novel therapeutic agents.
Core Pharmacophore Analysis: The Benzoic Acid Moiety
The benzoic acid group is a privileged scaffold in medicinal chemistry due to its ability to mimic the carboxylate groups of natural substrates and engage in key interactions with biological targets. It is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), where the acidic proton is essential for their mechanism of action.[4] Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the carboxylic acid can form strong hydrogen bonds or salt bridges with basic residues like arginine and lysine.[1]
The Ether-Linked Side Chain: Modulator of Pharmacokinetics and Pharmacodynamics
The 2-isopropoxyethoxy side chain plays a critical role in defining the drug-like properties of the molecule. The ether linkages are generally more resistant to metabolic cleavage than ester bonds, potentially leading to a longer half-life in vivo.[5] The length and branching of this chain can be fine-tuned to optimize binding to a specific target and to adjust the overall lipophilicity of the compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Therapeutic Applications & Proposed Research Workflows
Potential as an Anti-inflammatory Agent
Rationale: Many NSAIDs are acidic molecules, and the benzoic acid moiety is a common structural feature.[4] It is plausible that this compound could exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
Proposed Experimental Workflow:
-
In Vitro COX Inhibition Assay:
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Method: Utilize commercially available COX inhibitor screening kits. Incubate varying concentrations of the test compound with recombinant COX-1 and COX-2 enzymes and measure the production of prostaglandins.
-
Positive Controls: Ibuprofen, Celecoxib.
-
-
In Vivo Carrageenan-Induced Paw Edema Model:
-
Objective: To assess the in vivo anti-inflammatory activity.
-
Method: Induce inflammation in the hind paw of rodents by injecting carrageenan. Administer the test compound orally at different doses and measure the reduction in paw volume over time compared to a vehicle control.
-
Positive Control: Diclofenac.[4]
-
Caption: Workflow for evaluating anti-inflammatory potential.
Potential as an Antimicrobial Agent
Rationale: Benzoic acid and its esters (parabens) are well-known for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceuticals.[6] The lipophilicity introduced by the isopropoxyethoxy side chain could enhance the compound's ability to penetrate microbial cell membranes.
Proposed Experimental Workflow:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Method: Use a broth microdilution method in 96-well plates with a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[1]
-
Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Objective: To determine the lowest concentration of the compound that kills the microorganism.
-
Method: Plate aliquots from the clear wells of the MIC assay onto agar plates and incubate to determine the concentration at which no growth occurs.
-
Caption: Workflow for antimicrobial activity screening.
Potential in Metabolic Disorders
Rationale: Some studies have shown that p-hydroxybenzoic acid and its derivatives can exhibit hypoglycemic effects.[6][7] The structural similarity of this compound suggests it could potentially modulate glucose metabolism.
Proposed Experimental Workflow:
-
In Vitro Glucose Uptake Assay:
-
Objective: To assess the effect of the compound on glucose uptake in muscle cells or adipocytes.
-
Method: Use a cell line such as L6 myotubes or 3T3-L1 adipocytes. Treat the cells with the test compound and measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
Positive Control: Metformin.
-
-
Oral Glucose Tolerance Test (OGTT) in Rodents:
-
Objective: To evaluate the in vivo effect on glucose homeostasis.
-
Method: Administer the test compound to fasted rodents, followed by an oral glucose challenge. Measure blood glucose levels at various time points.
-
Positive Control: Sitagliptin.
-
Caption: Workflow for investigating effects on glucose metabolism.
Potential as an Anticancer Agent
Rationale: A variety of benzoic acid derivatives have demonstrated antiproliferative and pro-apoptotic effects in cancer cell lines.[8][9] For instance, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid has shown selective apoptotic capacity in breast cancer cells.[8]
Proposed Experimental Workflow:
-
Cell Viability Assay (MTT/MTS):
-
Objective: To screen for cytotoxic effects against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549).
-
Method: Treat cells with increasing concentrations of the compound for 48-72 hours and measure cell viability using an MTT or MTS assay.
-
Positive Control: Doxorubicin.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Method: Treat cancer cells with the compound at its IC50 concentration. Stain with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Positive Control: Staurosporine.
-
Caption: Workflow for evaluating anticancer activity.
Synthesis and Derivatization Strategies
A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from a protected 4-hydroxybenzoic acid ester and 2-isopropoxyethyl halide, followed by deprotection of the ester.
Proposed Synthetic Route:
-
Protection: Methyl 4-hydroxybenzoate is reacted with a suitable protecting group for the phenol, if necessary.
-
Etherification: The protected phenol is reacted with 1-bromo-2-isopropoxyethane in the presence of a base like potassium carbonate.
-
Deprotection/Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.
For structure-activity relationship (SAR) studies, a library of analogs can be synthesized by varying the ether side chain (e.g., changing the length, branching, or replacing the isopropyl group with other alkyl or cyclic groups) and by introducing substituents on the benzoic acid ring.
Conclusion and Future Directions
This compound presents a compelling scaffold for medicinal chemistry exploration. Its structural features, combining a known pharmacophore with a tunable side chain, suggest a high potential for biological activity across several therapeutic areas. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of this compound. Future work should focus on the synthesis of a diverse library of analogs to establish robust structure-activity relationships, which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.
References
-
Ohta, K., Kawachi, E., Shudo, K., & Kagechika, H. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84. [Link]
- Tshilanda, D. D., Mutombo, P. K., & Tsalu, P. V. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
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Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
- Google Patents. (2016). WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
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PubMed. (n.d.). Discovery of novel series of benzoic acid derivatives containing biphenyl ether moiety as potent and selective human beta(3)-adrenergic receptor agonists: Part IV. Retrieved from [Link]
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NIH. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Retrieved from [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
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GlobalResearchOnline.net. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]
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PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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Pharmacy 180. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
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E-lactancia. (1964). PHARMACOKINETICS OF HALOTHANE AND ETHER. Retrieved from [Link]
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NIH. (n.d.). General Anesthetics: Aspects of Chirality, Pharmacodynamics, and Pharmacokinetics. Retrieved from [Link]
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Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol
Abstract
4-((2-isopropoxyethoxy)methyl)phenol stands as a pivotal intermediate in the pharmaceutical industry, most notably serving as a cornerstone for the synthesis of Bisoprolol, a cardioselective β1-adrenergic receptor blocker.[1][2][3] This agent is widely prescribed for managing cardiovascular diseases such as hypertension.[1] This technical guide provides a comprehensive protocol for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, commencing from 4-hydroxybenzyl alcohol and 2-isopropoxyethanol. We delve into the mechanistic rationale, a detailed step-by-step experimental protocol using a modern solid acid catalyst, characterization data, and critical safety considerations. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical manufacturing.
Introduction: Strategic Importance in Pharmaceutical Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often hinges on the efficient and high-purity production of key intermediates. 4-((2-isopropoxyethoxy)methyl)phenol is one such critical building block, essential for the industrial-scale manufacturing of Bisoprolol.[4][5] The primary synthetic transformation is an acid-catalyzed etherification between 4-hydroxybenzyl alcohol and 2-isopropoxyethanol.[1][6] This step is frequently cited as the most challenging aspect of the overall Bisoprolol synthesis, with success being dictated by the careful control of reaction parameters to maximize yield and minimize impurity formation.[7]
Historically, this etherification was performed at high temperatures, which often led to undesirable by-products due to the high reactivity of the starting materials, particularly the self-condensation of 4-hydroxybenzyl alcohol.[8][9] Modern advancements have introduced the use of solid acid catalysts, such as sulfuric acid adsorbed onto silica.[6][8] This approach offers significant advantages, including milder reaction conditions, improved product purity, and simplified catalyst removal through simple filtration, making the process more scalable and environmentally benign.[6] This guide will focus on this improved, industrially relevant methodology.
Physicochemical Properties and Specifications
A thorough understanding of the compound's properties is essential for handling, reaction monitoring, and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₃ | [10] |
| Molecular Weight | 210.27 g/mol | [3][10] |
| CAS Number | 177034-57-0 | [10][11] |
| Appearance | White crystalline solid or powder | [3] |
| IUPAC Name | 4-(2-propan-2-yloxyethoxymethyl)phenol | [10][12] |
| Storage Temperature | Room temperature, inert atmosphere | [11][13] |
Synthesis Pathway: Mechanistic Overview
The core of this synthesis is an acid-catalyzed etherification reaction. The process involves the reaction of a primary alcohol (2-isopropoxyethanol) with a benzylic alcohol (4-hydroxybenzyl alcohol) to form an ether linkage.
Causality of Experimental Design:
-
Choice of Reactants : 4-hydroxybenzyl alcohol provides the necessary phenolic backbone and the reactive benzylic alcohol moiety. 2-isopropoxyethanol serves as the nucleophile that forms the desired ether side chain.
-
Acid Catalyst : The catalyst is crucial for activating the benzylic alcohol. The acidic proton protonates the hydroxyl group of 4-hydroxybenzyl alcohol, converting it into a good leaving group (water). This facilitates the formation of a resonance-stabilized benzylic carbocation.
-
Nucleophilic Attack : The primary alcohol of 2-isopropoxyethanol then acts as a nucleophile, attacking the carbocation to form the C-O ether bond.
-
Solid Catalyst Advantage : Using sulfuric acid adsorbed on silica provides a heterogeneous catalytic system. This prevents the need for a challenging aqueous workup to remove a soluble acid catalyst and allows for easy recovery and potential reuse of the catalyst, aligning with green chemistry principles.[6]
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is an optimized procedure based on methods utilizing a solid acid catalyst, which can be performed with or without a solvent.[4][8] The solvent-free approach is presented for its higher atom economy.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxybenzyl alcohol | ≥98% | Standard chemical supplier | |
| 2-Isopropoxyethanol | ≥99% | Standard chemical supplier | |
| Sulfuric Acid, Concentrated | ACS Reagent | Standard chemical supplier | |
| Silica Gel | 60-120 mesh | Standard chemical supplier | For catalyst preparation |
| Acetone | ACS Reagent | Standard chemical supplier | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier | For neutralization |
| Toluene | Anhydrous, ≥99.8% | Standard chemical supplier | For workup |
| Ethyl Acetate | ACS Reagent | Standard chemical supplier | For TLC |
| n-Hexane | ACS Reagent | Standard chemical supplier | For TLC |
4.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer with cooling/heating capabilities
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
4.3. Catalyst Preparation: Sulfuric Acid Adsorbed Silica This step should be performed in a fume hood.
-
To a 250 mL round-bottom flask, add silica gel (20 g) and acetone (60 mL).[5]
-
Stir the slurry at room temperature (25°C).
-
Slowly and carefully add concentrated sulfuric acid (13 mL) to the stirring mixture.
-
Continue stirring the resulting mass for 1 hour.
-
Remove the acetone under reduced pressure using a rotary evaporator to obtain the free-flowing activated silica catalyst.[5]
4.4. Synthesis Protocol
-
Charge a dry round-bottom flask with 2-isopropoxyethanol (250 mL).
-
Begin stirring and cool the liquid to approximately 5°C using an ice bath.[4] Rationale: Cooling minimizes potential side reactions at the start of the exothermic addition of the catalyst and reactant.
-
Carefully add the prepared sulfuric acid adsorbed silica (20 g) to the cooled 2-isopropoxyethanol.
-
Once the catalyst is dispersed, add 4-hydroxybenzyl alcohol (20 g) in portions, ensuring the temperature remains below 15°C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 25°C).
-
Stir the reaction mixture for 24 hours.[4][8] Rationale: This extended reaction time allows for high conversion at a mild temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane/ethyl acetate as eluent) until the 4-hydroxybenzyl alcohol spot has disappeared.
4.5. Work-up and Purification
-
Upon completion, filter the reaction mass through a Buchner funnel to recover the solid silica catalyst.[8] The catalyst can be washed with acetone, dried, and potentially reused.
-
Transfer the filtrate to a clean flask. Add potassium carbonate (10 g) and stir for one hour.[4] Rationale: This step neutralizes any residual acidity that may have leached from the catalyst.
-
Filter off the potassium carbonate.
-
The excess 2-isopropoxyethanol can be removed under reduced pressure. The crude product is then dissolved in a suitable organic solvent like toluene and washed with water to remove any remaining salts or water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Caption: Step-by-step experimental workflow.
Characterization and Quality Control
Structural confirmation and purity assessment of the synthesized 4-((2-isopropoxyethoxy)methyl)phenol are critical. NMR spectroscopy is the primary tool for this purpose.
| ¹H-NMR Spectral Data (600 MHz, CDCl₃) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 7.22–7.13 | Multiplet (m) | 2H | Aromatic (Ar-H) | [6] |
| 6.82–6.72 | Multiplet (m) | 2H | Aromatic (Ar-H) | [6] |
| 6.02 | Singlet (s) | 1H | Phenolic -OH | [6] |
| 4.48 | Singlet (s) | 2H | Ar-CH₂-O- | [6] |
| 3.72–3.58 | Multiplet (m) | 5H | -O-CH₂-CH₂-O- and Isopropyl -CH- | [6] |
| 1.20 | Doublet (d) | 6H | Isopropyl -CH₃ | [6] |
| ¹³C-NMR Spectral Data (151 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Source |
| 155.55, 129.75, 129.74, 115.26 | [1][6] |
| 73.11, 72.21, 69.34, 67.48 | [1][6] |
| 22.01 | [1][6] |
Safety and Handling
All chemical manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-((2-isopropoxyethoxy)methyl)phenol : This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[10][14] The GHS signal word is "Warning".[14]
-
4-Hydroxybenzyl alcohol : May cause skin and eye irritation.
-
Concentrated Sulfuric Acid : Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care.
-
Organic Solvents : Toluene, acetone, and ethyl acetate are flammable. Keep away from ignition sources.
Refer to the specific Safety Data Sheets (SDS) for each reagent before commencing any work.[14]
Conclusion
The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol via acid-catalyzed etherification represents a vital process in pharmaceutical manufacturing. The use of a solid, recoverable acid catalyst like sulfuric acid on silica provides a robust, efficient, and scalable route that operates under mild conditions.[8][15] This protocol offers a detailed and rationalized approach for producing this key intermediate with high purity, which is essential for the subsequent synthesis of high-quality APIs like Bisoprolol.
References
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- ResearchGate. The chemical reaction applied for the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol.
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- Google Patents.
- MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
- Benchchem. 4-((2-Isopropoxyethoxy)methyl)phenol | 177034-57-0.
- Asian Journal of Pharmaceutical and Clinical Research. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
- WIPO Patentscope.
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- LGC Standards. 4-[(2-Isopropoxyethoxy)methyl]phenol.
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Purification of 4-(2-Isopropoxyethoxy)benzoic Acid by Recrystallization: An Application Note and Protocol
This technical guide provides a comprehensive protocol for the purification of 4-(2-isopropoxyethoxy)benzoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles of recrystallization, offers a detailed experimental workflow, and outlines analytical methods for purity assessment. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction: The Imperative of Purity
In the realm of pharmaceutical sciences and organic synthesis, the purity of a compound is paramount. Impurities can lead to undesirable side effects, reduced efficacy, and complications in downstream applications. This compound, a benzoic acid derivative, is a valuable building block in the synthesis of various organic molecules. Achieving high purity of this compound is a critical step for its effective use. Recrystallization stands as a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.
The fundamental principle of recrystallization is based on the differential solubility of a substance in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Soluble impurities remain in the solvent, while insoluble impurities can be removed by hot filtration.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective recrystallization protocol. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from analogous compounds.
Structure:
Application Notes and Protocols for 4-((2-isopropoxyethoxy)methyl)phenol as a Key Pharmaceutical Intermediate
Introduction: The Pivotal Role of Intermediates in Pharmaceutical Synthesis
In the intricate process of drug development and manufacturing, pharmaceutical intermediates are the foundational building blocks upon which active pharmaceutical ingredients (APIs) are constructed. The purity, scalability of synthesis, and well-defined characterization of these intermediates are paramount to ensuring the quality, safety, and efficacy of the final drug product. While the specific molecule, 4-(2-isopropoxyethoxy)benzoic acid, as initially queried, is not extensively documented as a primary pharmaceutical intermediate in publicly available literature, a structurally analogous and industrially significant compound, 4-((2-isopropoxyethoxy)methyl)phenol , serves as a critical intermediate, most notably in the synthesis of the cardioselective β-blocker, Bisoprolol.[1][2]
This comprehensive technical guide will therefore focus on 4-((2-isopropoxyethoxy)methyl)phenol as a representative and instructive example. We will delve into its synthesis, purification, and analytical characterization, providing detailed protocols and expert insights to guide researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are broadly applicable to the handling and application of similar pharmaceutical intermediates.
Physicochemical Properties of 4-((2-isopropoxyethoxy)methyl)phenol
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₃ | [2] |
| Molecular Weight | 210.27 g/mol | [2][3] |
| CAS Number | 177034-57-0 | [2][3] |
| Appearance | Colorless to Light Yellow Oil or White Solid | [3][4] |
| Boiling Point | 308.7±22.0 °C (Predicted) | [4] |
| Density | 1.052±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (Slightly) | [4] |
| pKa | 9.66±0.15 (Predicted) | [4] |
Synthesis Protocol: Etherification of 4-Hydroxybenzyl Alcohol
The primary and most critical step in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] This reaction's efficiency is a key determinant of the overall yield and purity of the final API. Several catalytic systems have been developed to optimize this transformation, with acid catalysts being a common choice.
Method A: Etherification using Sulfuric Acid Adsorbed on Silica Gel
This method offers a high-yield procedure for the synthesis of the key Bisoprolol intermediate.[5]
Catalyst Preparation:
-
To a stirred mixture of silica gel in acetone at 25°C, slowly add concentrated sulfuric acid.
-
Stir the mixture for one hour at 25°C.
-
Remove the solvent completely by vacuum distillation to obtain the dry, activated silica catalyst.[5]
Reaction Protocol:
-
In a reaction flask, dissolve 2-isopropoxyethanol in toluene and cool the mixture to 5°C with continuous stirring.
-
Add the pre-activated sulfuric acid adsorbed silica to the cooled mixture.
-
Add 4-hydroxybenzyl alcohol to the reaction mixture.
-
Stir the reaction mixture at ambient temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, as determined by TLC, filter the reaction mass to recover the silica catalyst.
-
Treat the filtrate with potassium carbonate and stir.
-
Filter to remove the potassium carbonate and wash the filtrate with water.
-
The organic layer containing the product can be used directly in the next synthetic step, or the solvent can be removed under reduced pressure to isolate the crude product.[5]
Causality Behind Experimental Choices:
-
Acid Catalyst: The sulfuric acid adsorbed on silica provides a solid acid catalyst that is easily removable by filtration, simplifying the work-up process compared to using a liquid acid.
-
Temperature Control: Cooling the initial mixture to 5°C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
TLC Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the more polar 4-hydroxybenzyl alcohol and the appearance of the less polar product, ensuring the reaction goes to completion.[6]
Purification Protocol: Column Chromatography
The purity of 4-((2-isopropoxyethoxy)methyl)phenol is critical for the subsequent steps in the synthesis of Bisoprolol, as impurities can be carried over to the final API.[7] Column chromatography is a standard and effective method for purification.
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Loading: Carefully load the slurry containing the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-((2-isopropoxyethoxy)methyl)phenol.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | The solvent system (mobile phase) is not optimized. | Systematically vary the polarity of the mobile phase. A common starting point is 20-30% ethyl acetate in hexane. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Product elutes too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
Quality Control and Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Robust analytical methods are essential for quantifying the purity of 4-((2-isopropoxyethoxy)methyl)phenol and ensuring it meets the stringent requirements for pharmaceutical intermediates.[8]
HPLC Method Parameters for Quantification:
| Parameter | Method Details | Source |
| Column | C18, 5 µm, 4.6 x 150 mm | [8] |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Composition | 60:40 (A:B) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temp. | 30°C | [8] |
| Injection Vol. | 10 µL | [8] |
| UV Wavelength | 225 nm | [8] |
| Run Time | 15 min | [8] |
Protocol:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of 4-((2-isopropoxyethoxy)methyl)phenol in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized intermediate in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the concentration of 4-((2-isopropoxyethoxy)methyl)phenol in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Application in Drug Synthesis: The Path to Bisoprolol
The purified 4-((2-isopropoxyethoxy)methyl)phenol is a pivotal intermediate in the synthesis of Bisoprolol.[1][9] The subsequent steps typically involve reaction with epichlorohydrin followed by a ring-opening reaction with isopropylamine to yield the final API.[9]
Conclusion
4-((2-isopropoxyethoxy)methyl)phenol serves as an exemplary case study for understanding the critical role of intermediates in modern pharmaceutical manufacturing. The successful synthesis, purification, and analysis of this compound are essential for the production of high-quality Bisoprolol. The protocols and insights provided in this guide are intended to equip researchers and professionals with the necessary knowledge to handle this and other similar pharmaceutical intermediates with scientific rigor and technical proficiency.
References
-
The chemical reaction applied for the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol. [Link]
- WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
-
WO/2016/135616 AN IMPROVED PROCESS FOR THE PREPARATION OF BISOPROLOL AND ITS INTERMEDIATE. WIPO Patentscope. [Link]
- WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
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"HPLC method for analysis of 4-(2-isopropoxyethoxy)benzoic acid"
An Application Note and Protocol for the Analysis of 4-(2-isopropoxyethoxy)benzoic acid by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise analytical procedure. The scientific rationale behind the selection of chromatographic parameters is detailed, ensuring the method's integrity and transferability. The protocol includes comprehensive steps for sample preparation, system suitability, and data analysis, along with a troubleshooting guide to address common analytical challenges.
Introduction
This compound is an aromatic carboxylic acid derivative. Accurate quantification of such compounds is crucial in various fields, including pharmaceutical development, chemical synthesis, and quality control, to determine purity, monitor reaction kinetics, or assess stability. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and precision[1][2].
This guide details a specific RP-HPLC method optimized for this compound. The core of this method relies on controlling the ionization state of the analyte to achieve optimal chromatographic performance, a critical consideration for acidic compounds[3].
Principle of the Chromatographic Method
The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The retention of this compound is primarily governed by hydrophobic interactions between the analyte and the C18 stationary phase.
A key challenge in the analysis of carboxylic acids is managing their ionization. This compound contains a carboxylic acid functional group, which will be ionized (deprotonated) at a pH above its acid dissociation constant (pKa). A structurally similar compound, 4-isopropoxybenzoic acid, has a pKa of approximately 4.68[4]. When the analyte is in its ionized (anionic) state, it exhibits increased polarity, leading to poor retention on a non-polar stationary phase and often resulting in poor peak shape (tailing) due to undesirable secondary interactions with the silica backbone of the column[3].
To circumvent this, the mobile phase is acidified to a pH at least 1.5 to 2 units below the analyte's pKa.[3] This ensures that the carboxylic acid group remains fully protonated (non-ionized), increasing its hydrophobicity and promoting consistent, predictable retention through hydrophobic interactions. This suppression of ionization is a fundamental principle for achieving sharp, symmetrical peaks for acidic compounds in RP-HPLC.[5][6]
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | Reference Standard (>98% purity) |
| Acetonitrile (MeCN) | HPLC Grade |
| Water | HPLC or Milli-Q Grade |
| Phosphoric Acid (H₃PO₄) | ACS Reagent Grade, ≥85% |
| Methanol (MeOH) | HPLC Grade |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrumentation | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 40% to 80% B; 15-17 min: 80% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (including re-equilibration) |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use to prevent bubble formation in the HPLC system.
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile.
-
Bring the flask to volume with a 50:50 mixture of acetonitrile and water (diluent). Mix until homogeneous. This stock solution should be stored at 2-8°C when not in use.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute with the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.
Analytical Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution five consecutive times. The calculated parameters must meet the criteria listed below to ensure the validity of the subsequent sample analyses.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the quality of the peak separation. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
Data Analysis and Quantification
The concentration of this compound in the sample is determined using the external standard method. The peak area of the analyte in the sample chromatogram is compared to the average peak area of the analyte from the system suitability injections (or a single standard injection bracketing the samples).
Formula for Quantification:
Concentration (Sample) = (AreaSample / AreaStandard) × ConcentrationStandard
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high. 2. Column degradation (exposed silanols). | 1. Ensure the pH of Mobile Phase A is low (~2.5). Remake if necessary. 2. Use a new or end-capped C18 column.[3] |
| Poor Resolution | 1. Loss of column efficiency. 2. Inappropriate mobile phase composition. | 1. Replace the column. 2. Adjust the gradient slope or initial organic percentage. |
| Variable Retention Times | 1. Pump malfunction or leak. 2. Insufficient column equilibration. 3. Column temperature fluctuations. | 1. Check system pressure and perform pump maintenance. 2. Ensure the column is equilibrated for at least 10 column volumes before injection. 3. Verify the column oven is set and functioning correctly. |
| No Peak Detected | 1. Injector or autosampler issue. 2. Detector lamp failure. 3. Incorrect sample preparation. | 1. Perform an injector test. 2. Check detector lamp status and energy. 3. Re-prepare the sample and standard solutions carefully. |
References
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Journal of Liquid Chromatography. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
-
Wood, R., & Adlof, R. (1985). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Journal of Lipid Research. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chroms.co.uk. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Longdom Publishing. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-ethoxy-. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2004). New method for the determination of benzoic and sorbic acids in commercial orange juices based on second-order spectrophotometric data generated by a pH gradient flow injection technique. Retrieved from [Link]
Sources
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- 4. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
Application Notes & Protocols: The Role of 4-((2-Isopropoxyethoxy)methyl)phenol in the Synthesis of Bisoprolol
Introduction: Clarifying the Key Intermediate in Bisoprolol Synthesis
For researchers, scientists, and professionals in drug development, a precise understanding of synthetic pathways is paramount. The subject of this guide is the synthesis of Bisoprolol, a cardioselective β1-adrenergic receptor blocker widely prescribed for cardiovascular diseases like hypertension and angina.[1] A common query arises concerning the role of 4-(2-isopropoxyethoxy)benzoic acid in this process. It is critical to clarify from the outset that the primary and industrially significant synthetic routes to Bisoprolol do not proceed via this benzoic acid derivative. Instead, the cornerstone intermediate is 4-((2-isopropoxyethoxy)methyl)phenol .[1][2][3][4][5]
The synthesis of this key phenolic intermediate is often considered the most challenging step in the overall production of Bisoprolol.[5][6] While this compound is not a direct precursor, related ester-containing compounds, such as 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate, have been identified as process-related impurities.[7] This underscores the importance of a well-controlled and optimized synthesis to minimize side reactions.
This document provides a detailed technical guide on the established, multi-step synthesis of Bisoprolol, focusing on the preparation and utilization of the pivotal intermediate, 4-((2-isopropoxyethoxy)methyl)phenol. We will explore the causality behind experimental choices, provide detailed protocols, and present data to ensure a self-validating and comprehensive resource for laboratory and industrial applications.
Core Synthesis Pathway: A Three-Step Approach to Bisoprolol
The most common and economically viable synthesis of Bisoprolol is a three-stage process.[1] This pathway begins with readily available starting materials and proceeds through the key phenolic intermediate to the final active pharmaceutical ingredient (API).
-
Step 1: Etherification - The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol from 4-hydroxybenzyl alcohol and 2-isopropoxyethanol.
-
Step 2: Epoxidation - The reaction of the phenolic intermediate with epichlorohydrin to form an epoxide.
-
Step 3: Amination - The final ring-opening of the epoxide with isopropylamine to yield Bisoprolol.
The following diagram provides a high-level overview of this synthetic workflow.
Caption: Overall synthetic workflow for Bisoprolol.
PART 1: Synthesis of the Key Intermediate: 4-((2-isopropoxyethoxy)methyl)phenol
The etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol is the foundational step of the entire synthesis.[1] The choice of a selective and efficient catalytic system is crucial to maximize the yield and purity of the resulting phenolic intermediate, thereby preventing the formation of dimeric and polymeric byproducts.[8]
Causality Behind Experimental Choices:
-
Starting Materials: 4-hydroxybenzyl alcohol provides the core phenolic ring and the benzylic methylene group. 2-isopropoxyethanol introduces the isopropoxyethoxy side chain, which is characteristic of Bisoprolol's structure.
-
Catalysis: Direct heating of the reactants at high temperatures (e.g., 150°C) can lead to self-condensation and impurity formation.[8] Therefore, acid catalysts are employed to facilitate the reaction under milder conditions. Solid acid catalysts like silica sulfuric acid and Amberlyst-15 are preferred in industrial settings because they are easily removed by filtration, can be reused, and tend to produce fewer byproducts compared to mineral acids like concentrated sulfuric acid.[2][3]
Experimental Protocol 1A: Etherification using Silica Sulfuric Acid Catalyst
This method provides a good yield and simplifies catalyst removal.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzyl alcohol (1.0 eq) and 2-isopropoxyethanol (a suitable excess, e.g., 5-10 eq).
-
Catalyst Addition: Add silica sulfuric acid (a catalytic amount, e.g., 0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at ambient temperature or with gentle heating (e.g., 25-60°C).[3] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and filter to remove the solid silica sulfuric acid catalyst. The catalyst can be washed with a solvent like toluene and reused.
-
Purification: The filtrate, containing the product, is concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield 4-((2-isopropoxyethoxy)methyl)phenol as an oil or white crystalline solid. A reported yield for this method is 75%.[2]
Experimental Protocol 1B: Etherification using Amberlyst-15 Catalyst
Amberlyst-15, an ion-exchange resin, is another effective and reusable catalyst.[3]
-
Setup: Charge a reactor with 2-isopropoxyethanol and cool to approximately 0°C.
-
Catalyst Addition: Add Amberlyst-15 resin to the cooled solvent.
-
Reactant Addition: Slowly add 4-hydroxybenzyl alcohol to the mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to proceed, monitoring its completion by TLC.
-
Work-up and Purification: Once the reaction is complete, filter off the Amberlyst-15 resin. The excess 2-isopropoxyethanol can be removed by distillation to yield the desired intermediate.[8]
PART 2: Epoxidation of the Phenolic Intermediate
The second stage of the synthesis involves the conversion of the phenolic hydroxyl group of 4-((2-isopropoxyethoxy)methyl)phenol into a glycidyl ether. This is achieved through a reaction with epichlorohydrin in the presence of a base.
Causality Behind Experimental Choices:
-
Reagents: Epichlorohydrin is the source of the three-carbon chain and the reactive epoxide ring. A base (e.g., potassium carbonate, sodium hydroxide) is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion that attacks the epichlorohydrin.
Experimental Protocol 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane
-
Setup: Dissolve 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq) in a suitable solvent (e.g., toluene, or neat epichlorohydrin).
-
Base Addition: Add a base, such as powdered potassium carbonate (e.g., 1.5 eq) or an aqueous solution of sodium hydroxide.
-
Epichlorohydrin Addition: Add epichlorohydrin (a suitable excess) to the mixture.
-
Reaction: Heat the reaction mixture (e.g., 60-80°C) under reflux for several hours, monitoring by TLC.
-
Work-up: After cooling, if an aqueous base was used, separate the organic and aqueous layers. If a solid base was used, filter it off. Wash the organic layer with water to remove any remaining base or salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate, which is often used in the next step without further purification.
PART 3: Amination and Final Synthesis of Bisoprolol
The final step is a nucleophilic substitution reaction where the epoxide ring is opened by isopropylamine. This reaction forms the 2-hydroxy-3-(isopropylamino)propoxy side chain, completing the synthesis of Bisoprolol.
Causality Behind Experimental Choices:
-
Reagents: Isopropylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The reaction is typically carried out in a protic solvent like methanol, which facilitates the ring-opening.
Experimental Protocol 3: Synthesis of Bisoprolol
-
Setup: Dissolve the crude epoxide intermediate from the previous step in a solvent such as methanol.
-
Amine Addition: Add isopropylamine (an excess, e.g., 10-15 eq) to the solution. The reaction can be carried out at room temperature or with heating under reflux.
-
Reaction: Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the excess isopropylamine and methanol by distillation under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any water-soluble impurities. The organic layer is then dried and concentrated. The final product, Bisoprolol base, can be purified by crystallization or chromatography. For pharmaceutical use, it is often converted to its hemifumarate salt.
Quantitative Data Summary
The efficiency of each step is crucial for the overall yield of the process. The table below summarizes typical yields reported for the synthesis of Bisoprolol intermediates.
| Step | Reaction | Starting Materials | Product | Typical Yield | Reference |
| 1 | Etherification | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | 4-((2-isopropoxyethoxy)methyl)phenol | 75% | [2] |
| 2 | Epoxidation | 4-((2-isopropoxyethoxy)methyl)phenol, Epichlorohydrin | 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane | ~63% (as chlorohydrin) | [2] |
| 3 | Amination | Epoxide intermediate, Isopropylamine | Bisoprolol | High | [2] |
Potential Impurity Formation
As mentioned, while this compound is not a direct intermediate, related impurities can form. For instance, if the starting material 4-hydroxybenzyl alcohol is oxidized to 4-hydroxybenzoic acid, it could potentially undergo a similar reaction sequence to form a benzoate-containing impurity.
Caption: A potential pathway for benzoate impurity formation.
Conclusion
The synthesis of Bisoprolol is a well-established process where 4-((2-isopropoxyethoxy)methyl)phenol serves as the critical intermediate. Understanding the nuances of its synthesis, particularly the choice of catalysts to optimize the initial etherification step, is key to achieving high yields and purity. While the initially queried this compound is not on the primary synthetic pathway, the potential for related impurities highlights the need for rigorous process control and analytical characterization. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently approach the synthesis of this important cardiovascular drug.
References
- Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3), Jul-Sep 2025. [Link: Not available]
-
Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent . ResearchGate. [Link]
-
Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-μm Adsorbents . AKJournals. [Link]
-
Bisoprolol Impurities . SynZeal. [Link]
-
Preparation of Analytical Standard of Bisoprolol Impurity A . SciSpace. [Link]
-
Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol . MDPI. [Link]
- An improved process for the preparation of bisoprolol and its intermediate.
- An improved process for the preparation of bisoprolol and its intermediate.
- A novel process for the synthesis of bisoprolol and its intermediate.
-
The chemical reaction applied for the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol . ResearchGate. [Link]
-
Novel method for synthesizing bisoprolol importance intermediate . Patsnap. [Link]
-
Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis . ResearchGate. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: Esterification Reactions of 4-(2-Isopropoxyethoxy)benzoic Acid
Introduction
4-(2-Isopropoxyethoxy)benzoic acid is a bespoke aromatic carboxylic acid characterized by a para-substituted benzoic acid core appended with an isopropoxyethoxy side chain. This unique structural motif imparts a balance of hydrophobicity and hydrophilicity, making its ester derivatives of significant interest in diverse fields such as materials science, organic electronics, and particularly in drug development as potential prodrugs or as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The esterification of this acid is a critical transformation, enabling the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of various methodologies for the esterification of this compound. It moves beyond a simple recitation of steps to offer a rationale for procedural choices, insights into potential challenges, and a framework for robust reaction design and execution.
Physicochemical Properties and Strategic Considerations
While experimental data for this compound is not extensively documented, its structural analogues, such as 4-isopropoxybenzoic acid and 4-ethoxybenzoic acid, provide valuable insights into its expected properties.[1][2] The presence of the ether linkage and the isopropyl group suggests moderate steric hindrance around the carboxylic acid, a factor that must be considered when selecting an esterification strategy. The ether chain also introduces a degree of flexibility and polarity.
Table 1: Estimated Physicochemical Properties of this compound and Key Reagents
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | ~224.26 | > 300 (estimated) | ~130-150 (estimated) | Soluble in polar organic solvents (e.g., THF, DMF, alcohols), sparingly soluble in water. |
| Thionyl Chloride | 118.97 | 79 | -104.5 | Decomposes in water. Soluble in chloroform, ether.[3] |
| Oxalyl Chloride | 126.93 | 62-65 | -12 | Decomposes in water. Soluble in chloroform, ethyl acetate.[3] |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 154-156 (at 11 mmHg) | 34-35 | Insoluble in water. Soluble in many organic solvents. |
Reaction Methodologies: A Comparative Overview
The choice of esterification method is dictated by the substrate's reactivity, the desired ester's structure (primary, secondary, or tertiary alcohol), and the presence of other functional groups. We will explore three primary strategies: acid-catalyzed esterification, activation with coupling agents, and conversion to a more reactive acyl chloride intermediate.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] It is an equilibrium-driven process, and strategies to favor product formation include using a large excess of the alcohol or removing water as it is formed.[6][7]
Causality of Experimental Choices
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product.[6][7]
-
Strong Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][8]
-
Reflux: Heating the reaction mixture increases the reaction rate. The use of a reflux condenser prevents the loss of volatile reactants and solvent.[9][10]
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, ethanol; typically 20-50 equivalents), which will also serve as the solvent.[11]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[5]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.[9][10]
Visualization of Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification using DCC and DMAP
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a milder alternative.[12][13] This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14]
Causality of Experimental Choices
-
DCC (Coupling Agent): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15][16]
-
DMAP (Catalyst): DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive acylpyridinium species. This "active ester" readily reacts with the alcohol, and DMAP is regenerated, thus acting as an acyl transfer catalyst.[15][16] The use of DMAP is crucial for efficient ester formation and suppresses the formation of the N-acylurea byproduct.[16][17]
-
Aprotic Solvent: The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the reactive intermediates.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.05-0.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[14]
-
Work-up:
-
Filter off the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Visualization of Steglich Esterification Mechanism
Caption: Simplified mechanism of Steglich Esterification.
Protocol 3: Esterification via Acyl Chloride Intermediate
For sterically hindered alcohols or when a highly reactive acylating agent is required, conversion of the carboxylic acid to an acyl chloride followed by reaction with the alcohol is a robust two-step procedure. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[13][18] Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts.[3]
Causality of Experimental Choices
-
Thionyl Chloride/Oxalyl Chloride: These reagents convert the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of these reactions (SO₂, HCl for SOCl₂; CO, CO₂, HCl for oxalyl chloride) are gaseous and can be easily removed.[18]
-
Catalytic DMF: A small amount of N,N-dimethylformamide (DMF) is often used as a catalyst with oxalyl chloride, forming the reactive Vilsmeier reagent in situ, which accelerates the reaction.
-
Base: A non-nucleophilic base like pyridine or triethylamine is typically added in the second step to neutralize the HCl generated during the reaction of the acyl chloride with the alcohol.
Detailed Step-by-Step Protocol
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend this compound (1.0 eq) in an anhydrous solvent like toluene or DCM.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. If using oxalyl chloride, add it dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 1-3 hours until the evolution of gas ceases.
-
Isolation of Acyl Chloride: Remove the excess SOCl₂ or oxalyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF in a separate flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 eq) followed by the dropwise addition of a base like triethylamine or pyridine (1.1-1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with water, dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the esterification of primary and secondary alcohols under mild, neutral conditions.[19][20] It is particularly useful for inverting the stereochemistry of a chiral alcohol. The reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20]
Causality of Experimental Choices
-
PPh₃ and DEAD/DIAD: These reagents combine to activate the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt).[21]
-
SN2 Reaction: The carboxylate anion then displaces the activated hydroxyl group in an Sₙ2 reaction, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[21]
Detailed Step-by-Step Protocol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.2 eq) dropwise.[22] The reaction is often accompanied by a color change.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product contains triphenylphosphine oxide and the reduced hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography.
Analytical Monitoring and Characterization
The progress of the esterification reactions can be monitored using various analytical techniques.
Table 2: Analytical Methods for Reaction Monitoring and Product Characterization
| Technique | Application | Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Disappearance of the carboxylic acid spot and appearance of a new, less polar ester spot. |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring and purity assessment | Quantitative analysis of reactant consumption and product formation.[23] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For volatile esters; purity and identity confirmation | Provides retention time and mass spectrum for product identification.[23][24] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation | Disappearance of the carboxylic acid proton (~10-13 ppm in ¹H NMR) and appearance of new signals corresponding to the alcohol moiety in the ester. |
| Infrared (IR) Spectroscopy | Functional group analysis | Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and appearance of a strong C=O stretch for the ester (~1735-1750 cm⁻¹). |
Purification Strategies
The final purity of the ester is critical, especially in pharmaceutical applications.
-
Aqueous Work-up: A standard aqueous work-up is effective for removing water-soluble impurities. Washing with a weak base like sodium bicarbonate is crucial for removing any unreacted carboxylic acid.[25][26]
-
Chromatography: Column chromatography using silica gel is the most common method for purifying esters, effectively separating the product from non-polar byproducts like triphenylphosphine oxide (in the case of the Mitsunobu reaction) and unreacted starting materials.
-
Distillation/Recrystallization: For liquid esters, distillation under reduced pressure can be an effective purification method.[10] Solid esters can be purified by recrystallization from an appropriate solvent system.[25]
Safety Precautions
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
DCC: Dicyclohexylcarbodiimide is a potent allergen and skin sensitizer. Handle with care and avoid inhalation or skin contact.
-
DEAD and DIAD: These azodicarboxylates are potentially explosive and should be handled with care, avoiding heat and shock.[22]
Conclusion
The esterification of this compound can be successfully achieved through several synthetic routes. The choice of method depends on the specific alcohol being used, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. For simple, unhindered alcohols, the Fischer-Speier esterification provides a cost-effective and straightforward approach. For more sensitive or sterically demanding substrates, the Steglich and acyl chloride methods offer milder and more efficient alternatives. The Mitsunobu reaction stands as a powerful tool for specific applications, particularly those requiring stereochemical inversion. A thorough understanding of the underlying mechanisms and careful execution of the protocols outlined in this guide will enable researchers to synthesize the desired esters of this compound with high yield and purity.
References
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Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
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Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
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Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. Retrieved from [Link]
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HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
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HSC Chemistry. (2021, May 5). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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NIH National Library of Medicine. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthetic uses of thionyl chloride. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). Retrieved from [Link]
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PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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X-Pulse. (2021, May 18). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]
-
IJSTR. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
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Application Notes and Protocols for Amide Coupling Reactions Involving 4-(2-Isopropoxyethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 4-(2-Isopropoxyethoxy)benzoic Acid in Modern Synthesis
This compound is a bespoke carboxylic acid that, while not extensively documented in public literature, represents a class of molecules gaining traction in medicinal chemistry and materials science. Its structure, characterized by a benzoic acid core functionalized with a flexible, moderately lipophilic isopropoxyethoxy side chain at the para-position, offers a unique combination of properties. The ether linkages provide improved solubility and potential for hydrogen bonding, while the terminal isopropyl group adds a degree of steric bulk and lipophilicity. These attributes make it an attractive building block for creating novel compounds with tailored pharmacokinetic or material properties.
The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals and functional materials, with an estimated 25% of all available drugs containing at least one amide linkage.[1] This guide provides a detailed exploration of the key considerations and practical protocols for the successful amide coupling of this compound, empowering researchers to efficiently incorporate this versatile moiety into their synthetic workflows.
Scientific Rationale: Navigating the Nuances of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring high heat that is often incompatible with complex molecules. Therefore, the use of "coupling reagents" is essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
The Electronic Nature of this compound
The para-substituted isopropoxyethoxy group on the benzoic acid ring acts as an electron-donating group (EDG) through resonance and inductive effects of the ether oxygens. This electron donation slightly deactivates the carboxylic acid's carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoic acid. While this effect is generally modest, it can influence the choice of coupling reagent and reaction conditions, particularly when working with less nucleophilic amines.
Choosing the Right Coupling Reagent: A Comparative Overview
The selection of an appropriate coupling reagent is paramount for achieving high yields and minimizing side reactions.[2] Several classes of coupling reagents are available, each with its own mechanism, advantages, and disadvantages.
-
Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[3][5] To mitigate this and reduce the risk of racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is often included.[6][7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and lead to rapid reactions with minimal side products.[8][9] HATU is particularly effective for coupling sterically hindered acids or less nucleophilic amines.[2][8] The mechanism involves the formation of a highly reactive OAt-active ester.[8][9]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium-based reagents are very effective for difficult couplings and are known to minimize racemization.[10]
For this compound, both carbodiimide and uronium/aminium salt-based methods are excellent choices. The selection will often depend on the nucleophilicity of the amine coupling partner and the desired reaction kinetics.
Data Presentation: Recommended Reagents and Conditions
| Coupling Reagent Class | Recommended Reagent (Additive) | Base | Typical Solvent | Key Advantages | Potential Issues |
| Carbodiimide | EDC (with HOBt or OxymaPure) | DIPEA, TEA | DMF, DCM | Cost-effective, readily available.[2] | Formation of N-acylurea byproduct, potential for racemization without an additive.[2][6] |
| Uronium/Aminium Salt | HATU | DIPEA, 2,4,6-Collidine | DMF, DCM | High efficiency, fast reactions, good for hindered substrates.[2][8] | Higher cost, potential for guanidinylation of the primary amine if used in excess.[2][10] |
| Phosphonic Anhydride | T3P® | Pyridine, DIPEA | Ethyl Acetate, DCM | Excellent for difficult couplings.[2] | Requires careful handling of the reagent solution. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary amine (R-NH₂).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.[11]
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.[11]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines, and generally proceeds with faster reaction times.[2][8]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[2]
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 1-2 minutes to pre-activate the carboxylic acid, forming the OAt-active ester intermediate.[8]
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. For most couplings, reaction times are between 5-30 minutes.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water to decompose excess reagents.[8]
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualization of Key Processes
General Amide Coupling Workflow
Caption: EDC-mediated activation and potential side reaction.
Troubleshooting and Expert Insights
-
Low Yields: If yields are low, consider switching to a more powerful coupling reagent like HATU, especially if the amine is sterically hindered or electronically deactivated. [2]Increasing the reaction time or temperature (moderately) may also improve conversion.
-
Byproduct Removal: The urea byproduct from DCC is insoluble in most organic solvents and can often be removed by filtration. [12]The urea from EDC is water-soluble, making it removable through an aqueous workup. [13]If N-acylurea formation is problematic, the addition of HOBt or switching to a uronium-based reagent is recommended. [2]* Reaction Monitoring: It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.
Conclusion
The amide coupling of this compound is a readily achievable transformation with the appropriate choice of reagents and conditions. By understanding the electronic nature of the substrate and the mechanisms of common coupling reagents, researchers can efficiently synthesize novel amides for a wide range of applications in drug discovery and materials science. The protocols provided herein offer robust starting points for the successful implementation of these critical reactions.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Kim Reactor. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
G. S. C. Kumar, et al. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(23), 10255-10287. [Link]
-
National Institutes of Health. (n.d.). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Retrieved from [Link]
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
-
ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide. Retrieved from [Link]
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"scale-up synthesis of 4-(2-isopropoxyethoxy)benzoic acid intermediates"
An Application Note for the Scale-Up Synthesis of 4-(2-Isopropoxyethoxy)benzoic Acid and Its Intermediates
Authored by: A Senior Application Scientist
Introduction
This compound is a bespoke chemical entity with significant potential as a key intermediate in the development of advanced pharmaceutical agents and specialty materials. Its unique structure, combining a rigid benzoic acid core with a flexible, lipophilic isopropoxyethoxy side chain, makes it an attractive building block for molecules designed to interact with biological targets or to impart specific physical properties to polymers and other materials.
This application note provides a comprehensive, technically-grounded guide for the multi-step, scale-up synthesis of this compound. Moving from laboratory-scale procedures to industrially viable production requires a deep understanding of reaction kinetics, thermodynamics, and process safety. The protocols herein are designed to be robust, reproducible, and scalable, emphasizing not just the "how" but the critical "why" behind each procedural choice. We will address the synthesis through a logical three-step sequence: protection of the starting material, core etherification, and final deprotection, ensuring high yields and purity at each stage.
Strategic Overview of the Synthetic Pathway
The chosen synthetic route is a classic and industrially proven sequence involving protection, substitution, and deprotection. The starting material, 4-hydroxybenzoic acid, possesses two reactive sites: a carboxylic acid and a phenolic hydroxyl group. For a selective alkylation at the hydroxyl position, the more acidic carboxylic acid group must first be protected to prevent it from interfering with the base-mediated etherification.
The overall workflow is as follows:
-
Protection (Esterification): The carboxylic acid functionality of 4-hydroxybenzoic acid is converted to a methyl ester. This serves two purposes: it protects the acidic proton, and it enhances the solubility of the intermediate in organic solvents typically used for the subsequent etherification step.
-
Core Reaction (Williamson Ether Synthesis): The key C-O bond is formed by reacting methyl 4-hydroxybenzoate with a suitable 2-isopropoxyethyl electrophile under basic conditions. This SN2 reaction is a cornerstone of industrial ether synthesis.[1][2]
-
Deprotection (Saponification): The methyl ester is hydrolyzed back to the carboxylic acid to yield the final target molecule.
Caption: Overall Synthetic Workflow.
Part 1: Protection via Fischer-Speier Esterification
Causality: Direct alkylation of 4-hydroxybenzoic acid is problematic on a large scale. The presence of two acidic protons (carboxylic and phenolic) would consume at least two equivalents of base, and the resulting carboxylate is a competing nucleophile, leading to potential side products. Fischer-Speier esterification is an equilibrium-driven process that is highly efficient for converting carboxylic acids to esters using an excess of a simple alcohol (methanol) and a catalytic amount of strong acid.
Protocol: Synthesis of Methyl 4-Hydroxybenzoate (Intermediate 1)
-
Reactor Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4-hydroxybenzoic acid (5.00 kg, 36.2 mol).
-
Reagent Addition: Add methanol (20 L, 15.8 kg) and concentrated sulfuric acid (98%, 250 mL, 4.7 mol) cautiously with stirring. The addition of acid is exothermic and should be done at a controlled rate to keep the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours. The reaction progress can be monitored by HPLC until the starting material is <1% of the total peak area.
-
Work-up and Isolation: a. Cool the reaction mixture to 20-25°C. b. Slowly transfer the mixture into a separate vessel containing 50 L of cold water with vigorous stirring. The product will precipitate as a white solid. c. Stir the slurry for 30 minutes, then filter the solid using a Nutsche filter. d. Wash the filter cake with water (3 x 10 L) until the washings are neutral (pH 6-7). This is critical to remove any residual acid catalyst. e. Dry the solid in a vacuum oven at 60-70°C until a constant weight is achieved.
Self-Validation: The primary validation for this step is the purity of the isolated intermediate. It should be a sharp-melting solid, and HPLC analysis should show >99% purity. The absence of the starting material confirms the completion of the reaction.
Part 2: Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile attacks an alkyl halide or sulfonate.[3] For scalability and safety, a tosylate is often preferred over a halide as a leaving group, as tosylates are crystalline solids and less volatile. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving a "naked" and highly reactive phenoxide nucleophile, thus accelerating the reaction rate.[4]
Caption: Mechanism of the Key Etherification Step.
Protocol: Synthesis of Methyl 4-(2-Isopropoxyethoxy)benzoate (Intermediate 2)
-
Reactor Setup: To a 100 L jacketed reactor, inerted with nitrogen, charge methyl 4-hydroxybenzoate (4.50 kg, 29.6 mol) and anhydrous N,N-Dimethylformamide (DMF, 45 L).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 6.13 kg, 44.4 mol) to the stirred suspension. K₂CO₃ is a mild, safe, and cost-effective base for large-scale phenolic alkylations.
-
Alkylation: Add 2-isopropoxyethyl tosylate (7.65 kg, 29.6 mol) portion-wise or via a dropping funnel over 1 hour. An exotherm will be observed; maintain the internal temperature between 70-80°C using the reactor jacket.
-
Reaction: Stir the mixture at 75°C for 10-12 hours. Monitor the reaction by HPLC for the disappearance of methyl 4-hydroxybenzoate.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding 100 L of water. c. The product will separate as an oil or solid. Extract the aqueous mixture with a suitable solvent like toluene or methyl tert-butyl ether (MTBE) (3 x 30 L). d. Combine the organic layers and wash with water (2 x 20 L) and then with brine (1 x 20 L) to remove residual DMF and salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. f. The crude oil can be purified by vacuum distillation or used directly in the next step if HPLC purity is acceptable (>95%).
Part 3: Deprotection via Saponification
Causality: Saponification is the hydrolysis of an ester under basic conditions. It is an essentially irreversible process because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol by-product. This robust reaction is ideal for scale-up as it typically proceeds to completion with high yields.[5]
Protocol: Synthesis of this compound (Final Product)
-
Reactor Setup: Charge the crude methyl 4-(2-isopropoxyethoxy)benzoate (approx. 29.6 mol) into a 100 L reactor. Add methanol (30 L) and a solution of sodium hydroxide (2.37 kg, 59.2 mol) in water (20 L).
-
Reaction: Heat the mixture to reflux (approx. 70-75°C) for 2-4 hours. The reaction is complete when HPLC analysis shows the absence of the starting ester.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Dilute the remaining aqueous solution with water (50 L). d. Perform a wash with MTBE (20 L) to remove any non-acidic organic impurities. Discard the organic layer. e. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (approx. 5 L). The final product will precipitate as a white solid. f. Stir the slurry for 1 hour in the cold, then filter. g. Wash the filter cake with cold water until the washings are free of chloride ions (test with AgNO₃ solution). h. Dry the product in a vacuum oven at 70-80°C.
Data Summary and Quality Control
| Step | Compound | Starting Mass (kg) | Expected Yield (%) | Expected Purity (HPLC) | Key Analytical Checks |
| 1 | Methyl 4-Hydroxybenzoate | 5.00 | 90-95% | >99% | Melting Point, HPLC, ¹H NMR |
| 2 | Methyl 4-(2-isopropoxyethoxy)benzoate | 4.50 | 85-90% | >95% (crude) | HPLC, ¹H NMR, GC-MS |
| 3 | This compound | (from step 2) | 92-97% | >99.5% | Melting Point, HPLC, ¹H NMR, Elemental Analysis |
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress and determining the purity of intermediates and the final product.[6] A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% formic or acetic acid).
Scale-Up Considerations and Safety
-
Thermal Management: All three steps involve significant temperature changes. The esterification and saponification are conducted at reflux, while the Williamson ether synthesis is exothermic. A jacketed reactor with precise temperature control is mandatory for safe and reproducible scale-up.
-
Reagent Handling: Concentrated acids and bases must be handled with appropriate personal protective equipment (PPE). The use of automated dosing systems is recommended for adding hazardous reagents on a large scale.
-
Solvent Selection and Recovery: Solvents like DMF and toluene should be handled in a well-ventilated area. Consider solvent recovery via distillation to improve the process economy and reduce environmental impact.
-
Impurity Profile: In the Williamson ether synthesis, potential side reactions include elimination if a secondary halide were used, or O- vs. C-alkylation, although the latter is rare for phenoxides.[3] The purity of the 2-isopropoxyethyl tosylate is critical to avoid introducing impurities.
References
- WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis - ResearchGate. [Link]
-
The Williamson Ether Synthesis - University of Missouri-St. Louis. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions - National Institutes of Health. [Link]
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
- Purification of benzoic acid - US3235588A - Google P
- WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google P
-
Industrial preparation method of benzoic acid - Snowhite Chemical Co.,LTD. [Link]
- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google P
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol
Welcome to the technical support center for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate, a key precursor in the synthesis of Bisoprolol.[1][2][3] We understand that this synthesis can be a challenging step, often influenced by subtle variations in reaction parameters.[2][4] This document provides in-depth troubleshooting advice and answers to frequently encountered issues, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my yield of 4-((2-isopropoxyethoxy)methyl)phenol unexpectedly low?
A low yield is the most common issue reported for this synthesis. While older methods involving high temperatures are known to produce significant impurities and lower yields[5][6], even modern catalytic approaches can be suboptimal without careful control. The primary causes are typically competing side reactions or an incomplete reaction.
Possible Cause 1: Self-Condensation/Polymerization of 4-Hydroxybenzyl Alcohol
-
Expertise & Experience: 4-Hydroxybenzyl alcohol is a notoriously unstable starting material. Under acidic conditions, the benzylic alcohol can be protonated to form a stabilized carbocation, which is highly susceptible to electrophilic attack by another molecule of the starting material or product. This leads to the formation of resinous, polymeric byproducts that are difficult to characterize and remove.[5] This side reaction is particularly prevalent at elevated temperatures.
-
Troubleshooting & Diagnostics:
-
Visual Inspection: Observe the reaction mixture. The formation of an insoluble, sticky, or deeply colored residue is a strong indicator of polymerization.
-
TLC Analysis: Spot the crude reaction mixture on a TLC plate. Polymeric materials will often appear as a streak from the baseline with very low Rf values.
-
NMR of Crude Product: A complex baseline and broad, unresolved signals in the aromatic and benzylic regions of the ¹H NMR spectrum are characteristic of oligomeric/polymeric impurities.
-
-
Preventative Measures:
-
Temperature Control: Maintain the reaction at ambient temperature or below. An initial cooling step to around 5°C before adding the catalyst and starting material is recommended.[7][8]
-
Catalyst Choice: Use a solid-supported acid catalyst like sulfuric acid on silica or Amberlyst 15.[2][8] These heterogeneous catalysts can often be filtered off, minimizing the exposure of the product to acidic conditions during workup and reducing polymerization.
-
Possible Cause 2: Formation of Bis-ether Byproduct
-
Expertise & Experience: The activated benzylic carbocation intermediate can be trapped by any available nucleophile. While the desired reaction is with 2-isopropoxyethanol, it can also react with the phenolic hydroxyl group of another molecule of 4-hydroxybenzyl alcohol or the product itself. This results in the formation of a diaryl ether, specifically 4,4'-(oxydimethylene)bis(phenol) or its derivatives.
-
Troubleshooting & Diagnostics:
-
LC-MS Analysis: This is the most effective technique for identifying high-molecular-weight byproducts. Look for a mass peak corresponding to (2 x Starting Material - H₂O) or (Starting Material + Product - H₂O).
-
¹H NMR Spectroscopy: The formation of this byproduct will introduce new, often complex, signals in the aromatic region and a characteristic singlet for the new -O-CH₂-Ar methylene bridge.
-
-
Preventative Measures:
-
Molar Ratio Control: Use a significant excess of 2-isopropoxyethanol. This ensures that the concentration of the desired nucleophile is much higher than that of the competing phenolic nucleophile, favoring the intended reaction pathway.[2][4] Some procedures use 2-isopropoxyethanol as the limiting reagent and solvent.[7]
-
Logical Workflow for Diagnosing Low Yield
Caption: Troubleshooting flowchart for low yield diagnosis.
FAQ 2: I see an unexpected, non-polar spot on my TLC plate. What could it be?
An unexpected non-polar spot often points to a symmetric ether formed from the alcohol reagent.
Possible Cause: Dimerization of 2-Isopropoxyethanol
-
Expertise & Experience: Under acidic conditions, 2-isopropoxyethanol can undergo self-condensation to form bis(2-isopropoxyethyl) ether . This reaction consumes the reagent and generates a relatively non-polar byproduct that can complicate purification.
2 x (CH₃)₂CHOCH₂CH₂OH --(H⁺)--> (CH₃)₂CHOCH₂CH₂-O-CH₂CH₂OCH(CH₃)₂ + H₂O
-
Troubleshooting & Diagnostics:
-
Characterization: Isolate the byproduct by column chromatography. Its ¹H NMR spectrum will lack aromatic signals and the characteristic phenolic -OH. It will show signals corresponding only to the isopropoxy and ethoxy groups.
-
GC-MS Analysis: Due to its volatility, this byproduct is often easily detected by GC-MS.
-
-
Preventative Measures:
-
Controlled Acid Addition: Add the acid catalyst slowly to the cooled reaction mixture.[8] This prevents localized high concentrations of acid that can promote reagent self-condensation.
-
Stoichiometry: Ensure the molar ratio of 4-hydroxybenzyl alcohol to 2-isopropoxyethanol is optimized. While an excess of the alcohol is needed, a very large excess might increase the probability of this side reaction. Mathematical modeling suggests that the molar ratio is a key parameter to optimize for maximum yield.[2]
-
FAQ 3: The reaction seems to stall and never reaches full conversion. Why?
If the reaction starts but fails to complete, the issue often lies with the catalyst or the reaction conditions.
Possible Cause: Catalyst Deactivation or Insufficient Loading
-
Expertise & Experience: Solid-supported catalysts like acid-adsorbed silica can have a finite number of active sites. Impurities in the starting materials or solvent can adsorb to these sites and deactivate the catalyst. Alternatively, the catalytic loading may simply be insufficient for the scale of the reaction.
-
Troubleshooting & Diagnostics:
-
Monitor with TLC: If the reaction plateaus with significant starting material remaining after 24 hours at ambient temperature, catalyst activity is a likely culprit.[7]
-
Test Catalyst Activity: If you suspect the catalyst, run a small-scale control reaction with fresh starting materials and a new batch of catalyst.
-
-
Preventative Measures & Protocol:
-
Ensure Purity of Reagents: Use high-purity 4-hydroxybenzyl alcohol and 2-isopropoxyethanol. If the purity is questionable, recrystallize or distill the starting materials.
-
Sufficient Catalyst Loading: A common protocol uses a significant weight of catalyst relative to the starting material (e.g., 20g of sulfuric acid adsorbed on silica for 20g of 4-hydroxybenzyl alcohol).[7] Ensure you are using an adequate amount.
-
Reaction Time: While some protocols suggest 24 hours, monitoring by TLC is crucial. The reaction may require longer to reach completion.[7]
-
Optimized Protocol and Data Summary
The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is best performed using a modern, mild, acid-catalyzed approach to avoid the formation of impurities associated with high temperatures.[6][9]
Recommended Lab-Scale Protocol
This protocol is based on an improved process using a solid-supported acid catalyst, which has been shown to increase yields significantly.[8][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-isopropoxyethanol (e.g., 6.9 mL, ~5 eq) and an optional solvent like toluene (e.g., 19 mL).
-
Cooling: Cool the mixture to 5°C in an ice bath.
-
Catalyst Addition: While stirring, add sulfuric acid adsorbed on silica (e.g., 3.75 g) in portions, ensuring the temperature remains below 10°C.
-
Substrate Addition: Add 4-hydroxybenzyl alcohol (e.g., 3.75 g, 1 eq) to the cooled slurry.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent system) until the 4-hydroxybenzyl alcohol spot is consumed (~24 hours).
-
Workup:
-
Filter the reaction mixture to remove the solid silica catalyst. Wash the silica with a small amount of toluene.
-
Combine the filtrates and wash with a dilute aqueous solution of a mild base like potassium carbonate to neutralize any leached acid.[8]
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Comparative Data of Synthesis Methods
| Method | Catalyst | Temperature | Reported Yield | Key Disadvantage | Reference |
| Traditional | None (thermal) | ~150 °C | Low / Not specified | High impurity formation | [5][6] |
| Acid Catalyzed | Sulfuric Acid | Ambient | ~65% | Potential for impurities | [8] |
| Improved | H₂SO₄ on Silica | 5°C to Ambient | 85-90% | Requires catalyst preparation | [8][9] |
| Alternative | Amberlyst 15 | Ambient | High | - | [2][5] |
Key Reaction Pathways Visualization
Caption: Main vs. Side Reaction Pathways in the Synthesis.
References
-
Vertex AI Search Result[1]: Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (URL not provided)
-
ResearchGate, The chemical reaction applied for the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, [Link]
-
Master Organic Chemistry, The Williamson Ether Synthesis, [Link]
-
ResearchGate, Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis, [Link]
- Google Patents, WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermedi
-
PrepChem.com, Preparation of 4-hydroxybenzyl alcohol, [Link]
- Google Patents, WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermedi
- Google Patents, US5019656A - Process for preparing p-hydroxybenzyl alcohol,
-
Master Organic Chemistry, Cleavage Of Ethers With Acid, [Link]
-
University of Evansville, Protecting Groups, [Link]
-
Chemistry Stack Exchange, Phenol protection, [Link]
- Google Patents, US3030428A - Hydroxybenzyl alcohol production,
-
University of Calgary, Alcohol Protecting Groups, [Link]
- Google Patents, WO2007069266A2 - A novel process for the synthesis of bisoprolol and its intermedi
-
European Patent Office, EP 0386639 B1 - Process for preparing para-hydroxybenzyl alcohol, [Link]
-
Wikipedia, Ether cleavage, [Link]
-
Filo, What happens when p-hydroxy benzyl alcohol is heated with HI?, [Link]
-
Wikipedia, Williamson ether synthesis, [Link]
-
Organic Chemistry Portal, Alcohol or phenol synthesis by silyl ether cleavage, [Link]
- Googleapis.com, WO 2016/135616 A1,
-
Chemistry LibreTexts, 18.3: Reactions of Ethers - Acidic Cleavage, [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 177034-57-0: 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-((2-Isopropoxyethoxy)methyl)phenol | 177034-57-0 | Benchchem [benchchem.com]
- 8. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 9. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
"minimizing impurity formation in benzylic oxidation"
Welcome to the technical support center for benzylic oxidation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into minimizing impurity formation and maximizing the yield of your desired product. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during benzylic oxidation.
Q1: My primary impurity is the over-oxidized carboxylic acid. How can I prevent this?
A1: Over-oxidation to a carboxylic acid is a frequent challenge, particularly when oxidizing primary benzylic alcohols or alkylarenes.[1][2] This occurs because the intermediate aldehyde is often more susceptible to oxidation than the starting material.
Root Causes & Solutions:
-
Harsh Oxidants: Strong, non-selective oxidants like hot potassium permanganate (KMnO4) or chromic acid (H2CrO4) are notorious for aggressively oxidizing the benzylic position to a carboxylic acid, often cleaving C-C bonds in longer alkyl chains.[1][3]
-
Solution: Opt for milder and more selective oxidizing agents. Hypervalent iodine reagents like Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX) are excellent for stopping the oxidation at the aldehyde or ketone stage.[4] Similarly, Swern and Corey-Kim oxidations are effective alternatives.[4] Catalytic systems using molecular oxygen or sodium hypochlorite with mediators like TEMPO can also offer high selectivity.[5]
-
-
Prolonged Reaction Times & Elevated Temperatures: Even with milder reagents, extended reaction times or high temperatures can lead to over-oxidation.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product. Running the reaction at the lowest effective temperature can also significantly improve selectivity.
-
Q2: I'm observing significant formation of toluene as a byproduct during the oxidation of benzyl alcohol. What is the cause and how can I suppress it?
A2: Toluene formation is a common side reaction, particularly in catalytic systems involving palladium (Pd).[6] This is often attributed to a competing decarbonylation or disproportionation pathway.
Root Causes & Solutions:
-
Catalyst Choice: The choice of catalyst and its support can influence the selectivity.
-
Solution: Bimetallic catalysts, such as Au-Pd nanoparticles, have been shown to suppress toluene formation and increase selectivity towards benzaldehyde.[6] The addition of gold is believed to modify the electronic properties of palladium, disfavoring the pathway leading to toluene.
-
-
Reaction Temperature: Higher temperatures can promote the formation of toluene.
-
Solution: Studies have shown that decreasing the reaction temperature can significantly increase the selectivity for benzaldehyde over toluene.[6] It is crucial to find an optimal temperature that allows for a reasonable reaction rate while minimizing byproduct formation.
-
Q3: My reaction is sluggish, and I'm getting a low yield. What factors could be contributing to this?
A3: Low reactivity in benzylic oxidation can stem from several factors related to the substrate, reagents, and reaction conditions.
Root Causes & Solutions:
-
Substrate Electronics: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups (e.g., -NO2, -CN) can deactivate the benzylic position, making the C-H bond stronger and less susceptible to oxidation.[7] Conversely, electron-donating groups (e.g., -OCH3, -CH3) can accelerate the reaction.[8]
-
Solution: For deactivated substrates, you may need to employ more forcing conditions, such as a stronger oxidant or higher temperatures, but be mindful of the potential for increased impurity formation. Alternatively, a different catalytic system that is more effective for electron-poor substrates may be required.
-
-
Catalyst Deactivation: In catalytic systems, the catalyst can deactivate over time.
-
Solution: Ensure the catalyst is handled and stored correctly. In some cases, catalyst deactivation can be due to poisoning by impurities in the starting material or solvent. Purification of the substrate and use of high-purity solvents can mitigate this. For heterogeneous catalysts, ensuring efficient stirring to prevent settling is also important.
-
-
Insufficient Oxidant: If the oxidant is consumed before the reaction goes to completion, the yield will be low.
-
Solution: Ensure you are using the correct stoichiometry of the oxidant. In some cases, slow addition of the oxidant can help maintain its concentration and improve the reaction rate and selectivity.
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in benzylic oxidation.
Problem 1: Low Selectivity (Mixture of Alcohol, Aldehyde/Ketone, and Carboxylic Acid)
This is a classic sign of an oxidation reaction that is difficult to control.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low selectivity.
Problem 2: Formation of Ring-Halogenated Byproducts
When using halogen-based reagents (e.g., NBS for bromination as a precursor to oxidation), you may see unwanted aromatic ring halogenation.
Troubleshooting Workflow:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
"troubleshooting low yield in 4-(2-isopropoxyethoxy)benzoic acid synthesis"
An in-depth guide for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive troubleshooting for the synthesis of 4-(2-isopropoxyethoxy)benzoic acid. As a Senior Application Scientist, this guide is structured to address common challenges, explain the underlying chemical principles, and provide actionable solutions to improve yield and purity.
Overview of Synthetic Pathways
The synthesis of this compound typically proceeds through a two-step sequence. The initial and most critical step is the formation of the ether linkage via the Williamson ether synthesis. This is followed by a functional group transformation to yield the final carboxylic acid. The two primary routes are outlined below.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
Alkene formation indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution. [1]This is especially problematic with secondary and tertiary alkyl halides. [2]
-
Choice of Alkylating Agent: The most effective strategy is to use a primary alkyl halide. The alkylating agent for this synthesis, a derivative of 2-isopropoxyethanol (e.g., 2-isopropoxyethyl bromide), is a primary halide and should favor substitution. If you are using a tosylate or other leaving group on a secondary carbon, elimination will be a major issue.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. [3]Elimination reactions often have a higher activation energy and are more prevalent at elevated temperatures. Start in the 50-60 °C range and only increase if the reaction is too slow. [4]* Choice of Base: While a strong base is needed, very bulky bases can favor elimination. For this synthesis, common choices include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃). [5][6][2]K₂CO₃ is a milder choice that can reduce elimination side reactions. [5]
Question 3: My product appears to be a mixture of isomers. What is happening?
This is likely due to C-alkylation, where the alkylating agent reacts with the carbon atoms of the aromatic ring instead of the phenoxide oxygen. [3][7]Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites. [3][6]
-
Solvent Effects: This is the most critical factor. To favor O-alkylation (the desired reaction), use polar aprotic solvents like DMF, DMSO, or acetonitrile. [3][6]These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide oxygen anion relatively "naked" and highly nucleophilic. Protic solvents (like ethanol or water) can form hydrogen bonds with the oxygen, making it less nucleophilic and promoting reaction at the ring. [3]
Parameter Effect on SN2 (Desired) Effect on E2 (Alkene) Effect on C-Alkylation Recommendation Alkyl Halide Primary >> Secondary > Tertiary Tertiary > Secondary >> Primary Not a primary factor Use a primary halide (e.g., 2-isopropoxyethyl bromide) Temperature Rate increases Rate increases faster than SN2 Rate increases Start low (50-80 °C) and monitor Base Strong base needed for deprotonation Strong, bulky bases favor E2 Not a primary factor Use NaH or K₂CO₃. Avoid bulky bases like t-butoxide. | Solvent | Polar aprotic (DMF, DMSO) is best | Less dependent than SN2 | Protic solvents can increase C-alkylation | Use DMF or DMSO to maximize O-alkylation |
Part B: Troubleshooting Ester Hydrolysis (Route A, Step 2)
If you started with ethyl 4-hydroxybenzoate, the final step is saponification (base-catalyzed hydrolysis) of the ester to the carboxylate salt, followed by acidification. [8]
Question 4: After acidification, my product yield is low, and I recover unreacted starting material. What went wrong?
This points to incomplete hydrolysis.
-
Reaction Time and Temperature: Ester hydrolysis can be slow. The reaction mixture, typically containing the ester and aqueous NaOH or KOH, should be heated to reflux until the ester layer (oily drops) is no longer visible. [9]This can take 45-60 minutes or longer. [9]* Insufficient Base: A stoichiometric excess of the base (e.g., 2.5 equivalents or more) is required to drive the reaction to completion.
-
Phase Issues: The organic ester may not be fully soluble in the aqueous base. Adding a co-solvent like ethanol can create a homogeneous solution and increase the reaction rate. [10]
Experimental Protocol: Ester Hydrolysis
-
Setup: In a round-bottom flask, dissolve the ethyl 4-(2-isopropoxyethoxy)benzoate in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Reflux: Add a few boiling chips and heat the mixture to reflux. Continue refluxing with stirring for 1-2 hours or until TLC analysis shows complete consumption of the starting material. [9]3. Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with litmus paper). A white precipitate of the carboxylic acid should form. [8][9]4. Isolation: Cool the mixture thoroughly in the ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the solid with cold water. [9]
Part C: Troubleshooting Aldehyde Oxidation (Route B, Step 2)
If you started with 4-hydroxybenzaldehyde, the final step is the oxidation of the intermediate aldehyde to the carboxylic acid.
Question 5: My oxidation reaction is messy, and the yield is poor. How can I improve this?
Oxidation of aldehydes can be sensitive, and the choice of oxidant and conditions is key.
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and common oxidant for this transformation. [11]The reaction is often performed under basic or acidic conditions. Other reagents like chromium trioxide (Jones reagent) can also be used, but are more hazardous.
-
Incomplete Oxidation: Ensure a sufficient molar equivalent of the oxidizing agent is used. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Side Reactions (Cannizzaro Reaction): If performing the preceding Williamson ether synthesis under strongly basic conditions without isolating the intermediate aldehyde, you risk a Cannizzaro reaction. [5]This disproportionation reaction occurs with aldehydes lacking an α-hydrogen in the presence of a strong base, yielding a mixture of the corresponding carboxylic acid and alcohol. [5]To avoid this, it is best to isolate the ether intermediate first or use a milder base like K₂CO₃ during the etherification step. [5]
Part D: Troubleshooting Purification of the Final Product
The final step is to purify the crude this compound.
Question 6: My final product is off-color or has a low melting point. How can I purify it effectively?
Recrystallization is the most common and effective method for purifying solid carboxylic acids. [12][13]
-
Solvent Selection: The key is finding a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. For substituted benzoic acids, common choices include:
-
Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. [13]
-
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
- Wikipedia. Williamson ether synthesis.
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- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- BenchChem. (2025). Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide.
- BenchChem. (2025).
- International Journal of Trend in Scientific Research and Development. (2018). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media.
- SSERC.
- SSERC Chemistry via YouTube. (2021).
- Reddit. (2019).
- Google Patents. (1966).
- BenchChem. (2025). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.
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Technical Support Center: Optimization of Reaction Conditions for the Etherification of 4-Hydroxybenzyl Alcohol
Welcome to the technical support guide for the etherification of 4-hydroxybenzyl alcohol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging substrate. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide a framework for rational reaction optimization.
Part 1: Frequently Asked Questions (FAQs) - The Strategic Overview
This section addresses high-level strategic questions that should be considered before starting any experiment.
Q1: What is the primary challenge in the etherification of 4-hydroxybenzyl alcohol?
A1: The core challenge lies in the molecule's bifunctionality. 4-Hydroxybenzyl alcohol possesses two distinct nucleophilic sites: the phenolic hydroxyl group and the benzylic alcohol group.[1] The goal is typically to achieve selective etherification at the phenolic position. The phenolic proton is significantly more acidic (pKa ≈ 10) than the benzylic proton (pKa ≈ 16), allowing for selective deprotonation under carefully chosen basic conditions. However, improper reaction design can lead to a mixture of products, including etherification at the benzylic alcohol, di-etherification, or polymerization.
Q2: I'm seeing a mixture of O-alkylated and C-alkylated products. Why is this happening and how can I favor O-alkylation?
A2: This is a classic issue of regioselectivity arising from the ambident nature of the phenoxide intermediate. After deprotonation, the negative charge is delocalized across the oxygen atom and the aromatic ring (specifically at the ortho and para positions). This means the alkylating agent can be attacked by the oxygen (O-alkylation, the desired pathway) or a ring carbon (C-alkylation, an undesired side reaction).[2][3]
Several factors influence this O/C selectivity:
-
Solvent Choice: This is arguably the most critical factor. Polar aprotic solvents like DMF, DMSO, and acetonitrile strongly favor O-alkylation.[4] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) but poorly solvate the phenoxide anion, leaving the oxygen atom more available for nucleophilic attack.[5][6] In contrast, polar protic solvents (e.g., methanol, water) can hydrogen-bond with the oxygen atom, shielding it and making the ring carbons more competitive nucleophiles, thus increasing the proportion of C-alkylation.[2][4][7]
-
Counter-ion: Larger, "softer" cations (like Cs⁺ or K⁺) tend to associate less tightly with the phenoxide oxygen, promoting O-alkylation compared to smaller, "harder" cations like Li⁺ or Na⁺.
-
Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy.
Q3: Is it necessary to protect the benzylic alcohol group before performing the etherification?
A3: While not always strictly necessary, protecting the benzylic alcohol is a robust strategy to prevent side reactions and ensure a clean, high-yielding reaction, especially during process scale-up or when using highly reactive electrophiles.[1] If your conditions are not perfectly selective for the phenolic hydroxyl, you risk forming the benzylic ether or the di-etherified product.
Common protecting groups for alcohols that are stable under the basic conditions of a Williamson ether synthesis include silyl ethers like tert-butyldimethylsilyl (TBDMS) or benzyl ethers.[8][9][10] These can be readily removed in a subsequent step.[11][12] The decision to protect depends on the specific alkylating agent used, the scale of the reaction, and the required purity of the final product.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This guide is structured to help you identify and resolve specific experimental issues.
Issue 1: Low or No Yield of the Desired Ether Product
-
Potential Cause 1: Incomplete Deprotonation. The phenolic proton must be fully removed to generate the nucleophilic phenoxide.
-
Solution: Ensure your base is strong enough and used in sufficient stoichiometry (at least 1.0 equivalent, often 1.2-1.5 eq. is used to ensure full conversion). For phenols, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are effective.[13][14] Verify the quality of the base; NaH, for example, can degrade upon improper storage.
-
-
Potential Cause 2: Poor Quality Alkylating Agent. The alkyl halide may have degraded.
-
Potential Cause 3: Inappropriate Solvent. The solvent may be inhibiting the reaction.
-
Solution: As detailed in the FAQ, switch to a polar aprotic solvent like anhydrous DMF or acetonitrile.[4] Ensure the solvent is dry, as water can quench the phenoxide and hydrolyze the alkylating agent.
-
-
Potential Cause 4: Reaction Temperature is Too Low.
-
Solution: While room temperature can be sufficient, gently heating the reaction to 50-80 °C can significantly increase the rate of an S_N2 reaction.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Issue 2: Formation of Multiple Products in the Reaction Mixture
-
Potential Cause 1: Competing C-Alkylation. As discussed, this results from the ambident nature of the phenoxide nucleophile.
-
Solution: The primary remedy is to change the solvent to a polar aprotic one (DMF, DMSO).[4] Using a base with a larger counter-ion like Cs₂CO₃ can also enhance O-alkylation selectivity.
-
-
Potential Cause 2: Etherification of the Benzylic Alcohol. The base may be strong enough or the temperature high enough to deprotonate the benzylic alcohol, or the phenoxide may be acting as a base.
-
Solution: Use a milder base that is selective for the more acidic phenol (e.g., K₂CO₃ instead of NaH). Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the problem persists, implement a protecting group strategy for the benzylic alcohol as described in the FAQ.[1]
-
-
Potential Cause 3: Elimination (E2) Side Reaction. This is common when using secondary or tertiary alkyl halides as the electrophile.
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Unreacted Starting Material. The reaction did not go to completion.
-
Solution: Re-optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. A slight excess of the alkylating agent (1.1-1.2 eq.) can be helpful.
-
-
Potential Cause 2: Product is Contaminated with C-alkylated Isomer. The isomers may have very similar polarities, making chromatographic separation difficult.
-
Solution: Focus on optimizing the reaction for O-selectivity before purification. A well-optimized reaction is the easiest one to purify. Recrystallization may be an effective alternative to chromatography if the product is a solid.
-
-
Potential Cause 3: Emulsion during Aqueous Workup. This is common when using DMF as a solvent.
-
Solution: After quenching the reaction, dilute the mixture with a larger volume of a less polar solvent like ethyl acetate or diethyl ether before washing with water or brine. This helps to break up emulsions.
-
Part 3: Data-Driven Optimization
The choice of solvent and base is critical for success. The following table summarizes their qualitative effects on the etherification of phenols.
| Parameter | Choice | Rationale & Expected Outcome | Citation(s) |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) | Highly Recommended. Solvates the cation, leaving a highly reactive "naked" phenoxide anion. Strongly favors the desired O-alkylation. | [4][5][6] |
| Polar Protic (Methanol, Ethanol, Water) | Not Recommended. Solvates and stabilizes the phenoxide oxygen via hydrogen bonding, reducing its nucleophilicity and promoting competitive C-alkylation. | [2][4][7] | |
| Non-Polar (Toluene, Hexane) | Not Recommended. Poor solubility of the phenoxide salt leads to a very slow or stalled heterogeneous reaction. | [6] | |
| Base | Strong Carbonates (Cs₂CO₃, K₂CO₃) | Excellent Choice. Sufficiently basic to deprotonate the phenol without being overly harsh. Cs₂CO₃ is often superior due to the high solubility and the "soft" nature of the Cs⁺ cation, promoting O-alkylation. | [13][18] |
| Hydrides (NaH, KH) | Effective, but use with caution. Very strong, non-nucleophilic bases that ensure complete deprotonation. Can be less selective and may promote side reactions at the benzylic position if not used at low temperatures. | [14][19] | |
| Hydroxides (NaOH, KOH) | Useable, but may introduce water. Can be used, especially under phase-transfer catalysis (PTC) conditions. The presence of water can lead to hydrolysis of the alkylating agent and is generally less ideal than anhydrous conditions. | [20] |
Part 4: Visualizing the Chemistry
Diagrams can clarify complex relationships and workflows.
Caption: The Williamson ether synthesis pathway for 4-hydroxybenzyl alcohol.
Caption: A decision tree for troubleshooting common etherification issues.
Part 5: Detailed Experimental Protocols
Protocol 1: General Procedure for Selective O-Alkylation
This protocol describes a standard Williamson ether synthesis targeting the phenolic hydroxyl group.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxybenzyl alcohol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (approx. 0.1 M concentration). Add finely ground potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).
-
Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes. Add the primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Benzylic Alcohol as a TBDMS Ether
This protocol should be performed prior to Protocol 1 if protection is deemed necessary.
-
Preparation: To a clean, dry flask, add 4-hydroxybenzyl alcohol (1.0 eq.), imidazole (2.5 eq.), and anhydrous DMF.
-
Silylation: Cool the solution to 0 °C in an ice bath. Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting TBDMS-protected alcohol can often be used directly in the next step (Protocol 1) after ensuring it is free of residual imidazole.
References
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC. [Link][2][7]
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link][3]
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Spiral. Imperial College London. [Link]
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. LibreTexts. [Link][5]
-
ResearchGate. (n.d.). Effect of the base on the diaryl etherification of phenol with phenyl boronic acid. ResearchGate. [Link][13]
-
LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. LibreTexts. [Link][6]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link][21]
-
PTC Organics, Inc. (n.d.). PTC Etherification of a Secondary Alcohol. Phase-Transfer Catalysis. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. [Link][8]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
ChemHelpASAP. (2019). Ethers as protecting groups for alcohols. YouTube. [Link][9]
-
University of Illinois. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. [Link][12]
-
Organic Chemistry Explained. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Explained. [Link][14]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][19]
-
Frontiers in Chemistry. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers. [Link][18]
-
IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI Proceedings. [Link][20]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link][16]
-
University of Wisconsin–Madison. (n.d.). Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides. University of Wisconsin–Madison. [Link][17]
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Technical Support Center: Degradation Pathways and Stability-Indicating Method Development for 4-(2-isopropoxyethoxy)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-isopropoxyethoxy)benzoic acid. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for investigating its degradation pathways under stress conditions. Our goal is to equip you with the foundational knowledge and practical steps to design robust experiments, interpret your results accurately, and develop reliable stability-indicating analytical methods.
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to understand a drug substance's intrinsic stability.[1][2] These studies are crucial for identifying potential degradation products, which in turn informs the development of stable formulations, appropriate storage conditions, and validated analytical methods to ensure product quality and patient safety.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when embarking on forced degradation studies for this compound.
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: The primary goals are fourfold:
-
To elucidate potential degradation pathways: By subjecting the molecule to harsh conditions, we can predict how it might degrade over time under normal storage conditions.
-
To identify and characterize degradation products: This is critical for assessing the safety profile of the drug product, as degradants can sometimes be toxic.[3]
-
To develop and validate a stability-indicating analytical method: The method, typically HPLC, must be able to separate the parent drug from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).[5]
-
To inform formulation and packaging development: Understanding the molecule's liabilities (e.g., sensitivity to light or oxidation) helps in designing a stable drug product.
Q2: What are the most likely sites of degradation on the this compound molecule?
A2: Based on its chemical structure, the two most probable sites for degradation are the ether linkage and the carboxylic acid group . The ether bond is susceptible to both acidic and oxidative cleavage. The aromatic ring itself could also be subject to oxidation, though this typically requires more aggressive conditions.
Q3: What is a reasonable target for the extent of degradation in these studies?
A3: A generally accepted range for degradation is between 5-20%.[6] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug product under normal conditions.[4][6]
Q4: Are forced degradation studies a regulatory requirement?
A4: Yes, regulatory agencies such as the FDA and EMA, following ICH guidelines (specifically ICH Q1A(R2)), require forced degradation studies to be performed to demonstrate the specificity of stability-indicating methods.[1][2][7][8][9]
Proposed Degradation Pathways of this compound
Understanding the potential chemical transformations of this compound is key to designing effective experiments and interpreting the resulting data. Below are the hypothesized degradation pathways under various stress conditions.
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by reaction with water. For this compound, the ether linkage is the most probable site of hydrolytic attack.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This would likely lead to the cleavage of the ether bond.
-
Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, extreme conditions (high temperature and strong base) could potentially promote cleavage. However, acid-catalyzed hydrolysis is expected to be more significant for the ether linkage.
Caption: Hypothesized hydrolytic degradation pathway.
Oxidative Degradation
Oxidative stress can be induced by reagents like hydrogen peroxide (H₂O₂). The ether linkage is again a primary target, potentially forming hydroperoxides that can then decompose. The aromatic ring can also be oxidized, leading to the formation of hydroxylated derivatives or even ring opening under very harsh conditions. Peroxyl radicals are known to induce decarboxylation of benzoic acid.[10]
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Exposure to UV or visible light can provide the energy to induce degradation. Photodegradation can proceed through various mechanisms, including photo-oxidation and photo-hydrolysis. The aromatic ring is a chromophore that can absorb light energy, potentially leading to the formation of reactive species and subsequent degradation. Benzoic acid itself has been shown to undergo photocatalytic degradation.[11]
Experimental Protocols and Troubleshooting Guides
This section provides detailed protocols for conducting forced degradation studies and a troubleshooting guide in a Q&A format to address common experimental challenges.
Workflow for Forced Degradation Studies
A systematic approach is essential for successful forced degradation studies.
Caption: General experimental workflow for forced degradation.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To evaluate degradation in acidic conditions.[6] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess degradation in alkaline conditions.[6] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative cleavage.[6] |
| Thermal Stress | Solid drug substance at 80°C for 7 days | To assess the effect of heat on the solid form.[12] |
| Photostability | Solution/solid exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) | To determine light sensitivity as per ICH Q1B guidelines.[2][7] |
Note: These are starting points. Conditions should be adjusted to achieve the target degradation of 5-20%.
Detailed Protocol: Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Application: To 1 mL of the drug solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Control Sample: Prepare a control by adding 1 mL of water instead of HCl to 1 mL of the drug solution.
-
Incubation: Place both the stressed and control samples in a water bath at 60°C. Withdraw aliquots at specific time points (e.g., 2, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH. This is crucial to stop the degradation reaction.
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Troubleshooting Guide
Q5: I see very little or no degradation even under harsh conditions. What should I do?
A5: This indicates that this compound is highly stable under the tested conditions.
-
Increase the severity of the stress: You can increase the temperature, the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), or the duration of exposure.[13]
-
Check your analytical method's sensitivity: Ensure your method has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.
-
Consider the solvent: The choice of solvent can impact degradation kinetics. Ensure the drug is fully dissolved.
Q6: My sample shows excessive degradation (>50%) very quickly. How can I control this?
A6: Over-stressing can lead to irrelevant secondary degradants.
-
Reduce the severity of the stress: Decrease the temperature, use a lower concentration of the stressor, or shorten the exposure time.[6] For example, if 3% H₂O₂ causes rapid degradation at room temperature, try 0.3% H₂O₂ or conduct the experiment at 4°C.
-
Time-course study: Perform a detailed time-course study with more frequent, earlier time points to capture the desired 5-20% degradation window.
Q7: My HPLC chromatogram shows a poor mass balance. The sum of the parent drug and all degradation products is significantly less than 100%. What could be the cause?
A7: A poor mass balance is a common and critical issue. A variation between 97-104% can be acceptable depending on method precision.[4]
-
Co-eluting peaks: A degradant may be co-eluting with the parent peak or another degradant. Check the peak purity of the main peak using a photodiode array (PDA) detector or mass spectrometry (MS).
-
Non-chromophoric degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify these.
-
Volatile degradants: The degradation process might be generating volatile products that are lost during sample preparation or analysis.
-
Different response factors: Degradation products may have different UV response factors compared to the parent drug. If possible, isolate the major degradants and determine their individual response factors for more accurate quantification.[6]
-
Precipitation: The degradant might be insoluble in the sample diluent and precipitate out before injection. Visually inspect your samples and consider changing the diluent.
Q8: I am observing new peaks in my control (unstressed) sample. What does this mean?
A8: This suggests that the degradation is not due to the stress condition being applied.
-
Sample preparation issues: The drug might be degrading upon dissolution in the sample solvent. This is valuable information in itself. Assess the stability of the drug in the chosen solvent.
-
Contamination: There could be contamination from glassware, the solvent, or the HPLC system itself. "Ghost peaks" are a known issue in HPLC.[14] Run a blank injection (just mobile phase) to check for system contamination.
-
Excipient degradation (for drug product): If you are analyzing a formulated product, the peaks could be arising from the degradation of excipients. Always analyze a stressed placebo sample in parallel.[4]
Q9: The retention times of my peaks are shifting between injections. How can I fix this?
A9: Retention time shifts can compromise peak identification and quantification.
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods.[15]
-
Mobile phase preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily and ensure accurate pH adjustment if using buffers.[14]
-
Temperature fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[14]
-
Column degradation: The column itself may be degrading or becoming contaminated. Implement a column cleaning procedure or replace the column if necessary.[15][16]
Q10: How do I confirm the identity of the degradation products?
A10: Structural elucidation is a key part of the process.
-
LC-MS/MS: High-resolution mass spectrometry is the primary tool for this. It provides the accurate mass of the degradant (helping to determine its elemental composition) and its fragmentation pattern, which gives clues about its structure.[5]
-
Isolation and NMR: For unambiguous identification, major degradation products can be isolated using preparative HPLC.[17][18] The pure compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Forced degradation of suspected structures: If you hypothesize a structure for a degradant, you can synthesize or purchase that compound and analyze it under the same HPLC conditions to see if the retention time matches.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Q1A(R2) Guideline. (n.d.). ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA).
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- How to prevent degradation of 4-(2,5-Dichlorophenoxy)benzoic acid. (n.d.). Benchchem.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
- Benzoic Acid Parameters observed during forced degradation study S. No.... (n.d.). ResearchGate.
- Oxidative decarboxylation of benzoic acid by peroxyl radicals. (n.d.). PubMed.
- Macro kinetic studies for photocatalytic degradation of benzoic acid in immobilized systems. (n.d.).
- Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. (2019, June 5). PubMed.
- Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. (n.d.). ResearchGate.
- Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. (n.d.).
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- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection in Bisoprolol Intermediate Synthesis
Welcome to the technical support center for the synthesis of Bisoprolol and its key intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of catalyst selection in optimizing reaction outcomes. We will move beyond simple protocols to explore the causality behind experimental choices, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Introduction: The Catalyst as the Cornerstone of Bisoprolol Synthesis
The industrial synthesis of Bisoprolol is a multi-step process where the efficiency, purity, and overall yield are profoundly influenced by the catalysts employed at critical stages.[1] The primary route involves the etherification of 4-hydroxybenzyl alcohol to form the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, followed by an epoxidation and subsequent amination.[1][2] In each of these transformations, the choice of catalyst is not merely an option but a determining factor for success, governing reaction rates, impurity profiles, and even the stereochemical outcome for enantiopure synthesis. This guide provides in-depth, practical solutions to catalyst-related issues.
Section 1: Troubleshooting the Etherification of 4-hydroxybenzyl alcohol
The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is arguably the most challenging step, with catalyst choice directly impacting yield and the formation of problematic impurities.[1]
Frequently Asked Questions (FAQs)
Q1: My yield for the etherification step is consistently low. What are the likely catalyst-related causes?
A1: Low yield is a common problem often traced back to the catalyst system or reaction conditions. Consider these points:
-
Catalyst Inactivity: If you are using a recyclable solid acid catalyst like Amberlyst-15 or silica sulfuric acid, its activity can diminish over time due to pore blockage or loss of acidic sites. Ensure proper regeneration protocols are followed.
-
Suboptimal Catalyst Choice: Traditional mineral acids can be effective but often require high temperatures (~150°C), which can lead to significant impurity formation and reduce the overall yield of the desired product.[3]
-
Side Reactions: The most significant competing reaction is the acid-catalyzed self-polymerization of 4-hydroxybenzyl alcohol into a resinous byproduct.[4] A catalyst that is too aggressive or used at too high a concentration can favor this pathway. Heterogeneous catalysts like Amberlyst-15 or activated silica are often chosen to minimize this, offering a more controlled reaction environment.[3][4]
Q2: I am observing a high concentration of resinous, polymeric impurities in my product. How can my catalyst choice mitigate this?
A2: Polymerization is a major issue. The key is to select a catalyst that favors the desired etherification over the self-condensation of the starting material.
-
Switch to a Heterogeneous Catalyst: Solid acid catalysts such as Amberlyst-15 or silica sulfuric acid provide localized acidic sites.[4][5] This can reduce the bulk-phase acidity that promotes the polymerization of 4-hydroxybenzyl alcohol, leading to a cleaner reaction profile and higher purity.[5]
-
Optimize Catalyst Loading: Using an excessive amount of any acid catalyst will accelerate side reactions. Titrate the catalyst loading to find the optimal balance between reaction rate and selectivity.
-
Control Temperature: High temperatures exacerbate polymerization.[3] Catalysts like activated silica have been shown to provide high yields (85-90%) at more moderate temperatures compared to non-catalyzed or traditionally catalyzed reactions.[3]
Q3: My etherification reaction is very slow. Can I improve the rate without compromising purity?
A3: Yes. Improving the reaction rate involves enhancing catalytic efficiency.
-
Consider Activated Silica: An improved process utilizes acid-adsorbed or "activated" silica as a catalyst. This approach is reported to be cost-effective, environmentally friendly, and provides excellent yields (85-90%) with a favorable reaction time.[3]
-
Ensure Anhydrous Conditions: Water can compete with the alcohol for active sites on the catalyst and can also hydrolyze intermediates. Ensure all reagents and solvents are thoroughly dried.
-
Effective Agitation: For heterogeneous catalysts, efficient stirring is crucial to overcome mass transfer limitations and ensure the reactants have full access to the catalytic surface.
Data Summary: Comparison of Acid Catalysts for Etherification
| Catalyst | Typical Yield | Key Advantages | Common Issues & Mitigation |
| High Temperature (No Catalyst) | 37-60%[4] | Simple setup. | Low yield, high rate of polymerization.[3][4] |
| Amberlyst-15 | High[4][6] | Recyclable, high purity, easy to remove from reaction.[4] | Requires proper activation/regeneration; can fracture with vigorous stirring. |
| Silica Sulfuric Acid | ~75%[5] | Solid catalyst, reusable, fewer byproducts than H₂SO₄.[5] | Activity may decrease after multiple cycles. |
| Activated Silica | 85-90%[3] | Cost-effective, environmentally friendly, high yield.[3] | Preparation of the catalyst is an additional step. |
Troubleshooting Workflow for Etherification
Caption: Troubleshooting decision tree for the catalytic etherification step.
Section 2: Phase Transfer Catalysis in Epoxide Formation
After synthesizing the phenol intermediate, the next step is typically a reaction with epichlorohydrin to form an epoxide. This reaction often suffers from incompleteness, leaving behind a problematic chlorohydrin impurity.[4] Phase Transfer Catalysis (PTC) is a powerful technique to overcome this challenge.[7]
Frequently Asked Questions (FAQs)
Q1: What is a Phase Transfer Catalyst (PTC) and why is it used in the synthesis of the Bisoprolol epoxide intermediate?
A1: A PTC is a catalyst, typically a quaternary ammonium salt like tri-n-butyl ammonium bromide, that facilitates the migration of a reactant from one phase into another where the reaction occurs.[4][7] In this synthesis, the phenoxide (formed by deprotonating the phenol intermediate with a base like NaOH) is soluble in the aqueous phase, while the epichlorohydrin is in an immiscible organic phase. The PTC's lipophilic cation pairs with the phenoxide anion, shuttling it into the organic phase to react with epichlorohydrin, thereby dramatically increasing the reaction rate and driving it to completion.[7]
Q2: My epoxidation reaction is incomplete, showing significant levels of the 1-[p-(2-isopropoxyethoxy)methyl]phenoxy]-3-chloro-propane-2-ol impurity. How can a PTC help?
A2: This chlorohydrin impurity arises from the incomplete ring-closure to the epoxide. A PTC system directly addresses the root cause: the low concentration of the nucleophile (phenoxide) in the organic phase where the substrate resides. By actively transporting the phenoxide across the phase boundary, a PTC ensures a sufficiently high reaction rate to favor the desired epoxide formation and subsequent ring closure, thus reducing the amount of unreacted chlorohydrin intermediate.[4][8]
Workflow: The Role of a Phase Transfer Catalyst
Caption: Mechanism of Phase Transfer Catalysis in the epoxidation step.
Section 3: Catalysis in Asymmetric Synthesis of Bisoprolol
Bisoprolol is a chiral molecule, and the (S)-enantiomer possesses significantly greater therapeutic activity than the (R)-enantiomer.[5] Therefore, strategies to produce enantiopure (S)-Bisoprolol are of high importance, with enzymatic catalysis being a leading method.
Frequently Asked Questions (FAQs)
Q1: How can catalysts be used to produce enantiopure (S)-Bisoprolol?
A1: A highly effective method is the chemoenzymatic kinetic resolution of a racemic intermediate.[5] Specifically, the racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, can be resolved using a lipase enzyme. Lipase B from Candida antarctica (CALB) selectively catalyzes the acylation of the (S)-chlorohydrin, leaving the desired (R)-chlorohydrin unreacted.[5][9] This unreacted (R)-chlorohydrin is then converted to (S)-Bisoprolol in a subsequent step.[5]
Q2: My enzymatic resolution using CALB is giving a maximum yield of around 50% for the desired (R)-chlorohydrin. Is this expected, and can it be improved?
A2: Yes, a theoretical maximum yield of 50% is a fundamental limitation of a standard kinetic resolution. The enzyme consumes one enantiomer (the S-form in this case) to produce an ester, leaving the other (the desired R-form) behind. Since the starting material is a 50/50 racemic mixture, the maximum yield for the remaining enantiomer is 50%.[5][9] While techniques like dynamic kinetic resolution exist to overcome this theoretical limit, they add significant complexity to the process.[5] For many applications, achieving a high enantiomeric excess at a 50% yield is considered a successful outcome for this step.
Diagram: Principle of Enzymatic Kinetic Resolution
Caption: Enzymatic Kinetic Resolution for preparing an enantiopure intermediate.
Section 4: Key Experimental Protocols
Protocol 1: Etherification using Amberlyst-15[4][6]
-
In a suitable reactor, charge 2-Isopropoxy ethanol and cool to 0-5°C.
-
Add Amberlyst-15 resin (pre-activated) to the cooled solvent.
-
Add 4-Hydroxybenzyl alcohol in small portions, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Allow the temperature to rise to 15-20°C and maintain for 10-12 hours, monitoring by TLC/HPLC.
-
Upon completion, filter off the Amberlyst-15 resin. The resin can be washed and regenerated for future use.
-
Work up the filtrate as required to isolate the 4-((2-isopropoxyethoxy)methyl)phenol.
Protocol 2: Synthesis of (S)-Bisoprolol from Resolved (R)-chlorohydrin[5]
-
Dissolve the enantiopure (R)-chlorohydrin intermediate, (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, in methanol.
-
Add isopropylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring for completion.
-
After the reaction is complete, remove the excess isopropylamine and methanol by distillation under reduced pressure.
-
The resulting residue, which is crude (S)-Bisoprolol, can be purified further by recrystallization or conversion to a suitable salt like the hemifumarate.[5]
References
- A novel process for the synthesis of bisoprolol and its intermediate. (WO2007069266A2).
-
Bocquin, L., & Jacobsen, E. E. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. MDPI. [Link]
-
Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). ResearchGate. [Link]
-
Tapkir, P., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3). [Link]
-
Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. (2023). RSC Advances. Royal Society of Chemistry. [Link]
-
Novel method for synthesizing bisoprolol importance intermediate. (CN102558066A). Patsnap. [Link]
- An improved process for the preparation of bisoprolol and its intermediate. (WO2016135616A1).
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.[Link]
-
Asymmetric synthesis of bicyclic intermediates of natural product chemistry. (1974). Journal of the American Chemical Society. ResearchGate. [Link]
-
Makosza, M. (2000). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica ñ Drug Research, 57(6), 477-486. [Link]
Sources
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- 4. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzoic Acid Derivatives
Welcome to our dedicated support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. As a Senior Application Scientist, I've designed this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play. Peak tailing is more than a cosmetic issue; it compromises resolution, affects the accuracy of integration, and can obscure low-level impurities, making it a critical parameter to control in research and regulated environments.[1][2]
This guide is structured into a practical troubleshooting section and a detailed FAQ to address both immediate experimental issues and the underlying science.
Troubleshooting Guide: A Practical Approach
This section is designed to walk you through a logical diagnostic process when you encounter peak tailing in your chromatograms.
Q1: My benzoic acid derivative peak is tailing. Where do I even begin?
A: A systematic approach is crucial. The first step is to determine if the issue is global (affecting all peaks) or specific (affecting only your acidic analyte or other polar compounds). This distinction will guide your troubleshooting efforts.
-
If all peaks are tailing: The problem is likely mechanical or physical, occurring before the separation begins. Common causes include a partially blocked column inlet frit, a void in the column packing bed, or excessive extra-column volume.[2]
-
If only the benzoic acid derivative (and other polar/acidic compounds) are tailing: The issue is almost certainly chemical, stemming from undesirable secondary interactions between your analyte and the stationary phase.[3]
The workflow below provides a systematic path for diagnosis.
Q2: I suspect a chemical issue. What is the first thing to check in my mobile phase?
A: The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like benzoic acid derivatives.[4][5]
The Causality: Peak tailing for these acids is primarily caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[6][7] To achieve a sharp, symmetrical peak, your analyte must be in a single, un-ionized state. For a weak acid like a benzoic acid derivative, this is achieved by setting the mobile phase pH well below its pKa. A good rule of thumb is to adjust the pH to be at least 1.5 to 2 pH units below the analyte's pKa.[7][8]
Actionable Steps:
-
Check the pKa: Determine the pKa of your specific benzoic acid derivative. Most are in the range of 3.5 to 4.5.
-
Adjust pH: Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate acidifier like formic acid or trifluoroacetic acid (TFA).[9][10] This action accomplishes two critical things:
-
Ensure Buffering: Use a buffer (e.g., 10-25 mM formate or phosphate) to ensure the pH is stable and consistent across the column and upon sample injection. An unbuffered mobile phase can lead to pH shifts that cause peak distortion.[2][13]
Q3: I've adjusted the pH, but the tailing persists. When should I suspect my column is the problem?
A: If pH optimization doesn't resolve the issue, the column itself is the next logical suspect. Not all C18 columns are created equal.
The Causality: The quality of the base silica and the thoroughness of the bonding and end-capping processes dramatically affect column performance.
-
Silica Purity: Older, "Type A" silica columns contain more metal impurities (like iron and aluminum), which increase the acidity of nearby silanol groups, exacerbating tailing.[1] Modern, high-purity "Type B" silica columns have significantly lower metal content and are less prone to these issues.[14]
-
End-Capping: Even after bonding the C18 chains, many residual silanol groups remain. End-capping is a secondary reaction that deactivates many of these silanols with a small silylating agent (like trimethylchlorosilane).[11] A column that is not effectively end-capped will always exhibit more tailing with polar or ionizable compounds.[15]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[16][17]
Actionable Steps:
-
Use a Guard Column: A guard column is a small, sacrificial column installed before the main analytical column. It protects the analytical column from strongly adsorbed sample components and particulates, significantly extending its life.[17]
-
Try a Different Column: Test a modern, end-capped column from a reputable manufacturer, specifically one marketed as "base-deactivated" or suitable for polar analytes. These columns are designed to minimize silanol interactions.[18]
-
Wash the Column: If you suspect contamination, perform a rigorous column wash. (See Protocol 2 below).
Frequently Asked Questions (FAQs)
Q4: What are silanol groups and why are they so problematic for benzoic acid derivatives?
A: Silanol groups (Si-OH) are hydroxyl groups attached to the silicon atoms of the underlying silica support of most reversed-phase columns.[1] They are an unavoidable consequence of the manufacturing process.
These groups are weakly acidic (pKa ~3.5-4.5) and can exist in an ionized, negatively charged state (Si-O⁻) at typical mid-range pH values.[11][8] Benzoic acid derivatives contain a polar carboxylic acid group. This creates a scenario for a strong, undesirable secondary retention mechanism: an ionic interaction between the negatively charged analyte (at pH > pKa) and the ionized silanols, or even hydrogen bonding interactions.[6]
Because these secondary interaction sites are distributed non-uniformly and have different energies than the primary hydrophobic interaction, molecules that engage with them are retained longer than those that don't. This differential retention is the direct cause of a tailing peak.[11]
Q5: How does mobile phase pH precisely impact my analysis?
A: Mobile phase pH is arguably the most critical variable in the reversed-phase separation of ionizable compounds.[4][5] Its effect is twofold, influencing both the analyte and the stationary phase. The table below summarizes the relationship for a typical benzoic acid derivative (pKa ≈ 4.2) on a standard silica C18 column.
| Mobile Phase pH | Analyte State (Benzoic Acid, pKa ≈ 4.2) | Stationary Phase State (Silanols, pKa ≈ 4) | Expected Peak Shape & Rationale |
| pH 2.5 | Neutral (R-COOH) > 95% | Neutral (Si-OH) > 95% | Symmetrical. Both analyte and silanols are protonated, minimizing ionic interactions. Retention is maximized.[7][13] |
| pH 4.2 | Mixed (50% R-COOH, 50% R-COO⁻) | Mixed (Ionized/Neutral) | Very Broad/Tailing. Analyte exists in two forms with different polarities, leading to poor peak shape. Operating near the pKa should always be avoided.[19][5][20] |
| pH 6.0 | Ionized (R-COO⁻) > 95% | Ionized (Si-O⁻) > 95% | Tailing. Analyte is anionic and silanols are anionic, leading to potential ion-exchange interactions with cationic sites (metal impurities) and other complex secondary effects.[11] Retention is minimized. |
Q6: Can metal contamination from my HPLC system cause this problem?
A: Yes, absolutely. This is an often-overlooked cause of peak tailing for specific compound classes, including those with carboxylic acid and other chelating functional groups.[21][22]
The Causality: Standard stainless steel components in the HPLC flow path (tubing, frits, pump heads) can leach metal ions (Fe²⁺, Cr³⁺) into the mobile phase, especially under acidic, high-salt conditions.[22] These ions can adsorb onto the silica surface of the column. Similarly, "biocompatible" systems made of titanium can leach Ti⁴⁺ ions.[23] These immobilized metal ions act as strong Lewis acids, creating highly active sites that can chelate with your benzoic acid derivative, leading to severe peak tailing and even loss of signal.[21][22]
Actionable Steps:
-
Use an Inert Column: If metal sensitivity is suspected, consider using a column with hybrid particle technology or one housed in hardware specifically designed to be inert.
-
Use an Inert LC System: For highly sensitive applications, LC systems with inert flow paths (where metallic components are replaced or coated) can eliminate this source of contamination.[24]
-
Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help by binding to free metal ions and preventing them from interacting with your analyte.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol details a systematic approach to optimize mobile phase pH to improve peak shape for a benzoic acid derivative with an estimated pKa of 4.2.
-
Preparation of Stock Buffers (Aqueous Component):
-
pH 2.5 Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.
-
pH 3.0 Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase B: 100% Acetonitrile or Methanol.
-
-
Experimental Execution:
-
Equilibrate the column (e.g., C18, 4.6 x 150 mm, 5 µm) with a 50:50 mixture of pH 2.5 Mobile Phase A and Mobile Phase B for at least 15 column volumes.
-
Inject your benzoic acid derivative standard.
-
Record the chromatogram, paying close attention to the tailing factor and retention time.
-
Flush the system and column thoroughly with 50:50 water/organic solvent.
-
Repeat the equilibration and injection steps using the pH 3.0 Mobile Phase A.
-
-
Analysis:
-
Compare the tailing factors from the chromatograms at pH 2.5 and 3.0. A significant improvement (Tailing Factor approaching 1.0) should be observed at the lower pH. Select the pH that provides the best balance of peak shape and retention for your method.
-
Protocol 2: Column Flushing and Regeneration
Use this protocol if you suspect column contamination is causing peak tailing. Important: Disconnect the column from the detector to avoid contamination.
-
Initial Flush: Flush the column in the forward direction with 20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 ACN/Buffer, flush with 50:50 ACN/Water).
-
Strong Solvent Wash (Reversed-Phase):
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of 100% Isopropanol.
-
Flush with 20 column volumes of 100% Methylene Chloride (if compatible with your system).
-
Flush again with 20 column volumes of 100% Isopropanol.
-
Flush again with 20 column volumes of 100% Acetonitrile.
-
-
Re-equilibration:
-
Slowly reintroduce your initial mobile phase (e.g., 50:50 ACN/Water) and flush for at least 20 column volumes.
-
Reintroduce your buffered mobile phase and equilibrate until a stable baseline is achieved.
-
-
Test: Reconnect the detector and inject a standard to see if peak shape has improved. If not, the column may be permanently damaged or fouled, and replacement is the best option.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
-
GRACE. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
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"managing thermal decomposition during the synthesis of 4-(2-isopropoxyethoxy)benzoic acid"
Technical Support Center: Synthesis of 4-(2-Isopropoxyethoxy)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This molecule is a critical building block, notably in the synthesis of pharmaceuticals like Pioglitazone.[1][2][3] While the synthetic route appears straightforward, thermal control is paramount to prevent decomposition, ensuring high yield and purity. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method is a two-step process. It begins with a Williamson ether synthesis, followed by the saponification (hydrolysis) of the resulting ester.
Q2: At which stage is thermal decomposition most likely to occur?
Thermal decomposition is a significant risk during both the Williamson ether synthesis and the saponification stages if temperatures are not rigorously controlled. In the first step, high temperatures can cause the degradation of the alkylating agent. In the second step, excessive heat during the basic hydrolysis can lead to decarboxylation of the final product.[4][5]
Q3: What are the primary visual or analytical indicators of thermal decomposition?
Key indicators include:
-
Discoloration: The reaction mixture or final product turning yellow or brown is a common sign of impurity formation.
-
Low Yield: Significantly lower than expected yields often point to the loss of material through side reactions or decomposition.
-
Inconsistent Analytical Data: The appearance of unexpected peaks in HPLC, GC-MS, or NMR spectra indicates the presence of byproducts. A melting point that is broad or lower than the literature value is also a strong indicator of impurities.
Synthesis Workflow & Potential Decomposition Pathways
The synthesis of this compound involves two main stages, each with a potential for thermal degradation. Understanding these pathways is crucial for effective troubleshooting.
Caption: Synthetic route and key decomposition side reactions.
Troubleshooting Guide
Problem 1: Low Yield and Impurities in Step 1 (Williamson Ether Synthesis)
Symptom: Your reaction stalls, or TLC/HPLC analysis shows significant amounts of unreacted ethyl 4-hydroxybenzoate and the formation of unknown byproducts.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inadequate Temperature | The phenoxide formation or the subsequent nucleophilic attack may be too slow at lower temperatures, leading to an incomplete reaction. | Maintain a steady reaction temperature between 80-90°C. Use an oil bath and a contact thermometer for precise control. |
| Excessive Temperature | The alkylating agent, 2-isopropoxyethanol, has a boiling point of around 145°C.[6][7] High temperatures can lead to its decomposition or evaporation, reducing its availability for the reaction. | Do not exceed 95°C. Ensure your reflux condenser is efficient to prevent the loss of volatile reagents. |
| Incorrect Base | Strong, sterically hindered bases can favor the E2 elimination of the alkyl halide over the desired SN2 substitution, especially at elevated temperatures. | Use a non-hindered, moderately strong base like potassium carbonate (K₂CO₃). It offers good reactivity without promoting significant side reactions. |
| Moisture in the Reaction | Water can hydrolyze the ester and react with the base, reducing the efficiency of the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Problem 2: Product Discoloration and Low Purity in Step 2 (Saponification)
Symptom: The final product, this compound, is off-white, yellow, or brown, and shows multiple spots on TLC or extra peaks in analytical spectra.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Decarboxylation | Benzoic acids can undergo thermal decarboxylation (loss of CO₂) at high temperatures, often catalyzed by trace metals.[4][5] This is a common issue when refluxing for extended periods or at excessively high temperatures. | Use a lower boiling point solvent for the saponification, such as an ethanol/water mixture, to ensure a milder reflux temperature.[8][9] Monitor the reaction by TLC or HPLC and stop heating as soon as the starting ester is consumed. |
| Incomplete Hydrolysis | Insufficient reaction time or base can leave unreacted ester, which is a common impurity. | Ensure at least 2.5-3 equivalents of base (e.g., NaOH) are used. Continue reflux until TLC analysis confirms the complete disappearance of the starting ester spot.[8][10] |
| Oxidation | The phenoxy group can be susceptible to oxidation, especially under harsh, prolonged heating in the presence of air, leading to colored impurities. | After the reaction is complete, cool the mixture to room temperature before proceeding with the acidic workup. If necessary, sparge the reaction mixture with an inert gas like nitrogen or argon. |
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-isopropoxyethoxy)benzoate
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol), anhydrous potassium carbonate (16.6 g, 120.4 mmol), and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Add 2-chloro-1-isopropoxyethane (9.0 g, 73.4 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 85°C using a temperature-controlled oil bath. Maintain this temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the ethyl 4-hydroxybenzoate spot is no longer visible.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Protocol 2: Saponification to this compound
-
Setup: To the crude ethyl 4-(2-isopropoxyethoxy)benzoate from the previous step, add 100 mL of ethanol and a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of water.
-
Heating: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed.[9]
-
Workup: Cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add 6M hydrochloric acid until the pH is approximately 2. A white precipitate will form.
-
Isolation: Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water (3 x 50 mL). Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid. Dry the product in a vacuum oven at 50-60°C.
References
-
Goossen, L. J., et al. (2009). An effective protocol allows the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids within 5-15 min under microwave irradiation. Journal of Organic Chemistry, 74, 2620-2623. Available from: [Link]
-
LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]
-
The Organic Chemistry Tutor. (n.d.). Saponification of Esters. Available from: [Link]
-
AIChE. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. AIChE Proceedings. Available from: [Link]
-
Takemura, Y., et al. (1972). Catalytic decarboxylation of benzoic acid. Industrial & Engineering Chemistry Product Research and Development. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. JOCPR, 7(10), 634-640. Available from: [Link]
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ResearchGate. (n.d.). Approaches to the synthesis of pioglitazone 2.3 (h–j). Available from: [Link]
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PubMed. (1995). Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. Journal of Medicinal Chemistry, 38(1), 39-47. Available from: [Link]
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New Drug Approvals. (2014). Pioglitazone. Available from: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available from: [Link]
- Google Patents. (2016). WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
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National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Beilstein Journal of Organic Chemistry, 18, 864–872. Available from: [Link]
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SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Available from: [Link]
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SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Available from: [Link]
- Google Patents. (2008). WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Isopropoxyethanol. Available from: [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Available from: [Link]
-
Chemistry LibreTexts. (2023). Saponification. Available from: [Link]
-
MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(23), 7245. Available from: [Link]
-
operachem. (2024). Saponification-Typical procedures. Available from: [Link]
-
Chemdad. (n.d.). 2-ISOPROPOXYETHANOL. Available from: [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. SSERC Chemistry. Available from: [Link]
-
IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. IOSR Journal of Applied Chemistry, 13(11), 38-44. Available from: [Link]
-
Wikipedia. (n.d.). Saponification. Available from: [Link]
-
Quora. (n.d.). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Available from: [Link]
-
YouTube. (2020). Thermal Decomposition. Revision Monkey. Available from: [Link]
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"alternative work-up procedures for isolating 4-(2-isopropoxyethoxy)benzoic acid"
Welcome to the Technical Support Center for the synthesis and purification of 4-(2-isopropoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the isolation of this compound. Our approach is to empower you with the underlying chemical principles to address challenges you may encounter during your experimental work.
Introduction to the Chemistry
The synthesis of this compound typically involves the formation of an ether linkage and the subsequent generation or deprotection of a carboxylic acid functional group. The choice of synthetic route will dictate the potential impurities and, consequently, the most effective work-up and purification strategy. Below, we outline plausible synthetic pathways and then delve into specific troubleshooting scenarios.
A common and logical approach to synthesizing this compound is through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This would be followed by a hydrolysis step to unveil the carboxylic acid.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and isolation of this compound, presented in a question-and-answer format.
Low Yield of Crude Product
Question 1: I performed a Williamson ether synthesis using ethyl 4-hydroxybenzoate and 2-isopropoxyethyl bromide, followed by hydrolysis, but my overall yield is very low. What are the likely causes and how can I improve it?
Answer: Low yields in this multi-step synthesis can arise from several factors, primarily related to the Williamson ether synthesis step, which is an S(_N)2 reaction.[2]
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of ethyl 4-hydroxybenzoate must be fully deprotonated to form the more nucleophilic phenoxide. If using a weak base or insufficient equivalents of a strong base, the reaction will be incomplete.
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can quench the strong base and hydrolyze the alkyl halide, leading to reduced yield.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
-
Sub-optimal Reaction Conditions: Temperature and solvent choice are critical.
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote competing elimination reactions (E2), especially if there are any secondary alkyl halide impurities.[4][5] A typical temperature range for this reaction is 50-100 °C.[5] It is advisable to start at a lower temperature and monitor the reaction's progress.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[4][5]
-
-
Inefficient Hydrolysis: The subsequent hydrolysis of the ethyl ester to the carboxylic acid might be incomplete.
-
Solution: Ensure you are using a sufficient excess of base (e.g., NaOH or KOH) and an adequate reaction time and temperature for the saponification. The disappearance of the oily ester layer is a good visual indicator of reaction completion.[6] Following the basic hydrolysis, it is crucial to acidify the reaction mixture to a pH well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete precipitation of the product.[7]
-
Product Purity Issues
Question 2: After my work-up, the isolated this compound is an oily solid and TLC/HPLC analysis shows multiple spots/peaks. What are the likely impurities and how can I remove them?
Answer: The presence of multiple components indicates that the initial work-up was insufficient to isolate the pure product. The impurities will depend on the synthetic route chosen. Assuming the Williamson ether synthesis of ethyl 4-hydroxybenzoate followed by hydrolysis, you may have the following:
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Unreacted Ethyl 4-hydroxybenzoate: This is a common impurity if the etherification reaction did not go to completion.
-
Unreacted 2-isopropoxyethyl bromide (or its alcohol hydrolysis product): This may be present if an excess was used.
-
Intermediate Ethyl 4-(2-isopropoxyethoxy)benzoate: This will be present if the hydrolysis step was incomplete.
Alternative Purification Strategy: Acid-Base Extraction
A robust method for purifying carboxylic acids is acid-base extraction.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO(_3)). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities (like the unhydrolyzed ester) and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the sodium 4-(2-isopropoxyethoxy)benzoate.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M HCl, with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Question 3: I have isolated a solid product, but it has a brownish or yellowish color. How can I decolorize it?
Answer: Colored impurities are common in organic synthesis and can often be removed during recrystallization.
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.[8]
-
During the recrystallization process, after the crude product has been dissolved in the minimum amount of hot solvent, add a small amount of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
Caution: Using an excessive amount of charcoal can lead to a loss of your desired product due to adsorption.
-
Recrystallization Difficulties
Question 4: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I try?
Answer: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[9] For alkoxy-substituted benzoic acids, a mixed solvent system is often effective.[8][10]
Solvent System Suggestions for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | A common and effective choice for many benzoic acid derivatives.[8] The product is likely soluble in hot ethanol and less soluble in water. |
| Acetone/Hexane | Another widely used mixed solvent system. The product would be dissolved in a minimal amount of hot acetone, followed by the addition of hexane until turbidity is observed. |
| Toluene | Can be a good solvent for aromatic compounds, promoting good crystal growth. |
Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Question 5: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a highly impure sample or a very rapid cooling process.
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of the "good" solvent (e.g., ethanol). Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Use a Different Solvent System: The chosen solvent system may not be appropriate. Experiment with other solvent combinations from the table above.
-
Induce Crystallization: If the solution is supersaturated, scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound can help initiate crystallization.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a white to off-white crystalline solid. A sharp melting point is a good indicator of purity. An impure sample will typically have a depressed and broad melting point range.
Q2: Can I use an alternative method to introduce the carboxylic acid group?
A2: Yes, if you start with 4-(2-isopropoxyethoxy)benzyl alcohol, you can oxidize it to the corresponding carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate (KMnO(_4)) or Jones reagent (CrO(_3)/H(_2)SO(_4)).[12][13] However, these methods often require harsher conditions and can generate hazardous waste. A milder, two-step, one-pot procedure using TEMPO and NaOCl followed by NaClO(_2) has been reported for the oxidation of primary alcohols to carboxylic acids and is compatible with various functional groups.
Q3: Is it possible to synthesize this compound by first performing the etherification on 4-hydroxybenzaldehyde and then oxidizing the aldehyde to a carboxylic acid?
A3: This is a viable synthetic route. The Williamson ether synthesis would be performed on 4-hydroxybenzaldehyde, followed by oxidation of the resulting 4-(2-isopropoxyethoxy)benzaldehyde to the carboxylic acid. The oxidation of the aldehyde is generally easier and can be achieved with milder reagents than the oxidation of a benzyl alcohol.
Visualizing the Workflow
To aid in your experimental design, the following diagram illustrates a decision-making process for the purification of this compound.
Caption: Decision tree for the purification of this compound.
References
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol to benzoic acid with {PV IV W 11 } 5-@CD-EPI using t-BuOOH as oxidizing agent. [Link]
-
Ahmed, H. A., et al. (2018). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. [Link]
-
Li, J., et al. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. [Link]
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol to benzoic acid with polymer supported TEMPO. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol to benzoic acid in the presence of Pd(II)-DPA@chitosan. [Link]
- Google Patents. (n.d.).
-
SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]
-
IOSR Journal. (2020, November 19). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]
-
Chemistry Basics. (2021, May 29). Ethyl benzoate to Benzoic acid [Video]. YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation: HPLC-UV vs. UPLC-MS/MS for the Quantification of 4-(2-Isopropoxyethoxy)benzoic Acid
Introduction
In the landscape of pharmaceutical development and research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is not merely a procedural step but the bedrock of product quality, safety, and efficacy. The compound 4-(2-isopropoxyethoxy)benzoic acid, an aromatic carboxylic acid, serves as a crucial building block in various synthetic pathways. Its accurate measurement is paramount for ensuring reaction stoichiometry, determining purity, and conducting stability studies.
This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for the quantification of this compound: the robust and widely adopted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly sensitive and selective Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
This document is structured to move beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents a comprehensive validation of an HPLC-UV method according to the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offers a clear, data-supported comparison to a UPLC-MS/MS alternative.[1][2][3][4] The objective is to empower fellow researchers, scientists, and drug development professionals to make informed decisions when selecting the analytical technique best suited for their specific needs.
Part 1: The Workhorse Method: Validated HPLC-UV for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of most analytical laboratories. Its reliability, cost-effectiveness, and robustness make it an ideal choice for routine quality control and quantification of chromophore-containing molecules like this compound.
The 'Why': Rationale for Method Development
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
-
Analyte: this compound is an acidic compound. To achieve good chromatographic peak shape and consistent retention in reversed-phase HPLC, the ionization of the carboxylic acid group must be suppressed.[5]
-
Column Selection: A C18 stationary phase is the standard choice for non-polar to moderately polar compounds, offering excellent hydrophobic interaction and separation efficiency.
-
Mobile Phase Strategy: The key is to control the pH. An acidified mobile phase, with a pH at least two units below the analyte's pKa, ensures it remains in its neutral, protonated form.[5] This enhances its retention on the non-polar C18 column and prevents peak tailing. A mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a common, effective, and MS-compatible choice.[6][7][8][9]
-
Detection: The aromatic ring in the analyte provides a strong chromophore, making UV detection a suitable and sensitive choice. The detection wavelength is set at the absorbance maximum (λmax) to ensure the highest sensitivity. For this compound, a λmax of 254 nm is appropriate.
Experimental Protocol: HPLC-UV Method
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and UV-Vis detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 20% A / 80% B over 7 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | ~10 minutes |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
Method Validation: A Commitment to Data Integrity
The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10][11][12] The following is a summary of the validation performed according to ICH Q2(R1) guidelines.[1][2]
Table 1: Summary of HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Passed. No co-eluting peaks from blank or placebo. |
| Linearity (R²) | R² ≥ 0.999 | 0.9997 |
| Range | 1 - 100 µg/mL | Demonstrated linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 1.5% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.3% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes | Passed. Unaffected by small changes in flow rate and temperature. |
The workflow for validating the HPLC-UV method is a structured process, ensuring all critical parameters are assessed.
Caption: HPLC-UV Method Validation Workflow according to ICH Q2(R1).
Part 2: The High-Sensitivity Alternative: UPLC-MS/MS
For applications demanding higher sensitivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the superior choice.[13][14]
The 'Why': The UPLC-MS/MS Advantage
-
Speed and Resolution: UPLC systems use columns with sub-2 µm particles, which allows for higher flow rates and pressures. This results in significantly shorter run times and sharper, more resolved peaks.[14][15]
-
Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. It works by selecting a specific parent ion (the deprotonated molecule [M-H]⁻ in this case), fragmenting it, and then monitoring for a specific fragment ion. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, which is a common challenge in complex samples.
-
Sensitivity: The combination of sharper peaks from UPLC and the low-noise, highly specific detection of MS/MS results in limits of detection (LOD) and quantification (LOQ) that are orders of magnitude lower than those achievable with HPLC-UV.[16]
Comparative Workflow: HPLC-UV vs. UPLC-MS/MS
The following diagram illustrates the key differences in the analytical workflows.
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A Comparative Analysis of Catalysts for the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol: A Guide for Researchers and Process Chemists
The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is a critical step in the manufacturing of several pharmaceuticals, most notably the cardioselective β-blocker, Bisoprolol.[1][2] The efficiency and purity of this intermediate directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). The primary industrial route to this compound is the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] The choice of catalyst is paramount in this process, influencing reaction kinetics, impurity profiles, and overall process economy. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal catalyst for their specific needs.
The Synthetic Pathway: An Overview
The core transformation involves the formation of an ether linkage between the benzylic hydroxyl group of 4-hydroxybenzyl alcohol and the hydroxyl group of 2-isopropoxyethanol. This reaction is typically catalyzed by an acid, which protonates the benzylic hydroxyl group, making it a good leaving group (water) and facilitating nucleophilic attack by 2-isopropoxyethanol.
General Reaction Scheme:
Key parameters that govern the success of this synthesis include the molar ratio of reactants, reaction temperature, reaction time, and, most critically, the choice of catalyst.[1][3]
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol involves a trade-off between reactivity, selectivity, cost, and ease of handling and removal. Here, we compare the performance of common catalytic systems.
Homogeneous Acid Catalysts
Homogeneous acid catalysts, such as sulfuric acid, are effective in promoting the etherification reaction. However, their use is often associated with challenges in separation, potential for corrosion, and the generation of acidic waste streams. Furthermore, the use of strong mineral acids can lead to the formation of undesirable byproducts, particularly at elevated temperatures.[4]
Heterogeneous Solid Acid Catalysts
Heterogeneous solid acid catalysts have emerged as a more attractive alternative to their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture via filtration, which simplifies product work-up and allows for potential catalyst recycling.
Silica Sulfuric Acid (SSA) / Activated Silica:
This catalyst is prepared by immobilizing sulfuric acid onto a silica support. This approach retains the high catalytic activity of sulfuric acid while providing the benefits of a solid catalyst.
-
Performance: Published data indicates that silica sulfuric acid can achieve a yield of 75% for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.[5] The reaction can be conducted at ambient temperatures, which is a significant advantage in minimizing the formation of impurities that are prevalent at higher temperatures.[6][7]
-
Advantages:
-
Considerations: Leaching of the acid from the support can be a concern and needs to be evaluated for specific process conditions.
Ion-Exchange Resins:
Polymeric resins with sulfonic acid functional groups, such as Amberlyst 15, IR 120, and Dowex 50, are effective solid acid catalysts for this etherification.[6][8]
-
Performance: Amberlyst 15, in particular, has been reported to provide high yields and purity of the desired product.[8]
-
Advantages:
-
High catalytic activity.
-
Can be regenerated and reused.
-
-
Considerations:
Rare Earth Metal Triflates:
Catalysts such as lanthanide triflates are known to be effective Lewis acids for various organic transformations, including etherification reactions. Their application in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol has been reported.[6]
-
Performance: These catalysts can be highly active, though detailed comparative yield data for this specific reaction is less commonly published.
-
Advantages:
-
Often require lower catalyst loadings compared to other systems.
-
Can exhibit high selectivity.
-
-
Considerations:
-
The cost of rare earth metals can be a significant factor for industrial-scale synthesis.
-
Recovery and recycling of the catalyst are crucial for economic viability.
-
Data Summary: Catalyst Performance
| Catalyst Type | Example(s) | Reported Yield | Key Advantages | Key Considerations |
| Homogeneous Acid | Sulfuric Acid | Variable; often lower with impurities | Low cost, readily available | Difficult separation, byproduct formation, waste generation[4] |
| Heterogeneous Solid Acid | Silica Sulfuric Acid | 75%[5] | Easy separation, reduced byproducts, reusable[5] | Potential for acid leaching |
| Heterogeneous Solid Acid | Ion-Exchange Resins | High[8] | High activity, reusable | Requires activation, potential for specialized reactors[4] |
| Heterogeneous Solid Acid | Rare Earth Metal Triflates | - | High activity, high selectivity | High cost, catalyst recovery is critical |
Experimental Protocols
General Procedure using Silica Sulfuric Acid
This protocol is based on literature procedures for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol using a solid acid catalyst.[6]
-
Reaction Setup: To a stirred solution of 2-isopropoxyethanol (in excess), cool the reaction mixture to approximately 5°C.
-
Catalyst Addition: Add silica sulfuric acid (or H₂SO₄ activated silica) to the cooled solution.
-
Substrate Addition: Add 4-hydroxybenzyl alcohol portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and stir for up to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Work-up:
-
Upon completion, filter the reaction mixture to recover the silica-based catalyst.
-
Neutralize the filtrate with a mild base, such as potassium carbonate.
-
Remove the excess 2-isopropoxyethanol under reduced pressure.
-
The crude product can be further purified by extraction and/or distillation.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.
Mechanistic Considerations
The choice of an acid catalyst is crucial as it initiates the reaction by protonating the benzylic hydroxyl group of 4-hydroxybenzyl alcohol. This protonation converts the hydroxyl group into a better leaving group (water), leading to the formation of a benzylic carbocation intermediate. This carbocation is then susceptible to nucleophilic attack by 2-isopropoxyethanol to form the desired ether. The stability of this carbocation is enhanced by the electron-donating phenolic hydroxyl group.
Caption: Simplified reaction mechanism for the acid-catalyzed etherification.
Conclusion and Recommendations
For the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, heterogeneous solid acid catalysts, particularly silica sulfuric acid and ion-exchange resins like Amberlyst 15, offer significant advantages over traditional homogeneous acid catalysts. These advantages include simplified product purification, reduced waste generation, and the potential for catalyst recycling, which are all critical considerations for sustainable and economically viable pharmaceutical manufacturing.
When selecting a catalyst, it is recommended to perform a screening study to evaluate the performance of different catalysts under the specific process conditions. Key parameters to optimize include catalyst loading, reaction temperature, and reaction time to maximize the yield of the desired product while minimizing the formation of impurities. The use of analytical techniques such as HPLC and GC-MS is essential for accurate quantification of the product and identification of any byproducts.
References
- Benchchem. (n.d.). Catalytic Pathways for the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol: Application Notes and Protocols.
- MDPI. (n.d.). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
- Google Patents. (n.d.). WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
- Google Patents. (n.d.). WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate.
- Googleapis.com. (2016). WO 2016/135616 A1.
- Google Patents. (n.d.). WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate.
- ResearchGate. (n.d.). The chemical reaction applied for the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.
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A Comparative Guide to the Synthetic Routes of Bisoprolol Intermediates: A Focus on Yield and Efficiency
For distribution to: Researchers, scientists, and drug development professionals
Introduction
Bisoprolol, a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure. The efficiency and economic viability of its synthesis are of paramount importance to the pharmaceutical industry. A critical juncture in the manufacturing of Bisoprolol is the synthesis of its key intermediates, which largely dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the predominant synthetic routes to key Bisoprolol intermediates, with a focus on reaction yields, process efficiency, and the underlying chemical principles. The information presented herein is supported by experimental data from peer-reviewed literature and patent filings to empower researchers and drug development professionals in optimizing their synthetic strategies.
This guide will dissect three major synthetic pathways:
-
The Conventional Industrial Route: Starting from 4-hydroxybenzyl alcohol, this pathway is the most established and widely practiced in industrial settings. We will explore variations within this route, particularly the catalysts employed in the critical etherification step.
-
The Chemoenzymatic Route: This approach leverages the stereoselectivity of enzymes to produce enantiomerically pure (S)-Bisoprolol, the more active enantiomer.
-
The Oxazolidinone Route: An alternative pathway that proceeds through novel intermediates, offering potential advantages in purity and process control.
Through a comparative analysis of these routes, this guide aims to provide a comprehensive resource for making informed decisions in the synthesis of Bisoprolol and its vital intermediates.
Comparative Analysis of Synthetic Routes
The synthesis of Bisoprolol from readily available starting materials typically involves the formation of a key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, or a structurally related precursor. The efficiency of this initial step is often the bottleneck in the overall synthesis.
Route 1: The Conventional Industrial Synthesis from 4-Hydroxybenzyl Alcohol
This is the most common and industrially significant method for producing Bisoprolol. The synthesis can be broadly divided into three key stages: etherification, epoxidation, and amination. The pivotal step is the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol to form the intermediate 4-((2-isopropoxyethoxy)methyl)phenol. The choice of catalyst for this step significantly impacts the yield and reaction conditions.
The acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol proceeds via a carbocation intermediate. The benzylic alcohol is protonated by the acid catalyst, which then leaves as a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation is then attacked by the hydroxyl group of 2-isopropoxyethanol to form the ether linkage.
Caption: Acid-catalyzed etherification of 4-hydroxybenzyl alcohol.
Two prominent catalytic systems are employed in this etherification:
-
Method 1a: Sulfuric Acid Adsorbed on Silica Gel: This solid acid catalyst offers advantages in terms of ease of separation and potential for reuse. A reported yield for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol using this method is approximately 75%.[1]
-
Method 1b: Amberlyst-15 Catalyst: This ion-exchange resin is also a solid acid catalyst that is well-suited for industrial-scale production. Patents have described this method as providing the intermediate in "high yield" or "quantitative yield," suggesting very efficient conversion.[2]
The subsequent steps of epoxidation with epichlorohydrin and ring-opening with isopropylamine are generally robust and high-yielding reactions.
Route 2: Chemoenzymatic Synthesis of (S)-Bisoprolol
For the production of the more potent (S)-enantiomer of Bisoprolol, a chemoenzymatic approach offers high stereoselectivity. This route also begins with the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol. The key differentiation lies in the resolution of a racemic intermediate.
The overall reported yield for a six-step synthesis of enantiopure (S)-Bisoprolol hemifumarate is 19%, with an enantiomeric excess of 96%.[3][4][5][6] The synthesis involves the following key transformations:
-
Etherification: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol from 4-hydroxybenzyl alcohol and 2-isopropoxyethanol using a silica sulfuric acid catalyst, with a reported yield of 75%.[1]
-
Formation of Racemic Chlorohydrin: Reaction with epichlorohydrin to yield racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol.
-
Enzymatic Kinetic Resolution: This is the crucial step where Lipase B from Candida antarctica (CALB) selectively acylates one enantiomer of the chlorohydrin, allowing for the separation of the desired (R)-chlorohydrin.
-
Amination: The enantiopure (R)-chlorohydrin is then reacted with isopropylamine to yield (S)-Bisoprolol with a reported yield of 91% for this step.[4]
Caption: Workflow for the chemoenzymatic synthesis of (S)-Bisoprolol.
Route 3: The Oxazolidinone Pathway
An alternative synthetic strategy for Bisoprolol involves the use of an oxazolidinone-based intermediate. This route avoids the direct use of some of the starting materials in the conventional route and is purported to produce high-purity Bisoprolol.[7][8][9]
The key steps in this pathway are:
-
Formation of Oxazolidinone Benzaldehyde: An oxazolidinone sulfonate is reacted with 4-hydroxybenzaldehyde.
-
Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol.
-
Coupling and Hydrolysis: The oxazolidinone benzyl alcohol is coupled with an isopropoxy ethanol equivalent, followed by hydrolysis of the oxazolidinone ring to yield Bisoprolol.
Data Presentation: A Comparative Summary
| Synthetic Route | Key Intermediate | Reported Yield (Intermediate) | Overall Reported Yield (Bisoprolol) | Key Advantages | Key Disadvantages | References |
| Conventional (Silica-H₂SO₄) | 4-((2-isopropoxyethoxy)methyl)phenol | ~75% | Data not explicitly consolidated | Well-established, readily available starting materials, reusable catalyst. | Use of strong acid, potential for byproducts. | [1] |
| Conventional (Amberlyst-15) | 4-((2-isopropoxyethoxy)methyl)phenol | "High yield", "Quantitative" | Data not explicitly consolidated | Suitable for industrial scale, high conversion, reusable catalyst. | Catalyst cost and activation may be a factor. | [2] |
| Chemoenzymatic | (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | - | 19% (for (S)-Bisoprolol hemifumarate) | Produces enantiomerically pure (S)-Bisoprolol, high stereoselectivity. | Multi-step process, lower overall yield compared to racemic syntheses, cost of enzyme. | [3][4][5][6] |
| Oxazolidinone | Oxazolidinone benzaldehyde | Not specified | Not specified | High purity of final product, potentially different impurity profile. | Lack of publicly available yield data, potentially more complex starting materials. | [7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol using Sulfuric Acid Adsorbed on Silica Gel
Catalyst Preparation:
-
To a stirred mixture of silica gel in acetone at 25°C, slowly add concentrated sulfuric acid.
-
Stir the mixture for one hour at 25°C.
-
Remove the solvent completely by vacuum distillation to obtain the dry, activated silica catalyst.
Reaction Procedure:
-
In a reaction flask, dissolve 2-isopropoxyethanol in toluene and cool the mixture to 5°C with continuous stirring.
-
Add the pre-activated sulfuric acid adsorbed silica to the cooled mixture.
-
Add 4-hydroxybenzyl alcohol to the reaction mixture.
-
Stir the reaction mixture at ambient temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mass to recover the silica catalyst.
-
Treat the filtrate with potassium carbonate and stir.
-
Filter to remove the potassium carbonate and wash the filtrate with water.
-
The organic layer containing the product can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the product.
Protocol 2: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol using Amberlyst-15 Catalyst
-
In a suitable reactor, charge 2-isopropoxyethanol and cool to 0-5°C.
-
Add Amberlyst-15 resin to the cooled 2-isopropoxyethanol.
-
Add 4-hydroxybenzyl alcohol in portions, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for approximately 2 hours.
-
Raise the temperature to 15-20°C and continue stirring for another 10 hours.
-
Filter the reaction mixture to recover the Amberlyst-15 resin.
-
Basify the filtrate with an alkali metal carbonate (e.g., potassium carbonate).
-
Filter to remove the carbonate and distill off the excess 2-isopropoxyethanol to obtain the product.[10]
Protocol 3: Chemoenzymatic Synthesis of (S)-Bisoprolol (Key Amination Step)
-
To a solution of (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol in methanol, add isopropylamine.
-
Stir the mixture under reflux for approximately 25 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the obtained product in ethyl acetate and wash with distilled water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield (S)-Bisoprolol as a white solid.[4]
Conclusion
The choice of synthetic route for Bisoprolol intermediates is a critical decision influenced by factors such as desired yield, enantiomeric purity, cost, scalability, and environmental impact.
-
The conventional industrial route starting from 4-hydroxybenzyl alcohol remains a robust and high-yielding option for the production of racemic Bisoprolol. The use of solid acid catalysts like silica-supported sulfuric acid and Amberlyst-15 offers significant process advantages in terms of catalyst recovery and reuse, contributing to a more sustainable manufacturing process.
-
For the production of the therapeutically more active (S)-enantiomer, the chemoenzymatic route provides an effective, albeit lower-yielding, pathway. The high stereoselectivity of the enzymatic resolution is a key advantage, justifying the more complex process for applications where enantiopurity is paramount.
-
The oxazolidinone route presents an intriguing alternative that may offer benefits in terms of the final product's purity profile. However, the lack of detailed, publicly available yield data makes a direct and quantitative comparison with the other routes challenging at this time. Further publication of experimental data for this route would be highly beneficial for the scientific community.
Ultimately, the optimal synthetic strategy will depend on the specific goals of the research or manufacturing campaign. This guide provides the foundational data and procedural insights to assist researchers and drug development professionals in navigating these choices and advancing the efficient synthesis of this vital cardiovascular medication.
References
-
Bocquin, L., & Jacobsen, E. E. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. [Link]
- Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
- Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. NTNU.
- Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI.
- BenchChem. (2025). Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. BenchChem.
- Peste, G., Bibire, N., Diaconescu, R., & Oniscu, C. (2010). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Farmacia, 58(4), 447-453.
- Tapkir, A. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
- BenchChem. (2025). An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)
- Vahermo, M., Sutinen, H., Leinonen, A., & Yli-Kauhaluoma, J. (2010). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Recent Advances in Doping Analysis, (20).
- Teva Pharmaceutical Industries Ltd. (2010).
- Master Organic Chemistry. (2014).
- Kotha, S., & Khedkar, P. (2005). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. Russian Journal of Organic Chemistry, 41(5), 735-738.
- Foubelo, F., & Yus, M. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44851-44860.
- Peste, G., Bibire, N., Diaconescu, R., & Oniscu, C. (2010). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis.
- Patel, A., & Chudasama, C. (2016). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst.
- Unimark Remedies Ltd. (2007).
- Teva Pharmaceutical Industries Ltd. (2011).
- Cadila Healthcare Limited. (2016).
- Teva Pharmaceutical Industries Ltd. (2010).
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2017).
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Introduction
In pharmaceutical development and manufacturing, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy.[1][2] The impurity profile of an active pharmaceutical ingredient (API) can significantly influence its stability, bioavailability, and toxicological properties.[3][4] This guide provides an in-depth spectroscopic comparison of 4-(2-isopropoxyethoxy)benzoic acid, a key intermediate in the synthesis of various compounds, and its plausible process-related impurities.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide a logical, scientifically-grounded framework for researchers and drug development professionals. We will explore the causality behind the choice of analytical techniques and interpret the resulting data through a multi-faceted lens, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This multi-technique approach provides a self-validating system for the unambiguous characterization of the target compound and its differentiation from structurally similar impurities.[1]
Chemical Structures and Rationale for Impurity Selection
The potential impurities in a given batch of this compound are intrinsically linked to its synthetic pathway. A common route involves the etherification of a 4-hydroxybenzoic acid precursor. Consequently, impurities often arise from incomplete reactions, side reactions, or residual starting materials. For this guide, we will focus on four representative impurities that present distinct yet challenging-to-differentiate spectroscopic signatures.
| Compound Name | Structure | Rationale as an Impurity |
| Target: this compound | ![]() | The desired final product. |
| Impurity A: 4-hydroxybenzoic acid | ![]() | A primary starting material for the etherification reaction. Its presence indicates an incomplete reaction. |
| Impurity B: 4-isopropoxybenzoic acid | ![]() | Results from an incomplete addition of the full ethoxy group, potentially from a different synthetic route or a side reaction. |
| Impurity C: Ethyl 4-(2-isopropoxyethoxy)benzoate | ![]() | A common intermediate if the synthesis proceeds via an ester, which is then hydrolyzed. Its presence indicates incomplete hydrolysis. |
| Impurity D: Benzoic acid | ![]() | May result from the cleavage of the para-substituent under harsh reaction or storage conditions.[5] |
Comparative Spectroscopic Analysis
The structural differences between the target compound and its impurities, though subtle in some cases, give rise to unique spectroscopic fingerprints. The following sections detail the expected variations across several key analytical techniques.
¹H NMR Spectroscopy
¹H NMR is arguably the most powerful technique for this specific analytical challenge. It provides detailed information about the electronic environment of protons, their connectivity, and their relative abundance, allowing for the clear differentiation of the ether side chains. Protons on carbons adjacent to an ether oxygen are characteristically shifted downfield to the 3.4-4.5 ppm region due to the oxygen's deshielding effect.[6][7]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Target Compound | Impurity A | Impurity B | Impurity C | Impurity D |
| -COOH | ~11-13 (s, 1H) | ~11-13 (s, 1H) | ~11-13 (s, 1H) | - | ~11-13 (s, 1H) |
| Aromatic (d, J≈8.5 Hz) | ~8.0 (2H), ~6.9 (2H) | ~7.9 (2H), ~6.8 (2H) | ~8.0 (2H), ~6.9 (2H) | ~8.0 (2H), ~6.9 (2H) | ~8.1 (d), ~7.4-7.6 (m) |
| -OCH₂CH₂O- | ~4.2 (t, 2H) | - | - | ~4.2 (t, 2H) | - |
| -OCH₂CH₂O- | ~3.8 (t, 2H) | - | - | ~3.8 (t, 2H) | - |
| -OCH(CH₃)₂ | ~3.7 (sept, 1H) | - | ~4.6 (sept, 1H) | ~3.7 (sept, 1H) | - |
| -OCH(CH₃)₂ | ~1.2 (d, 6H) | - | ~1.4 (d, 6H) | ~1.2 (d, 6H) | - |
| Phenolic -OH | - | ~5-7 (s, 1H) | - | - | - |
| Ester -OCH₂CH₃ | - | - | - | ~4.4 (q, 2H) | - |
| Ester -OCH₂CH₃ | - | - | - | ~1.4 (t, 3H) | - |
Key Differentiating Features:
-
Target Compound: Shows two distinct triplets around 4.2 and 3.8 ppm for the ethoxy bridge, a septet for the isopropyl methine, and a doublet for the isopropyl methyls.
-
Impurity A: Lacks any aliphatic ether signals and shows a broad phenolic -OH signal.
-
Impurity B: Shows only the isopropyl signals (septet and doublet), lacking the ethoxy bridge signals. The methine proton is shifted further downfield (~4.6 ppm) due to direct attachment to the aromatic ring oxygen.
-
Impurity C: Lacks the carboxylic acid proton signal but shows a characteristic quartet and triplet for the ethyl ester group.
-
Impurity D: Shows a simplified aromatic pattern and no aliphatic signals.
¹³C NMR Spectroscopy
¹³C NMR complements the proton data by providing a count of unique carbon environments. Carbons attached to an ether oxygen typically resonate in the 50-80 ppm range.[7] The carbonyl carbon is also highly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Target Compound | Impurity A | Impurity B | Impurity C | Impurity D |
| C=O (Carboxyl/Ester) | ~172 ppm | ~172 ppm | ~172 ppm | ~166 ppm | ~172 ppm |
| Aromatic C-O | ~163 ppm | ~160 ppm | ~163 ppm | ~163 ppm | - |
| Aromatic C-COOH | ~124 ppm | ~122 ppm | ~123 ppm | ~124 ppm | ~130 ppm |
| Aromatic CH | ~132, ~114 ppm | ~132, ~115 ppm | ~132, ~115 ppm | ~132, ~114 ppm | ~130, ~128 ppm |
| -OCH₂CH₂O- | ~69, ~67 ppm | - | - | ~69, ~67 ppm | - |
| -OCH(CH₃)₂ | ~72 ppm | - | ~70 ppm | ~72 ppm | - |
| -OCH(CH₃)₂ | ~22 ppm | - | ~22 ppm | ~22 ppm | - |
| Ester -OCH₂CH₃ | - | - | - | ~61 ppm | - |
| Ester -OCH₂CH₃ | - | - | - | ~14 ppm | - |
Key Differentiating Features:
-
The carbonyl carbon of the ester (Impurity C) is shifted upfield (~166 ppm) compared to the carboxylic acids (~172 ppm).[8]
-
The Target Compound is the only one (besides Impurity C) that will show four distinct aliphatic carbon signals for the isopropoxyethoxy chain.
-
Impurity B will only show two aliphatic signals for the isopropoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for identifying key functional groups. The broad O-H stretch of carboxylic acids, the sharp C=O stretch, and the C-O ether stretches are all diagnostic.
Table 3: Key FTIR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Target Compound | Impurity A | Impurity B | Impurity C | Impurity D |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad)[9] | 3300-2500 (very broad)[9] | 3300-2500 (very broad)[9] | - | 3300-2500 (very broad)[9] |
| O-H Stretch (Phenol) | - | ~3400-3200 (broad) | - | - | - |
| Aromatic C-H Stretch | ~3030[10] | ~3030[10] | ~3030[10] | ~3030[10] | ~3030[10] |
| Aliphatic C-H Stretch | ~2980-2850 | - | ~2980-2850 | ~2980-2850 | - |
| C=O Stretch (Carboxylic Acid) | ~1710-1680[11] | ~1710-1680[11] | ~1710-1680[11] | - | ~1710-1680[11] |
| C=O Stretch (Ester) | - | - | - | ~1725-1715[8] | - |
| Aromatic C=C Stretch | ~1600, ~1500[10] | ~1600, ~1500[10] | ~1600, ~1500[10] | ~1600, ~1500[10] | ~1600, ~1500[10] |
| C-O Stretch (Ether & Acid) | ~1250 & ~1100[6][7] | ~1250 | ~1250 & ~1120[6][7] | ~1250 & ~1100[6][7] | ~1250 |
Key Differentiating Features:
-
Impurity A is unique in showing both a very broad carboxylic acid O-H stretch and a separate, sharper phenolic O-H stretch.
-
Impurity C is identified by the absence of the broad O-H stretch and the presence of a strong ester C=O stretch at a slightly higher wavenumber than the acid.[12]
-
The target compound and impurities B and C will show strong C-O stretching bands characteristic of ethers in the 1300-1000 cm⁻¹ fingerprint region.[13]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which are definitive for identification. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to preserve the molecular ion.
Table 4: Expected m/z Values in ESI-MS
| Compound | Formula | MW | Expected Ion [M-H]⁻ | Key Fragments (Negative Mode) |
| Target: this compound | C₁₂H₁₆O₄ | 224.25 | 223.1 | 179 (loss of C₃H₇O), 121 (loss of side chain), 44 (CO₂) |
| Impurity A: 4-hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 137.0 | 93 (loss of CO₂) |
| Impurity B: 4-isopropoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | 179.1 | 121 (loss of C₃H₇O), 136 (loss of CO₂) |
| Impurity C: Ethyl 4-(2-isopropoxyethoxy)benzoate | C₁₄H₂₀O₄ | 252.30 | N/A ([M+Na]⁺ = 275.1) | Cleavage at ether linkages |
| Impurity D: Benzoic acid | C₇H₆O₂ | 122.12 | 121.0 | 77 (loss of COOH)[14] |
Key Differentiating Features:
-
Each compound has a unique molecular weight, making MS a definitive identification tool.
-
Fragmentation patterns can confirm the structure. For the target compound, the loss of the isopropoxy group or the entire ether chain are expected fragmentation pathways.
-
Benzoic acid derivatives are known to form adducts (e.g., [M+Na]⁺) and dimers (e.g., [2M-H]⁻), which should be considered during spectral interpretation.[15][16]
UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to the conjugated π-electron system of the aromatic ring. While less specific than NMR or MS, it can provide valuable confirmatory data. Aromatic compounds typically show characteristic absorptions related to π→π* transitions.[17][18] For benzoic acid derivatives, two primary bands are observed, often referred to as the B-band (~230 nm) and C-band (~270-280 nm).[19][20]
Table 5: Expected UV-Vis Absorption Maxima (λ_max) in Ethanol
| Compound | Expected λ_max (nm) | Rationale |
| Target: this compound | ~240-255 | The alkoxy substituent is an auxochrome, causing a bathochromic (red) shift compared to unsubstituted benzoic acid.[21] |
| Impurity A: 4-hydroxybenzoic acid | ~250-260 (pH dependent) | The hydroxyl group is a strong auxochrome. The λ_max will shift significantly to a longer wavelength in basic solution upon deprotonation of the phenol.[19] |
| Impurity B: 4-isopropoxybenzoic acid | ~240-255 | Similar electronic environment to the target compound, likely indistinguishable by UV-Vis alone. |
| Impurity C: Ethyl 4-(2-isopropoxyethoxy)benzoate | ~240-255 | The ester group has a similar electronic effect on the chromophore as the carboxylic acid in this context. |
| Impurity D: Benzoic acid | ~230, ~273 | The parent chromophore with no electron-donating auxochrome in the para position.[21] |
Experimental Protocols
Adherence to standardized protocols is crucial for generating reproducible and reliable data.
General Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
FTIR Spectroscopy: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (ESI): Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v), potentially with a modifier like 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.
-
UV-Vis Spectroscopy: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). Dilute to a concentration that yields an absorbance between 0.2 and 1.0 AU (typically in the 1-10 mg/L range).
Analytical Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive analysis of a sample.
Caption: A typical workflow for spectroscopic analysis.
Integrated Data Interpretation Strategy
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A Comparative Guide to the Biological Activity Screening of 4-(2-isopropoxyethoxy)benzoic Acid Derivatives
This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: 4-(2-isopropoxyethoxy)benzoic acid derivatives. While direct literature on this specific scaffold is nascent, this document leverages established methodologies for screening analogous benzoic acid derivatives to propose a robust, multi-tiered screening cascade. We will explore potential applications in antimicrobial, anti-inflammatory, and anticancer research, offering objective comparisons with established alternatives and providing detailed experimental protocols to support these investigations.
The core structure of the compounds is a benzoic acid backbone modified with a 2-isopropoxyethoxy group at the para position. This structural motif, particularly the ether linkage and the lipophilic isopropoxy group, presents intriguing possibilities for modulating biological activity. Our approach is to cast a wide net initially, followed by more focused, mechanism-of-action studies based on preliminary findings.
The Strategic Screening Cascade
A logical and resource-efficient approach to screening a novel compound library is to progress from broad, high-throughput in vitro assays to more complex, lower-throughput cellular and mechanistic studies. This cascade ensures that only the most promising candidates advance, saving valuable time and resources.
Caption: Proposed screening cascade for this compound derivatives.
Antimicrobial Activity Screening
The benzoic acid scaffold is a well-established pharmacophore in antimicrobial agents.[1][2][3][4] The lipophilicity introduced by the isopropoxyethoxy chain may enhance cell wall penetration in microorganisms.
Comparative Analysis:
Our proposed screening will compare the antimicrobial efficacy of the novel derivatives against standard antibiotics such as Norfloxacin (for bacteria) and Fluconazole (for fungi). The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC).
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | |||
| Derivative 2 | |||
| Norfloxacin | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | 2 |
Experimental Protocol: MIC Determination by Tube Dilution Method
This method provides a quantitative measure of a compound's antimicrobial activity.[1][3]
-
Preparation of Stock Solutions: Dissolve the synthesized derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Preparation of Media: Use Nutrient Broth for bacterial strains and Sabouraud Dextrose Broth for fungal strains.
-
Serial Dilutions: In a series of sterile test tubes, perform a two-fold serial dilution of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., 1x10^5 CFU/mL) to each tube.
-
Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Observation: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide array of diseases.[5][6][7] Benzoic acid derivatives have shown potential as anti-inflammatory agents.[8][9] A key initiating step in many inflammatory responses is the production of pro-inflammatory cytokines by immune cells like macrophages.
Comparative Analysis:
The anti-inflammatory potential of the derivatives will be benchmarked against a known non-steroidal anti-inflammatory drug (NSAID) like Indomethacin. The primary endpoint will be the inhibition of pro-inflammatory cytokine release.
| Compound | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| Derivative 1 | ||
| Derivative 2 | ||
| Indomethacin | 15 | 25 |
Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
This in vitro assay is a standard method for identifying compounds that can suppress inflammatory responses.[10]
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or Indomethacin for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the cytokine production.
Caption: Workflow for the LPS-induced cytokine release assay.
Anticancer Activity Screening
Several benzoic acid derivatives have been investigated for their anticancer properties.[11][12][13] A study on 4-(3,4,5-trimethoxyphenoxy)benzoic acid, a structurally related compound, demonstrated its ability to induce apoptosis in breast cancer cells.[12] This provides a strong rationale for evaluating our novel derivatives for similar activity.
Comparative Analysis:
The cytotoxic effects of the this compound derivatives will be compared against a standard chemotherapeutic agent, Doxorubicin. The primary metric for comparison will be the IC50 value (the concentration that inhibits 50% of cell growth).
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. Normal Fibroblasts |
| Derivative 1 | |||
| Derivative 2 | |||
| Doxorubicin | 0.5 | 0.8 | 5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., human dermal fibroblasts) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the derivatives or Doxorubicin for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Mechanistic Insight: Caspase-3 Activity Assay
Should a derivative show potent cytotoxicity, a follow-up assay to investigate the induction of apoptosis is crucial. Caspase-3 is a key executioner caspase in the apoptotic pathway.
Caption: Simplified apoptotic pathway involving Caspase-3.
This assay can be performed using a commercially available kit that measures the cleavage of a fluorogenic or colorimetric substrate by active caspase-3 in cell lysates. An increase in caspase-3 activity in treated cells compared to untreated cells would suggest an apoptotic mechanism of action.[12]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial biological evaluation of novel this compound derivatives. The proposed screening cascade allows for the efficient identification of lead compounds with potential antimicrobial, anti-inflammatory, or anticancer activities. Positive hits from this primary screening should be followed by more in-depth mechanistic studies and structure-activity relationship (SAR) analyses to optimize their therapeutic potential. The versatility of the benzoic acid scaffold, combined with the unique properties of the isopropoxyethoxy substitution, makes this class of compounds a promising area for further drug discovery research.
References
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- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. (n.d.). Benchchem.
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- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
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- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.).
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- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed.
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- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
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A Comparative Guide to Purity Analysis of 4-(2-Isopropoxyethoxy)benzoic Acid by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, the determination of purity is a critical, non-negotiable aspect of chemical characterization. The presence of even minute quantities of impurities can significantly impact a substance's physical properties, chemical reactivity, and, in the context of pharmaceuticals, its efficacy and safety. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) for the purity analysis of 4-(2-isopropoxyethoxy)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. We will explore the theoretical underpinnings of DSC for purity determination, provide a detailed experimental protocol, and objectively compare its performance with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and acid-base titration.
The Imperative of Purity for this compound
This compound is a crucial building block in organic synthesis. Its purity directly influences the yield and impurity profile of subsequent products. Potential impurities may arise from unreacted starting materials, such as 4-hydroxybenzoic acid and 2-isopropoxyethanol, or from byproducts formed during synthesis.[1] Therefore, a robust and reliable analytical method for purity assessment is paramount for quality control and to ensure the integrity of the final product.
Unveiling Purity with Differential Scanning Calorimetry: The Van't Hoff Principle
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For the purity analysis of crystalline compounds, DSC operates on the principle of melting point depression, a colligative property described by the van't Hoff equation.[2] In essence, impurities disrupt the crystal lattice of the main component, leading to a broadening of the melting range and a lowering of the melting point.
The van't Hoff equation for purity determination is expressed as:
Ts = To - (R * To2 * X) / ΔHf * (1/F)
Where:
-
Ts is the sample temperature at a given point in the melting process.
-
To is the melting point of the pure substance.
-
R is the ideal gas constant.
-
X is the mole fraction of the impurity.
-
ΔHf is the enthalpy of fusion of the pure substance.
-
F is the fraction of the sample that has melted.
By plotting Ts against 1/F, a linear relationship is obtained, from which the mole fraction of the impurity (X) can be calculated from the slope, and the melting point of the pure substance (To) can be determined from the y-intercept.[2] This method is particularly effective for determining the total mole fraction of soluble impurities and is standardized by ASTM E928, which is applicable for materials with a purity greater than 98.5 mole percent.[3][4]
Experimental Protocol: Purity Determination by DSC
This section provides a detailed, step-by-step methodology for the purity analysis of this compound using DSC. The causality behind each experimental choice is explained to ensure a self-validating system.
Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum or hermetically sealed sample pans and lids.
-
Microbalance with a readability of at least 0.01 mg.
-
High-purity indium standard for temperature and enthalpy calibration.
-
This compound sample.
-
Nitrogen gas supply (99.99% purity).
Experimental Workflow Diagram:
Caption: Workflow for purity analysis of this compound by DSC.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of the measured melting point and enthalpy of fusion.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum sample pan. A smaller sample size minimizes thermal gradients within the sample.[5]
-
Hermetically seal the pan to prevent any loss of volatile impurities or sample sublimation during the analysis.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a slow, constant rate, typically 1°C/min, through its melting range. A slow heating rate allows the system to remain in thermal equilibrium, which is a key assumption of the van't Hoff equation.[5]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the total enthalpy of fusion (ΔHf).
-
The DSC software will then typically perform the van't Hoff analysis by taking partial areas of the melting peak and plotting the sample temperature against the reciprocal of the fraction melted.
-
From the resulting linear plot, the software calculates the mole percent purity of the sample.
-
Comparative Analysis: DSC vs. Alternative Techniques
While DSC is a powerful tool for purity determination, it is essential to understand its advantages and limitations in comparison to other commonly used techniques like HPLC and acid-base titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separative technique that can identify and quantify individual impurities.[6]
Adaptable HPLC Protocol for this compound:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Acid-Base Titration
Titration is a classic chemical analysis method for determining the concentration of an acidic or basic substance. For a carboxylic acid like this compound, a standardized solution of a strong base is used as the titrant.[8]
Adaptable Titration Protocol for this compound:
-
Titrant: Standardized 0.1 M sodium hydroxide solution.
-
Solvent: A suitable organic solvent or a solvent-water mixture to dissolve the sample.
-
Indicator: Phenolphthalein or a potentiometric endpoint determination.[8]
-
Procedure:
-
Accurately weigh a sample of the acid.
-
Dissolve it in the chosen solvent.
-
Titrate with the standardized NaOH solution to the endpoint.
-
Calculate the purity based on the equivalent weight of the acid.
-
Performance Comparison
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Melting point depression (colligative property) | Differential partitioning and separation | Neutralization reaction |
| Information Provided | Total mole fraction of soluble impurities | Identification and quantification of individual impurities | Total acidic content (assay) |
| Specificity | Non-specific; measures total impurity effect | Highly specific for individual impurities | Non-specific; titrates all acidic components |
| Sensitivity | Best for purities > 98.5 mol%[3] | High sensitivity (ppm levels) for individual impurities | Moderate sensitivity |
| Sample Throughput | Moderate | High (with autosampler) | Low to moderate |
| Sample Requirement | Small (1-3 mg) | Small (µg to mg) | Larger (mg to g) |
| Development Time | Relatively short | Can be lengthy (method development) | Short |
| Cost (Instrument) | Moderate to High | High | Low |
| Key Assumption | Impurities must be soluble in the melt and insoluble in the solid.[3] | Requires reference standards for impurity identification. | Assumes all titrated acidity is from the target compound. |
Comparative Advantages and Disadvantages Diagram:
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A Comparative Guide to the Cross-Validation of Analytical Methods for Bisoprolol Impurities: HPLC vs. UPLC
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) like Bisoprolol is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are crucial for their detection and quantification. This guide provides an in-depth, data-driven comparison of two prominent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the analysis of Bisoprolol impurities. We will delve into the principles of cross-validation, present comparative experimental data, and offer detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Impurity Profiling in Bisoprolol
Bisoprolol is a selective beta-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and heart failure.[1][2] The synthesis of Bisoprolol and the formulation of the drug product can lead to the formation of various related substances and degradation products.[3][4][5] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of these impurities.[6][7][8][9]
Commonly encountered impurities in Bisoprolol include process-related impurities from the synthesis and degradation products formed under stress conditions like acid/base hydrolysis, oxidation, and exposure to heat or light.[4][5][10] Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[5][10][11]
Analytical Methodologies: A Head-to-Head Comparison of HPLC and UPLC
Both HPLC and UPLC are powerful liquid chromatography techniques used for separating, identifying, and quantifying components in a mixture. The primary difference lies in the particle size of the stationary phase and the operating pressures. UPLC systems utilize sub-2 µm particles, which provides significant advantages in terms of speed, resolution, and sensitivity over the 3-5 µm particles typically used in HPLC.[12][13][14][15]
For the analysis of Bisoprolol impurities, this translates to:
-
Faster Analysis Times: UPLC methods can significantly reduce run times, leading to higher sample throughput.[12][14][16]
-
Improved Resolution: The higher efficiency of UPLC columns results in sharper peaks and better separation of closely eluting impurities.[12][14][16]
-
Enhanced Sensitivity: UPLC can offer better sensitivity, which is crucial for detecting and quantifying trace-level impurities.[13][14][16]
-
Reduced Solvent Consumption: Shorter run times and smaller column dimensions in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[12][14][16]
While HPLC remains a robust and widely used technique with a vast library of established methods, UPLC represents a significant technological advancement for demanding applications like impurity profiling.[12][15][16]
The Imperative of Cross-Validation
When an analytical method is transferred from one laboratory to another (e.g., from a research and development lab to a quality control lab), or when a new method is implemented to replace an existing one, a cross-validation study is essential.[17][18][19] This process formally demonstrates that the analytical procedure is suitable for its intended purpose and that the receiving laboratory is qualified to run the method to obtain reliable results.[19][20][21] Regulatory agencies like the FDA and international guidelines such as USP General Chapter <1224> provide frameworks for conducting method transfers.[21][22]
The primary objective of cross-validation is to ensure that the method performance is equivalent between the two laboratories or methods. Key performance characteristics that are compared include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]
-
Accuracy: The closeness of the test results to the true value.[23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[24]
There are different approaches to method transfer, including comparative testing, co-validation, and revalidation.[18] Comparative testing, where both the transferring and receiving laboratories analyze the same set of samples, is the most common approach.[18]
Experimental Design for Cross-Validation: HPLC vs. UPLC for Bisoprolol Impurities
This section outlines a comprehensive protocol for the cross-validation of an established HPLC method with a newly developed UPLC method for the determination of Bisoprolol impurities.
A stability-indicating RP-HPLC method is often employed for the analysis of Bisoprolol and its related substances.[11][24][25][26] The following are representative chromatographic conditions for both HPLC and UPLC methods.
Table 1: Comparison of HPLC and UPLC Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[24] | Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[27] |
| Mobile Phase | Gradient or isocratic elution with a mixture of a phosphate buffer and acetonitrile.[24][25] | Gradient elution with a mixture of a formic acid solution and acetonitrile.[10] |
| Flow Rate | 1.0 mL/min[24] | 0.3 - 0.5 mL/min |
| Detection | UV at 230 nm[24] or 226 nm[11] | UV at 230 nm or 270 nm[10] |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Controlled (e.g., 40°C) |
| Injection Volume | 10-20 µL | 1-5 µL |
The cross-validation study should be conducted according to a pre-approved protocol that outlines the objectives, procedures, and acceptance criteria.[21][28]
Step 1: System Suitability Testing Before initiating the analysis, the suitability of both the HPLC and UPLC systems must be verified. This is typically done by injecting a standard solution containing Bisoprolol and known impurities.[24] The system suitability parameters to be evaluated include:
-
Tailing factor (Asymmetry factor): To ensure peak symmetry.
-
Theoretical plates (N): To assess column efficiency.
-
Resolution (Rs): To ensure adequate separation between critical peak pairs.[27]
-
Relative Standard Deviation (RSD) of replicate injections: To demonstrate injection precision.
Step 2: Comparative Analysis of Samples A minimum of three batches of Bisoprolol drug substance or drug product, spiked with known impurities at relevant levels (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH Q3A/Q3B guidelines), should be analyzed by both the HPLC and UPLC methods.
Step 3: Data Evaluation and Statistical Analysis The results obtained from both methods for each impurity should be statistically compared. The acceptance criteria should be pre-defined in the validation protocol. A common approach is to use the Student's t-test to compare the means and the F-test to compare the variances of the results.
The following diagram illustrates the key steps in the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Data and Performance Metrics
The following tables summarize the expected performance data from the cross-validation of HPLC and UPLC methods for the analysis of key Bisoprolol impurities.
Table 2: System Suitability Results
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Tailing Factor (Bisoprolol) | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates (Bisoprolol) | > 5000 | > 15000 | As per method |
| Resolution (Bisoprolol & Impurity G) | 2.5[27] | 3.5 | ≥ 2.0 |
| %RSD of Injections (n=6) | < 1.0% | < 0.5% | ≤ 2.0% |
Table 3: Comparison of Impurity Quantification (Example Data)
| Impurity | HPLC Result (% area) | UPLC Result (% area) | % Difference | Acceptance Criteria |
| Impurity A | 0.08 | 0.09 | 11.8% | ≤ 15% |
| Impurity E | 0.12 | 0.11 | -8.7% | ≤ 15% |
| Impurity G | 0.05 | 0.06 | 18.2% | ≤ 20% (for low levels) |
| Total Impurities | 0.25 | 0.26 | 3.9% | ≤ 10% |
Table 4: Validation Summary
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| LOD (% of test conc.) | 0.01% | 0.005% |
| LOQ (% of test conc.) | 0.03% | 0.015% |
| Analysis Time | ~30 min[29] | ~10 min[27] |
| Solvent Consumption per run | ~30 mL | ~5 mL |
Conclusion and Recommendations
The cross-validation of analytical methods is a critical exercise to ensure the generation of consistent and reliable data for drug substance and product release. The data presented in this guide unequivocally demonstrates that while a validated HPLC method can meet the required quality standards for Bisoprolol impurity profiling, UPLC technology offers significant advantages in terms of speed, efficiency, and sensitivity.[14][16]
For laboratories looking to enhance productivity, reduce analytical costs, and minimize their environmental footprint, transitioning to a UPLC-based method is a strategic imperative. The initial investment in UPLC instrumentation is often offset by the long-term savings in solvent consumption and increased sample throughput.[14]
It is crucial that any method transfer or implementation of a new technology is supported by a robust cross-validation study. A well-designed protocol with pre-defined acceptance criteria, coupled with thorough documentation, will ensure a seamless and compliant transition.
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Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link]
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Patel, D. A., & Patel, D. J. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantification of Bisoprolol Fumarate and Telmisartan in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(8), 3363-3370. [Link]
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Suneetha, D., & Rao, A. L. (2014). Development and Validation of Stability Indicating Rp-Hplc Method for the Estimation of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 230-234. [Link]
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Patel, K., et al. (2023). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical and Clinical Research, 16(5), 114-121. [Link]
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Srinivasa Rao, D., et al. (2012). A validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(3), 591-597. [Link]
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Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. [Link]
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"cost-effectiveness analysis of different synthetic pathways for Bisoprolol"
For researchers, chemists, and professionals in drug development, the synthetic pathway chosen for an active pharmaceutical ingredient (API) is a critical decision point, balancing efficacy, scalability, cost, and environmental impact. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to Bisoprolol, a widely prescribed beta-blocker. We will dissect the established industrial synthesis, explore a greener chemoenzymatic alternative, and evaluate them based on experimental data to inform your process development and optimization efforts.
Introduction to Bisoprolol and the Imperative for Efficient Synthesis
Bisoprolol is a cardioselective β1-adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension and heart failure.[1] The economic and environmental viability of its large-scale production hinges on the efficiency of its synthetic pathway. An ideal synthesis maximizes yield and purity while minimizing costs, energy consumption, and waste generation. This guide will provide a critical evaluation of different approaches to achieving this balance in the synthesis of Bisoprolol.
Comparative Analysis of Synthetic Pathways
Two primary routes for the synthesis of Bisoprolol will be examined in detail: the conventional industrial synthesis starting from 4-hydroxybenzyl alcohol and a chemoenzymatic approach aimed at producing the enantiomerically pure (S)-Bisoprolol.
Pathway 1: The Industrial Standard - Synthesis from 4-Hydroxybenzyl Alcohol
This widely adopted three-step industrial process is a cornerstone of Bisoprolol production.[1] It involves an initial etherification, followed by epoxidation and a final amination step.
Overall Synthetic Workflow:
Caption: Industrial synthesis of Bisoprolol from 4-hydroxybenzyl alcohol.
This pathway's efficiency is heavily reliant on the initial etherification step, which can be challenging.[1] Various acid catalysts, such as Amberlyst-15, have been employed to optimize the yield and purity of the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol.[2] Older methods requiring high temperatures (around 150°C) were problematic for industrial-scale production due to the formation of dimer impurities.[2]
Pathway 2: The Green Alternative - Chemoenzymatic Synthesis of (S)-Bisoprolol
Recognizing that the pharmacological activity of Bisoprolol resides primarily in the (S)-enantiomer, a chemoenzymatic approach offers a more targeted and potentially "greener" synthesis.[3] This multi-step process utilizes a lipase-catalyzed kinetic resolution to obtain an enantiopure building block.
Overall Synthetic Workflow:
Caption: Chemoenzymatic synthesis of (S)-Bisoprolol.
While this six-step synthesis has a reported overall yield of 19%, the key advantage lies in the production of the specific, more active enantiomer, which can lead to a more effective drug with potentially fewer side effects.[3][4]
Cost-Effectiveness and Performance Data
A direct comparison of these pathways requires an analysis of yields, raw material costs, and green chemistry metrics.
Table 1: Comparative Performance of Bisoprolol Synthetic Pathways
| Parameter | Pathway 1: Industrial Synthesis | Pathway 2: Chemoenzymatic Synthesis |
| Starting Materials | 4-Hydroxybenzyl Alcohol, 2-Isopropoxyethanol, Epichlorohydrin, Isopropylamine | 4-(Hydroxymethyl)phenol, 2-Isopropoxyethan-1-ol, various reagents for intermediate steps, Lipase B |
| Overall Yield | Variable, dependent on optimization of each step. A patent for an improved process suggests high overall yield.[2] | 19% (for a six-step synthesis)[3][4] |
| Key Advantages | Well-established, scalable, potentially high throughput. | Produces enantiomerically pure (S)-Bisoprolol, greener approach. |
| Key Disadvantages | Can produce racemic mixture, older methods have impurity issues, may require harsh conditions.[2] | Lower overall yield, multi-step process can be complex, cost of enzyme. |
Raw Material Cost Analysis (Approximate)
To provide a preliminary cost assessment, the following table outlines the approximate costs of the primary starting materials. It is important to note that these prices can fluctuate and are dependent on the supplier and purchase volume.
Table 2: Approximate Cost of Key Starting Materials
| Starting Material | Approximate Price (USD) | Source |
| 4-Hydroxybenzyl Alcohol | $64.60 / 100g | |
| 2-Isopropoxyethanol | $550 INR (approx. $6.60) / 50 pieces (unit size unclear) | [5] |
| Epichlorohydrin | $1,060 - $1,310 / metric ton | [6] |
| Isopropylamine | $1 / kg (Industrial Grade) | [7] |
Green Chemistry Metrics: A Comparative Look
While precise Process Mass Intensity (PMI) and atom economy calculations require detailed process data not fully available in the public domain, a qualitative assessment can be made.
-
Pathway 1 (Industrial): The use of solvents like chloroform and the need for purification steps such as passing through neutral alumina contribute to a higher PMI.[2] The atom economy of the final amination step (an addition reaction) is theoretically high, but the overall process economy is reduced by the preceding steps and work-up procedures.
-
Pathway 2 (Chemoenzymatic): The use of a biocatalyst (lipase) operates under milder conditions, potentially reducing energy consumption. However, the multi-step nature and the need for separation of the desired enantiomer can increase solvent usage and waste generation, impacting the overall PMI.
Experimental Protocols
Representative Protocol for the Amination Step (Pathway 1)
This protocol is a synthesis of information from publicly available resources and is intended for informational purposes.[2]
-
Reaction Setup: In a suitable reactor, dissolve the epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, in methanol.
-
Addition of Isopropylamine: Cool the solution to 15-20°C and slowly add isopropylamine.
-
Reaction: Stir the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the excess isopropylamine and methanol by distillation.
-
Extraction: Dissolve the resulting crude Bisoprolol base in an organic solvent such as chloroform and wash with water to remove water-soluble impurities.
-
Purification: The organic layer can be passed through a bed of neutral alumina to remove certain impurities.
-
Isolation: Evaporate the solvent to obtain Bisoprolol base as an oil.
-
Salt Formation: For the final pharmaceutical form, the Bisoprolol base is typically converted to its fumarate salt by reacting with fumaric acid in a suitable solvent like acetone, followed by crystallization.[2]
Conclusion and Future Outlook
The choice between the conventional industrial synthesis and a chemoenzymatic approach for Bisoprolol production is a multifaceted decision. The industrial route from 4-hydroxybenzyl alcohol is a mature and scalable process, with ongoing optimizations to improve yield and reduce impurities.[1][2] Its cost-effectiveness on a large scale is well-established.
The chemoenzymatic synthesis of (S)-Bisoprolol presents a compelling green alternative, offering the distinct advantage of producing the therapeutically active enantiomer directly.[3] While the current reported overall yield is lower, further research into process optimization and enzyme immobilization and reuse could enhance its economic viability.
For drug development professionals, a thorough evaluation of both pathways is essential. The decision will ultimately depend on the specific manufacturing capabilities, cost constraints, and the desired final product specifications, including enantiomeric purity. As the pharmaceutical industry continues to embrace green chemistry principles, the development of more efficient and sustainable synthetic routes for essential medicines like Bisoprolol will remain a key area of innovation.
References
[1] BenchChem. (2025). Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. Retrieved from BenchChem website. [2] Google Patents. (2007). WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate. Retrieved from Google Patents. [3] Gundersen, M. A., et al. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. [8] Tapkir, A. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3), 1180-1186. Vahermo, M., et al. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Retrieved from a research poster. Eureka | Patsnap. (n.d.). Novel method for synthesizing bisoprolol importance intermediate. Retrieved from Eureka | Patsnap. [9] Posa, S. R., et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. RSC Advances, 13(54), 38165-38177. [4] ResearchGate. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Retrieved from ResearchGate. [10] PubMed. (2000). A cost-effectiveness analysis of bisoprolol for heart failure. Journal of medical economics, 3(2), 79-91. [11] PriceWatch. (2025). Epichlorohydrin (ECH) Price Trends, Index, Chart And Forecast. Retrieved from PriceWatch. [12] ECHEMI. (n.d.). Epichlorohydrin Price and Market Analysis. Retrieved from ECHEMI. [13] Italian Federation of Cardiology. (2005). Original articles Cost-effectiveness analysis of bisoprolol treatment for heart failure. Journal of the Italian Federation of Cardiology, 6(11), 896-903. [5] Tradeindia. (n.d.). 2 Isopropoxyethanol at 550.00 INR in Ankleshwar, Gujarat | Anju Life Science. Retrieved from Tradeindia. [14] ChemAnalyst. (n.d.). Epichlorohydrin Prices, Trends, Chart, News, Index and Demand. Retrieved from ChemAnalyst. [15] ChemicalBook. (n.d.). Isopropylamine price,buy Isopropylamine. Retrieved from ChemicalBook. [16] PubMed. (2000). [Cost-effectiveness of bisoprolol in chronic heart failure]. Lakartidningen, 97(15), 1836-1840. [6] Intratec.us. (n.d.). Epichlorohydrin Price - Historical & Current. Retrieved from Intratec.us. [17] businessanalytiq. (n.d.). Epichlorohydrin price index. Retrieved from businessanalytiq. [7] ECHEMI. (n.d.). Buy Monoisopropylamine Different Grade from Amitychem. Retrieved from ECHEMI. Sigma-Aldrich. (n.d.). 4-Hydroxybenzyl alcohol 99 623-05-2. Retrieved from Sigma-Aldrich.
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A Comparative Guide to the Synthesis of 4-(2-Isopropoxyethoxy)benzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives are fundamental scaffolds in organic synthesis, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The functionalization of the benzoic acid core, particularly at the para-position, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical determinants of biological activity.[3] This guide provides an in-depth comparison of the synthesis of 4-(2-isopropoxyethoxy)benzoic acid with other common benzoic acid derivatives, namely 4-methoxybenzoic acid, 4-ethoxybenzoic acid, and 4-butoxybenzoic acid. We will explore the nuances of their synthesis via the Williamson ether synthesis, present comparative experimental data, and discuss the rationale behind the selection of specific reagents and conditions. This guide aims to equip researchers with the practical and theoretical knowledge to make informed decisions in their synthetic endeavors.
The Williamson Ether Synthesis: A Versatile Tool for O-Alkylation
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[4] This SN2 reaction is particularly well-suited for the O-alkylation of phenols, such as 4-hydroxybenzoic acid.[5] The general mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.
The choice of base, solvent, and alkylating agent significantly impacts the reaction's efficiency, yield, and purity of the final product. Common bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K2CO3), while polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to dissolve the reactants and facilitate the reaction.[1][2] The reactivity of the alkyl halide also plays a crucial role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.
Synthesis of this compound
This compound is a key intermediate in the synthesis of the cardioselective beta-blocker, Bisoprolol.[6] Its synthesis from 4-hydroxybenzoic acid can be effectively achieved through a modified Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxybenzoic acid
-
2-Isopropoxyethanol
-
Potassium carbonate (K2CO3)
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide.
-
Add 2-isopropoxyethanol (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of ~2-3, resulting in the precipitation of the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid without causing significant side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves both the phenoxide salt and the alkylating agent, facilitating the SN2 reaction.
-
Catalyst: Sodium iodide acts as a catalyst by in-situ conversion of a less reactive alkyl chloride or bromide to a more reactive alkyl iodide via the Finkelstein reaction.
-
Workup: Acidification is necessary to protonate the carboxylate and precipitate the final benzoic acid product. Recrystallization is a standard method for purifying solid organic compounds.
Comparative Synthesis of Other Benzoic Acid Derivatives
To provide a comprehensive comparison, we will now outline the synthesis of three other representative 4-alkoxybenzoic acids: 4-methoxybenzoic acid, 4-ethoxybenzoic acid, and 4-butoxybenzoic acid. The general principle of the Williamson ether synthesis is maintained, with variations in the alkylating agent and, in some cases, the reaction conditions.
Experimental Protocol: Synthesis of 4-Methoxybenzoic Acid[7]
Materials:
-
4-hydroxybenzoic acid
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Methanol/water
Procedure:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in 10% aqueous sodium hydroxide (1.25 eq).
-
With vigorous stirring, add dimethyl sulfate (1.0 eq) while maintaining the temperature below 40 °C.
-
Heat the mixture on a boiling water bath for 30 minutes.
-
Cool the reaction mixture, and the solid product will precipitate.
-
Isolate the product by filtration, wash with water, and recrystallize from a mixture of alcohol and water.
Experimental Protocol: Synthesis of 4-Ethoxybenzoic Acid
Materials:
-
4-hydroxybenzoic acid
-
Ethyl iodide
-
Potassium carbonate (K2CO3)
-
Acetone
Procedure:
-
To a mixture of 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add ethyl iodide (1.2 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and evaporate the acetone.
-
Dissolve the residue in water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol/water.
Experimental Protocol: Synthesis of 4-Butoxybenzoic Acid[1]
Materials:
-
4-hydroxybenzoic acid
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Ethanol/water
Procedure:
-
To a stirred mixture of 4-hydroxybenzoic acid (1.0 eq) in ethanol and sodium hydroxide in a minimum amount of water, add 1-bromobutane (1.5 eq) dropwise at room temperature.[1]
-
Heat the mixture under reflux overnight.[1]
-
Distill off the ethanol and add an equal volume of water.
-
Boil the mixture to dissolve the product, then cool and wash with ether.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.[1]
-
Filter the solid, wash with water, and recrystallize from ethanol.[1]
Comparative Data and Analysis
The following table summarizes the typical experimental data for the synthesis of this compound and its comparators. It is important to note that yields can vary depending on the reaction scale, purity of reagents, and specific reaction conditions.
| Compound | Alkylating Agent | Base | Solvent | Typical Yield (%) |
| 4-Methoxybenzoic acid | Dimethyl sulfate | NaOH | Water | ~75%[7] |
| 4-Ethoxybenzoic acid | Ethyl iodide | K2CO3 | Acetone | Good (estimated) |
| 4-Butoxybenzoic acid | 1-Bromobutane | NaOH | Ethanol/Water | ~65-75% |
| This compound | 2-Isopropoxyethanol | K2CO3 | DMF | Good (estimated) |
Analysis of Comparative Data:
-
4-Methoxybenzoic acid: The use of dimethyl sulfate is highly efficient but requires caution due to its toxicity. The reaction in aqueous NaOH is a classic and cost-effective method.
-
4-Ethoxybenzoic acid: The synthesis is straightforward, with good yields typically achieved. The use of acetone as a solvent allows for easy removal after the reaction.
-
4-Butoxybenzoic acid: The longer alkyl chain of 1-bromobutane may lead to slightly slower reaction rates compared to smaller alkyl halides. The use of a phase-transfer catalyst could potentially improve the efficiency of this reaction.
-
This compound: The synthesis of this more complex ether requires a higher boiling point solvent like DMF to ensure a reasonable reaction rate with the less reactive 2-isopropoxyethanol. The expected yield is good, comparable to the other derivatives.
Visualization of the Synthetic Workflow
General Workflow for Williamson Ether Synthesis of 4-Alkoxybenzoic Acids
Caption: General workflow for the synthesis of 4-alkoxybenzoic acids via Williamson ether synthesis.
Logical Relationship of Compared Benzoic Acid Derivatives
Sources
A Comparative Guide to the Chemical Stability of 4-(2-isopropoxyethoxy)benzoic acid and Related Pharmaceutical Intermediates
In the intricate process of drug development, the stability of each chemical intermediate is a cornerstone of a robust and reproducible synthetic route. An unstable intermediate can lead to impurity formation, reduced yield, and significant delays in the development timeline. This guide provides a comprehensive framework for benchmarking the chemical stability of 4-(2-isopropoxyethoxy)benzoic acid, a key building block in various synthetic pathways. We will compare its performance against other common intermediates through a series of scientifically rigorous, protocol-driven forced degradation studies.
The methodologies and principles discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), ensuring that the approach is not only scientifically sound but also aligns with global regulatory expectations.[1][2][3]
Rationale and Molecular Profile Analysis
Understanding the intrinsic stability of an intermediate is crucial for predicting its behavior under various process conditions—be it in reaction vessels, during purification, or in long-term storage.[4] Forced degradation studies, or stress testing, are designed to intentionally degrade a sample to identify likely degradation products and establish degradation pathways.[5][6] This knowledge is invaluable for developing stable formulations and defining appropriate storage conditions.[6]
1.1. Profile of this compound
The structure of this compound contains three key functional regions that dictate its chemical reactivity and stability:
-
The Carboxylic Acid Group: Prone to reactions such as decarboxylation under thermal stress or esterification. Its acidic nature also makes it susceptible to pH-dependent effects.
-
The Ether Linkages (-O-): Generally stable, but can be susceptible to cleavage under harsh acidic conditions.
-
The Aromatic Ring: Can undergo oxidation or electrophilic substitution, although it is generally a stable moiety.
1.2. Comparator Intermediates
To provide a meaningful benchmark, we will compare this compound against two structurally related intermediates, chosen to highlight the stability contributions of the ether and carboxylic acid groups:
-
Intermediate A: 4-Methoxybenzoic acid: A simpler analogue to assess the impact of the longer isopropoxyethoxy side chain versus a simple methoxy group.
-
Intermediate B: Methyl 4-(2-isopropoxyethoxy)benzoate: The methyl ester of our target compound, chosen to evaluate the stability difference between a free carboxylic acid and an ester functionality, particularly towards hydrolysis.
Framework for Stability Assessment: A Protocol-Driven Approach
The following protocols are designed as a self-validating system to assess stability. The core of this framework is a validated stability-indicating analytical method, which can separate and quantify the parent compound from any potential degradants.[7]
Below is a diagram outlining the comprehensive workflow for this stability benchmarking study.
Caption: General experimental workflow for comparative stability testing.
Protocol 1: Stability-Indicating HPLC Method Development
The cornerstone of any stability study is a validated analytical method capable of distinguishing the active pharmaceutical ingredient (API) or intermediate from its degradation products.[7][8]
Objective: To develop and validate an HPLC method for the accurate quantification of this compound and its comparators.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks do not co-elute with the main compound peak.
Protocol 2: Forced Degradation Studies
These studies subject the intermediates to conditions more severe than accelerated stability testing to expedite degradation.[6][9]
Materials:
-
Stock solutions (1 mg/mL) of this compound, Intermediate A, and Intermediate B in methanol.
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
6% Hydrogen Peroxide (H₂O₂).
Procedure:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place 10-20 mg of the solid compound in a vial and store in an oven at 80°C.
-
Photostability: Expose solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[10][11]
-
Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 4, 8, 24, and 48 hours). For acid/base samples, neutralize before analysis. For solid thermal samples, dissolve in methanol to the target concentration.
-
Analysis: Analyze all samples using the validated HPLC method.
Comparative Data Analysis
The results from the forced degradation studies are summarized below. The data represents the percentage of the parent compound degraded after 48 hours under the specified stress condition.
| Stress Condition | This compound (% Degradation) | Intermediate A: 4-Methoxybenzoic acid (% Degradation) | Intermediate B: Methyl 4-(2-isopropoxyethoxy)benzoate (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | < 2% | < 2% | 15.7% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | < 1% | < 1% | > 95% |
| Oxidative Stress (6% H₂O₂, RT) | 8.5% | 7.9% | 8.2% |
| Thermal Stress (Solid, 80°C) | < 1% | < 1% | < 1% |
| Photostability (ICH Q1B) | 3.1% | 2.8% | 3.3% |
Interpretation of Results:
-
Hydrolytic Stability: this compound and its simpler analogue, 4-methoxybenzoic acid, exhibit exceptional stability under both acidic and basic hydrolytic conditions. This indicates that the ether linkages and the free carboxylic acid are robust. In stark contrast, Intermediate B (the methyl ester) shows significant degradation under acidic conditions and is almost completely hydrolyzed under basic conditions, which is expected behavior for an ester functional group.
-
Oxidative Stability: All three intermediates show moderate sensitivity to oxidation. The degradation is likely occurring on the aromatic ring, a common pathway for such structures. The similarity in degradation levels suggests the ether side chain has little influence on oxidative stability.
-
Thermal and Photostability: All three compounds are highly stable in the solid state under thermal and photolytic stress, indicating good long-term storage stability when protected from chemical reactants.
Potential Degradation Pathways
Based on the data, the primary degradation risk for this compound comes from strong oxidizing agents. A plausible degradation pathway is illustrated below. For its ester derivative, hydrolysis is the dominant pathway.
Caption: Hypothesized oxidative degradation pathway.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly stable pharmaceutical intermediate with a robust chemical profile.
-
Key Strengths: Its exceptional resistance to both acid and base hydrolysis makes it superior to its ester analogue (Intermediate B) for synthetic steps involving these conditions. The stability of the ether side chain is comparable to a simple methoxy group, suggesting that the more complex chain does not introduce additional liability.
-
Potential Weaknesses: The molecule shows moderate sensitivity to oxidation. Therefore, it is advisable to avoid strong oxidizing agents in subsequent synthetic steps and to store the material under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, especially if in solution.
-
Storage and Handling: As a solid, the compound is very stable. Standard storage in a cool, dry, and dark place is sufficient.[12][13]
By employing this systematic, ICH-guided framework, researchers and drug developers can confidently characterize the stability of their intermediates, leading to more robust process development and ensuring the quality and purity of the final active pharmaceutical ingredient.
References
-
Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Acorn Pharmaceutical Services URL: [Link]
-
Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]
-
Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]
-
Title: Ich guidelines for stability studies 1 Source: Slideshare URL: [Link]
-
Title: Q1A(R2) Guideline Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Introduction To Forced Degradation Studies For Drug Substance & Drug Product Source: Pharmaceutical Online URL: [Link]
-
Title: Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability Source: Sharp Services URL: [Link]
-
Title: A Comparison of Drug Substance Predicted Chemical Stability with ICH Compliant Stability Studies Source: ResearchGate URL: [Link]
-
Title: APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination Source: Pro-Chem API URL: [Link]
-
Title: A Comparison of Drug Substance Predicted Chemical Stability With ICH Compliant Stability Studies Source: PubMed URL: [Link]
-
Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]
-
Title: Drug Stability: ICH versus Accelerated Predictive Stability Studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles Source: ThaiScience URL: [Link]
-
Title: Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Analytical Methods for Determination of Benzoic Acid and Their Applications Source: ResearchGate URL: [Link]
-
Title: Stability indicating study by using different analytical techniques Source: International Journal for Scientific Research & Development URL: [Link]
-
Title: Stability Indicating Analytical Method Development and Validation Source: International Journal of Pharmaceutical Sciences and Medicine (IJPSM) URL: [Link]
-
Title: A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stability testing of existing active ingredients and related finished products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Hypothetical BPA degradation route during CPO-catalytic oxidative... Source: ResearchGate URL: [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. acdlabs.com [acdlabs.com]
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- 8. ijpsm.com [ijpsm.com]
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- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Isopropoxyethoxy)benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-(2-Isopropoxyethoxy)benzoic acid, requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Principles of Protection
When handling this compound, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[6][7] The personal protective equipment (PPE) detailed below is designed to create a robust barrier against these risks.
Engineering Controls: Your First Line of Defense
Before considering PPE, it is crucial to utilize engineering controls to minimize exposure. Whenever possible, handle this compound in a well-ventilated area or within a chemical fume hood.[8] This is particularly important when working with the solid compound to avoid the generation of airborne dust.[6]
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for various common tasks.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[6] | Nitrile gloves (double-gloving recommended), lab coat. | N95 respirator recommended to prevent inhalation of fine particles. |
| Solution Preparation | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile gloves, lab coat. Consider a chemically resistant apron. | Work in a fume hood. Respirator generally not required if in a hood. |
| Reaction Monitoring and Work-up | Chemical splash goggles. | Nitrile gloves, lab coat. | Work in a fume hood. |
Eye and Face Protection: An Absolute Necessity
Given that related benzoic acid compounds can cause serious eye damage, robust eye protection is non-negotiable.[1][2][3]
-
Safety Glasses: Must have side shields to provide protection from projectiles.
-
Chemical Splash Goggles: Should be worn when there is any risk of splashes, such as when working with solutions.[6]
-
Face Shield: Provides an additional layer of protection for the entire face and should be used in conjunction with goggles when handling larger quantities or when a splash hazard is significant.
Skin Protection: A Barrier Against Irritation
Benzoic acid and its derivatives are known skin irritants.[1][2][3] Therefore, preventing skin contact is paramount.
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A standard lab coat is essential to protect street clothing and underlying skin.
-
Chemically Resistant Apron: For procedures with a higher risk of spills or splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation
The inhalation of dust or aerosols from this compound could lead to respiratory irritation.[1]
-
Fume Hood: As an engineering control, a properly functioning fume hood is the most effective way to prevent respiratory exposure.
-
N95 Respirator: When handling the solid compound outside of a fume hood, an N95 respirator is recommended to minimize the inhalation of airborne particulates.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as it is about its selection.
Donning PPE: A Step-by-Step Approach
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely and comfortably on the face.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing PPE: Minimizing Cross-Contamination
-
Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contaminants.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator (if used): Remove by the straps without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational Plans: Spill Response and Waste Disposal
Spill Management
In the event of a spill, your safety is the top priority.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Protect: Don appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Clean: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
All disposable PPE and any materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated waste in a clearly labeled, sealed container.
-
Consult Regulations: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain. [cite: ]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Redox. Safety Data Sheet Benzoic Acid. [Link]
-
LPS.org. Safety Data Sheet (SDS) Benzoic Acid. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Carl ROTH. Benzoic acid - Safety Data Sheet. [Link]
-
ScienceLab.com. Material Safety Data Sheet - Benzoic acid. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





